(+)-Melezitose
Description
Melezitose has been reported in Drosophila melanogaster, Arabidopsis thaliana, and Pogostemon cablin with data available.
structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIZNVHXZXRPDR-WSCXOGSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883458 | |
| Record name | Melezitose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melezitose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
597-12-6 | |
| Record name | (+)-Melezitose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melezitose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Melezitose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melizitose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELEZITOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T25QN29L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Melezitose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
| Record name | Melezitose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Melezitose
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Melezitose, a non-reducing trisaccharide, is a fascinating carbohydrate with a unique chemical architecture and emerging biological significance. Composed of two D-glucose molecules and one D-fructose molecule, its specific glycosidic linkages define its distinct stereochemistry and physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a notable biological signaling pathway influenced by this compound. Quantitative data are summarized for clarity, and representative experimental protocols for its structural characterization are detailed. Furthermore, logical diagrams are provided to visualize its structure and its impact on cellular metabolism.
Chemical Structure and Stereochemistry
This compound is a trisaccharide with the systematic IUPAC name O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[1] Its structure is comprised of three monosaccharide units: two α-D-glucopyranose rings and one β-D-fructofuranose ring.
The connectivity between these units is defined by two specific glycosidic bonds:
-
An α-(1→3)-glycosidic bond links the anomeric carbon (C1) of the first glucose unit to the C3 of the fructose (B13574) unit.
-
A β-(2→1)-glycosidic bond links the anomeric carbon (C2) of the fructose unit to the C1 of the second glucose unit.
This arrangement results in a non-reducing sugar, as the anomeric carbons of both glucose units and the fructose unit are involved in glycosidic linkages, leaving no free hemiacetal or hemiketal groups.[2][3] The stereochemistry is defined by the D-configuration of the constituent monosaccharides and the α and β configurations of the glycosidic linkages.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][4] |
| Molecular Weight | 504.44 g/mol | [1] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 153-155 °C | [6] |
| Solubility | Soluble in water | [6] |
| Optical Rotation | Dextrorotatory (+) | [6] |
| InChI | InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | [4][6] |
| InChIKey | QWIZNVHXZXRPDR-WSCXOGSTSA-N | [4][6] |
| SMILES | C([C@@H]1--INVALID-LINK--O[C@]2(--INVALID-LINK--CO)O)O)O)CO)O[C@H]2CO)O)O)O">C@HO)O | [4] |
Structural Elucidation: Experimental Protocols
The definitive structure of this compound has been established through a combination of spectroscopic and chemical methods. Below are representative protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of carbohydrates. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable solvent like deuterium (B1214612) oxide (D₂O) allows for the complete assignment of all proton and carbon signals, confirming the monosaccharide composition, their anomeric configurations, and the glycosidic linkage positions.
Representative Protocol for NMR Analysis of this compound:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O (99.9%). Lyophilize the sample and redissolve in D₂O to minimize the residual HDO signal. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum at 298 K.
-
Typical parameters: 32 scans, a spectral width of 10 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Suppress the residual HDO signal using a presaturation pulse sequence.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 2048 scans, a spectral width of 200 ppm, and a relaxation delay of 2 seconds.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for determining the glycosidic linkages and the sequence of the monosaccharides.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the anomeric proton and carbon signals based on their characteristic chemical shifts.
-
Use COSY and HSQC data to trace the spin systems of each monosaccharide residue.
-
Utilize HMBC correlations between the anomeric proton of one residue and a carbon of the adjacent residue to confirm the glycosidic linkage positions. For example, a correlation between the anomeric proton of a glucose unit and C3 of the fructose unit confirms the (1→3) linkage.
-
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyranose and furanose rings, as well as the torsion angles of the glycosidic linkages.
Representative Protocol for X-ray Crystallography of this compound:
-
Crystallization:
-
Dissolve high-purity this compound in a minimal amount of hot water to create a saturated solution.
-
Allow the solution to cool slowly at room temperature. The formation of single crystals can be promoted by techniques such as slow evaporation or vapor diffusion against a non-solvent like ethanol.
-
-
Data Collection:
-
Select a single crystal of suitable size and quality.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to achieve the final, high-resolution crystal structure.
-
Biological Signaling and Experimental Workflow
Recent research has unveiled a significant biological role for this compound in cellular metabolism, specifically its interaction with the glycolytic pathway.
Inhibition of Phosphoglycerate Kinase 1 (PGK1)
This compound has been identified as an inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[7] PGK1 catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (B1209933) (3-PG) and ATP. By inhibiting PGK1, melezitose can modulate the rate of glycolysis and ATP production. This inhibitory action has been shown to have anti-inflammatory effects and may be beneficial in conditions such as Crohn's disease.[7]
Experimental Workflow for Assessing PGK1 Inhibition:
A common method to assess enzyme inhibition is to measure the enzyme's activity in the presence and absence of the potential inhibitor.
-
Recombinant PGK1 Expression and Purification: The human PGK1 gene is cloned into an expression vector and transformed into a suitable host, such as E. coli. The recombinant protein is then overexpressed and purified using affinity chromatography.
-
Enzyme Activity Assay: The activity of PGK1 can be measured using a coupled enzyme assay. In the reverse reaction, the consumption of NADH can be monitored spectrophotometrically at 340 nm.
-
The reaction mixture contains buffer, MgCl₂, ATP, 3-PG, NADH, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and purified PGK1.
-
The reaction is initiated by the addition of PGK1.
-
The rate of NADH oxidation is proportional to the PGK1 activity.
-
-
Inhibition Studies:
-
The assay is performed with varying concentrations of this compound.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Diagrams
Caption: Chemical structure of this compound.
Caption: Inhibition of PGK1 by this compound.
Conclusion
This compound possesses a well-defined chemical structure and stereochemistry that underpins its unique properties and biological activities. As a non-reducing trisaccharide, its structural elucidation relies on advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. The recent discovery of its inhibitory effect on the key glycolytic enzyme PGK1 opens new avenues for research into its potential therapeutic applications, particularly in inflammatory diseases. This guide provides a foundational understanding for scientists and researchers interested in further exploring the chemistry and biology of this intriguing carbohydrate.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]
- 4. X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose: An Assignment of the 13C N.M.R. Parameters by Selective Decoupling | Semantic Scholar [semanticscholar.org]
- 6. Mass Spectrometry Characterization of Honeydew Honey: A Critical Review [mdpi.com]
- 7. The trisaccharide melezitose impacts honey bees and their intestinal microbiota: Full Paper PDF & Summary | Bohrium [bohrium.com]
The Melezitose Biosynthesis Pathway in Sap-Feeding Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sap-feeding insects, particularly aphids, have evolved a fascinating and crucial metabolic adaptation to cope with their sugar-rich diet: the biosynthesis of the trisaccharide melezitose. This process is central to their ability to manage the high osmotic pressure of phloem sap. This technical guide provides an in-depth exploration of the melezitose biosynthesis pathway, detailing the key enzymatic reactions, substrates, and products. It includes a compilation of quantitative data on honeydew composition, outlines relevant experimental protocols, and presents visual diagrams of the core biochemical pathway and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers in entomology, biochemistry, and those involved in the development of novel pest control strategies targeting insect metabolism.
Introduction
Sap-feeding insects of the order Hemiptera, such as aphids and scale insects, subsist on a diet of plant phloem sap. While rich in sugars, primarily sucrose (B13894), this diet presents a significant physiological challenge due to its extremely high osmotic pressure, which can be two to five times greater than that of the insect's hemolymph. To counteract this osmotic stress and prevent dehydration, these insects have evolved a sophisticated biochemical mechanism to convert ingested sucrose into larger oligosaccharides, most notably the non-reducing trisaccharide melezitose. This conversion effectively reduces the molar concentration of sugars in the gut, thereby lowering the osmotic potential of the gut contents. The excess sugars, including melezitose, are then excreted as honeydew. The production of melezitose is not only a critical aspect of the insect's physiology but also has ecological implications, as honeydew serves as a food source for other organisms, such as ants, and can impact honey production by bees.[1][2][3]
The Core Biosynthesis Pathway of Melezitose
The biosynthesis of melezitose in the gut of sap-feeding insects is a transglucosylation reaction catalyzed by a specific type of α-glucosidase, often referred to as a sucrase-transglucosidase.[4] The primary substrate for this reaction is sucrose, which is abundant in the ingested phloem sap.
The key enzymatic step involves the transfer of a glucose moiety from a donor sucrose molecule to an acceptor molecule. In the case of melezitose synthesis, the acceptor is another sucrose molecule. The reaction can be summarized as follows:
2 Sucrose → Melezitose + Fructose (B13574)
This reaction is catalyzed by the transglucosidase activity of the gut sucrase. The same enzyme also exhibits hydrolytic activity, breaking down sucrose into its constituent monosaccharides, glucose and fructose, which can be absorbed and utilized by the insect for energy.[2] The balance between the hydrolytic and transglucosylation activities is influenced by the concentration of sucrose in the gut. At high sucrose concentrations, the transglucosylation activity is favored, leading to the production of melezitose and other oligosaccharides like erlose.[5]
Quantitative Data
Sugar Composition of Honeydew in Different Aphid Species
The composition of honeydew varies between different species of sap-feeding insects, reflecting differences in their metabolism and host plants. The following table summarizes the quantitative analysis of major sugars found in the honeydew of several aphid species.
| Aphid Species | Host Plant | Melezitose (%) | Sucrose (%) | Fructose (%) | Glucose (%) | Erlose (%) | Other Sugars (%) | Reference |
| Cinara pectinatae | Abies alba | 25.4 ± 3.1 | 10.2 ± 1.5 | 15.8 ± 1.2 | 20.5 ± 1.8 | 18.1 ± 2.0 | 10.0 | [2] |
| Cinara piceae | Picea abies | 45.2 ± 4.5 | 5.8 ± 0.9 | 10.1 ± 1.1 | 12.3 ± 1.4 | 20.6 ± 2.3 | 6.0 | [2] |
| Aphis fabae | Vicia faba | 40-50 | <5 | ~10 | ~10 | <5 | ~20 (Trehalose) | [3] |
| Aphis fabae | Evonymus europaeus | ~20 | <5 | ~20 | ~20 | <5 | ~30 (Trehalose) | [3] |
Enzyme Kinetics
| Enzyme | Insect Species | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference |
| Trehalase | Acyrthosiphon pisum | Trehalose | 71 | 126 | 5.0 | 45 | [6] |
| α-Glucosidase (Hypothetical) | Insect Gut | Sucrose | 2.8 | 25.8 | 6.5 | 37 | [7] |
| α-Glucosidase (Hypothetical) | Insect Gut | Erlose | 5.2 | 12.5 | 6.0 | 37 | [7] |
Experimental Protocols
Preparation of Insect Gut Enzyme Extract
This protocol is adapted from methodologies used for studying insect digestive enzymes.[7]
Materials:
-
Live sap-feeding insects (e.g., aphids)
-
Ice-cold 0.1 M phosphate (B84403) buffer (pH 7.0)
-
Stereomicroscope
-
Fine-tipped forceps
-
Pre-chilled microcentrifuge tubes
-
Motorized pestle or sonicator
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Anesthetize insects by chilling on ice.
-
Under a stereomicroscope, dissect out the midguts in a drop of ice-cold phosphate buffer.
-
Pool the midguts from a sufficient number of individuals (e.g., 20-50 aphids) in a pre-chilled microcentrifuge tube containing 1 mL of phosphate buffer.
-
Homogenize the tissue using a motorized pestle or by sonication on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
-
Determine the protein concentration of the extract using the Bradford assay.
-
The extract can be used immediately for enzyme assays or stored at -80°C for future use.
α-Glucosidase (Transglucosidase) Activity Assay
This assay is designed to measure the synthesis of melezitose from sucrose.
Materials:
-
Crude gut enzyme extract
-
0.1 M Phosphate buffer (pH 6.5)
-
High concentration sucrose solution (e.g., 1 M)
-
Water bath or incubator set to 37°C
-
Heating block or boiling water bath
-
HPLC system with a suitable column for sugar analysis (e.g., amino- or carbohydrate-specific column)
-
Melezitose and fructose standards
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing:
-
50 µL of 1 M sucrose solution
-
40 µL of 0.1 M phosphate buffer (pH 6.5)
-
10 µL of crude gut enzyme extract
-
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction at each time point by heating the mixture at 100°C for 5 minutes to denature the enzyme.
-
Centrifuge the tubes to pellet any denatured protein.
-
Analyze the supernatant for the presence and quantity of melezitose and fructose using HPLC.
-
Quantify the products by comparing their peak areas to those of the melezitose and fructose standards.
-
Enzyme activity can be expressed as the rate of melezitose formation per unit time per milligram of protein.
Quantitative Analysis of Honeydew Sugars by HPLC
This protocol outlines a general method for the analysis of sugars in honeydew.[2][3]
Materials:
-
Honeydew samples
-
Ultrapure water
-
Syringe filters (0.22 µm)
-
HPLC system equipped with a refractive index (RI) or pulsed amperometric detector (PAD)
-
Carbohydrate analysis column (e.g., Aminex HPX-87C)
-
Sugar standards (sucrose, glucose, fructose, melezitose, erlose, etc.)
Procedure:
-
Collect honeydew droplets and dissolve a known weight or volume in a defined volume of ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample into the HPLC system.
-
Separate the sugars isocratically using an appropriate mobile phase (e.g., ultrapure water for an Aminex column) at a constant flow rate and column temperature.
-
Detect the eluted sugars using an RI or PAD detector.
-
Identify and quantify the sugars in the sample by comparing their retention times and peak areas to those of the sugar standards.
The Role of Other Glycosyltransferases
While the α-glucosidase/transglucosidase is the primary enzyme identified in melezitose biosynthesis, other glycosyltransferases, such as UDP-glycosyltransferases (UGTs), are known to be involved in a wide range of metabolic processes in insects. In insects, UGTs primarily function in the detoxification of xenobiotics and endogenous metabolites by conjugating them with sugars, thereby increasing their water solubility and facilitating their excretion.[1] While there is no direct evidence to date implicating UGTs in the primary biosynthesis of melezitose from sucrose in the gut, their potential involvement in modifying other dietary or metabolic sugars cannot be entirely ruled out and represents an area for future research.
Implications for Drug Development
The biosynthesis of melezitose is a critical physiological process for the survival of many pestiferous sap-feeding insects. Therefore, the α-glucosidase/transglucosidase enzyme represents a promising target for the development of novel, specific insecticides. Inhibitors of this enzyme could disrupt the insect's ability to osmoregulate, leading to physiological stress, reduced feeding, and ultimately, mortality. The development of such inhibitors would require a detailed understanding of the enzyme's structure and kinetic properties. The experimental protocols outlined in this guide provide a framework for the characterization of this enzyme and the screening of potential inhibitory compounds.
Conclusion
The biosynthesis of melezitose in sap-feeding insects is a key adaptation to a sugar-rich diet, enabling them to overcome the challenge of high osmotic pressure in their food source. This process is primarily mediated by a gut-associated α-glucosidase with transglucosylation activity. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on its products, detailed experimental protocols for its study, and visual representations of the core processes. A deeper understanding of this metabolic pathway, particularly the detailed characterization of the enzymes involved, holds significant potential for the development of targeted and effective pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular characterisation of a candidate gut sucrase in the pea aphid, Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ORBi: Detailed Reference [orbi.uliege.be]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of D-(+)-Melezitose
An In-depth Technical Guide to the Physical and Chemical Properties of D-(+)-Melezitose
Introduction
D-(+)-Melezitose is a non-reducing trisaccharide naturally occurring in the honeydew excreted by plant-sap-consuming insects such as aphids.[1][2][3][4] It is also found in the manna of various trees, including the Douglas fir and jack pine.[5] Structurally, it is composed of two glucose molecules and one fructose (B13574) molecule, specifically O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[5][6] This compound is of significant interest to researchers and drug development professionals due to its unique properties and applications. It serves as a carbon source for specific microorganisms, an excipient to stabilize pharmaceuticals, a cryoprotectant, and has potential prebiotic properties.[7][8][9]
Physical Properties
D-(+)-Melezitose is typically a white, crystalline solid or powder.[6][7] It exists in anhydrous, monohydrate, and dihydrate forms.[2][10] The dihydrate crystals effloresce in the air, and the anhydrous form can be obtained by drying at 110°C in a vacuum.[2][10]
Table 1: Summary of Physical Properties of D-(+)-Melezitose
| Property | Value | Notes |
| Molecular Formula | C₁₈H₃₂O₁₆ (Anhydrous)[5][10][11] C₁₈H₃₂O₁₆ · H₂O (Monohydrate)[6][7][12][13] | |
| Molecular Weight | 504.44 g/mol (Anhydrous)[5][10][11] 522.45 g/mol (Monohydrate)[6][7][12][13] | |
| Appearance | White solid / powder[6][7] | |
| Melting Point | 153-160 °C (decomposes)[6][7][10][11][12][14] | Reported values vary slightly depending on the source and hydration state. |
| Solubility | Soluble in water[10][15] Sparingly soluble in ethanol[6][10][15] | Water solubility is reported as 50 mg/mL.[12][14][16] |
| Optical Rotation | [α]²⁰/D +88° ± 2° (c=4% in H₂O)[6][7][12] | A key characteristic for identifying the D-(+)-isomer. |
| CAS Number | 597-12-6 (Anhydrous)[10][11] 10030-67-8 (Monohydrate)[6][7][12][13] |
Chemical Properties
D-(+)-Melezitose is a non-reducing sugar, meaning it does not reduce Fehling's solution.[5] Its stability and specific hydrolysis patterns are key to its chemical identity and applications.
Table 2: Summary of Chemical Properties of D-(+)-Melezitose
| Property | Description |
| IUPAC Name | O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside[5][6] |
| Structure | A trisaccharide composed of a central fructose unit linked to two glucose units. |
| Hydrolysis | Partial acid hydrolysis yields glucose and turanose (B8075302) (an isomer of sucrose).[1][5] It is a known substrate for α-glucosidase.[17] |
| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture.[6][18] Stock solutions are reported to be stable for up to 3 months at -20°C.[17][19][20] |
| Purity | Commercially available with purity ≥99% (HPLC).[6][7] |
Experimental Protocols
Determination of Solubility in Water
This protocol outlines a general method for determining the solubility of D-(+)-Melezitose in water at a specific temperature.
Materials:
-
D-(+)-Melezitose powder
-
Distilled or deionized water
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinder
-
Thermometer
Procedure:
-
Measure Solvent: Using a graduated cylinder, measure a precise volume of distilled water (e.g., 100 mL) into a beaker.[21]
-
Equilibrate Temperature: Place the beaker in a temperature-controlled environment (e.g., a water bath) and allow the solvent to reach the desired temperature (e.g., 20°C).[21]
-
Incremental Addition of Solute: Weigh a small, known amount of D-(+)-Melezitose and add it to the water while stirring continuously.[21][22]
-
Observe Dissolution: Allow the solute to dissolve completely before adding the next increment.
-
Reach Saturation: Continue adding small, weighed portions of the sugar until a point is reached where the solid particles no longer dissolve, and a saturated solution is formed.[21][22]
-
Calculate Solubility: The total mass of D-(+)-Melezitose dissolved in the known volume of water represents its solubility at that temperature. Express the result in g/100 mL or mg/mL.
Measurement of Specific Optical Rotation
This protocol describes the use of a polarimeter to measure the specific rotation of D-(+)-Melezitose, a fundamental property for chiral molecules.
Materials:
-
D-(+)-Melezitose powder
-
Distilled or deionized water
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter and sample cell (typically 1 dm length)
Procedure:
-
Prepare Solution: Accurately weigh a specific amount of D-(+)-Melezitose (e.g., 0.4 g) and transfer it to a 10 mL volumetric flask.[6] Dissolve the sugar in distilled water and fill the flask to the mark to create a solution of known concentration (c), for example, 4 g/100 mL or 0.04 g/mL.
-
Calibrate Polarimeter: Calibrate the polarimeter using a blank sample (the solvent, in this case, distilled water) to set the zero point.[23]
-
Fill Sample Cell: Rinse and fill the polarimeter cell with the prepared D-(+)-Melezitose solution, ensuring no air bubbles are present in the light path.[23]
-
Measure Observed Rotation: Place the sample cell in the polarimeter and measure the observed angle of rotation (α).[23][24]
-
Calculate Specific Rotation: Use Biot's law to calculate the specific rotation ([α]): [α] = α / (l × c) Where:
Visualizations: Pathways and Workflows
The following diagrams illustrate key chemical and experimental processes related to D-(+)-Melezitose.
Caption: Acid hydrolysis pathway of D-(+)-Melezitose.
Caption: Experimental workflow for determining solubility.
References
- 1. CAS 597-12-6: (+)-Melezitose | CymitQuimica [cymitquimica.com]
- 2. D-(+)-MELEZITOSE | 597-12-6 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for Melezitose (HMDB0011730) [hmdb.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. Melezitose [drugfuture.com]
- 6. D-(+)-Melezitose monohydrate - CAS-Number 10030-67-8 - Order from Chemodex [chemodex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. The forgotten sugar: A review on multifarious applications of melezitose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-(+)-MELEZITOSE CAS#: 597-12-6 [m.chemicalbook.com]
- 11. This compound | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Melezitose monohydrate | C18H34O17 | CID 16217716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. D-(+)-松三糖 水合物 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. D-(+)-Melezitose monohydrate | CAS 10030-67-8 | Chemodex | Biomol.com [biomol.com]
- 16. D-(+)-松三糖 一水合物 suitable for microbiology, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 17. D -(+)-Melezitose A substrate for a-glucosidase. 10030-67-8 [sigmaaldrich.com]
- 18. D-(+)-Melezitose monohydrate - CAS-Number 10030-67-8 - Order from Chemodex [chemodex.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. Sugar Solubility - Evelyn J. Boettcher [evelynboettcher.com]
- 23. cdn.pasco.com [cdn.pasco.com]
- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
The Pivotal Role of (+)-Melezitose in Hemipteran Osmoregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phloem-feeding insects of the order Hemiptera, particularly aphids, face the significant physiological challenge of processing a diet exceptionally rich in sugars, primarily sucrose (B13894). This high sugar intake creates immense osmotic pressure that could be detrimental to the insect's internal systems. To counteract this, these insects have evolved a sophisticated osmoregulatory system in which the synthesis of the non-reducing trisaccharide, (+)-melezitose, plays a central role. This technical guide provides an in-depth exploration of the function of melezitose in aphid and hemipteran osmoregulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This information is intended to serve as a comprehensive resource for researchers in entomology, physiology, and those involved in the development of novel pest control strategies.
Introduction
Aphids and other phloem-sap-feeding Hemiptera ingest large volumes of phloem sap to acquire sufficient essential amino acids, which are present in low concentrations. This feeding strategy results in the ingestion of a massive surplus of sucrose, leading to a high osmotic potential in the gut. To prevent water loss from their hemolymph into the gut lumen via osmosis, these insects employ a key enzymatic strategy: the conversion of ingested sucrose into larger oligosaccharides, most notably the trisaccharide this compound. This process effectively reduces the molar concentration of solutes in the gut, thereby lowering the osmotic pressure of the excreted honeydew to a level that is iso-osmotic with the hemolymph.[1][2] The synthesis of melezitose is also influenced by environmental factors such as temperature and humidity, with higher temperatures and lower humidity levels generally leading to increased melezitose production.[3][4]
Quantitative Data on Osmoregulation
The following tables summarize key quantitative data from various studies, illustrating the relationship between diet, hemolymph osmolality, and honeydew composition in aphids.
Table 1: Osmotic Pressure in Pea Aphids (Acyrthosiphon pisum) Under Different Conditions
| Condition | Hemolymph Osmotic Pressure (MPa) | Honeydew Osmotic Pressure (MPa) | Reference |
| Untreated (with symbiotic bacteria) | 0.91 - 0.95 | Iso-osmotic with hemolymph | [1][2][5] |
| Antibiotic-treated (symbionts removed) | 1.01 - 1.05 | Iso-osmotic with hemolymph | [1][2][5] |
| Reared on artificial diet (0.15-1.0 M sucrose) | Regulated to approx. 1.0 | Not specified | [1][5] |
| Antibiotic-treated on artificial diet (0.15-1.0 M sucrose) | Regulated to approx. 1.3 | Not specified | [1][5] |
Table 2: Honeydew Sugar Composition in Relation to Dietary Sucrose in Pea Aphids (Acyrthosiphon pisum)
| Dietary Sucrose Concentration | Predominant Sugars in Honeydew (Untreated Aphids) | Predominant Sugars in Honeydew (Antibiotic-treated Aphids) | Reference |
| Low | Monosaccharides (glucose and fructose) | Monosaccharides | [1][5] |
| High | Oligosaccharides | Oligosaccharides (up to 16 hexose (B10828440) units) | [1][5] |
| 0.3 mol l-1 | Onset of oligosaccharide detection | Oligosaccharides present | [5] |
| 0.2 mol l-1 | Monosaccharides dominant | Onset of oligosaccharide detection | [5] |
Table 3: Melezitose Proportion in Honeydew of Different Hemipteran Species
| Hemipteran Species | Host Plant | Proportion of Trisaccharides (Melezitose, Raffinose) in Honeydew | Reference |
| Metopeurum fuscoviride | Tanacetum vulgare | 20% - 35% | [6] |
| Brachycaudus cardui | Tanacetum vulgare | 20% - 35% | [6] |
| Aphis fabae | Tanacetum vulgare | No trisaccharides found | [6] |
| Macrosiphoniella tanacetaria | Tanacetum vulgare | No trisaccharides found | [6] |
| Cinara piceae | Picea abies | Highest proportions observed | [3][7] |
| Cinara pilicornis | Picea abies | High proportions observed | [3][7] |
| Physokermes spp. (scale insects) | Picea abies | Significantly less melezitose than Cinara spp. on the same host | [3][7] |
| Cinara spp. | Abies alba | Significantly less melezitose than Cinara spp. on Picea abies | [3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of melezitose and osmoregulation in Hemiptera.
Rearing Aphids on an Artificial Diet
This protocol is adapted from established methods for rearing Myzus persicae.[1]
Materials:
-
Sucrose (analytical grade)
-
A comprehensive mix of amino acids, vitamins, and minerals (as per established recipes)
-
Ultrapure water
-
Parafilm M®
-
Cylindrical rearing chambers
-
Magnetic stirrer and beaker
-
Sterile filtration apparatus (0.22 µm filter)
Procedure:
-
Diet Preparation: Dissolve 150 g of sucrose in 1 liter of ultrapure water. Sequentially add the pre-weighed amino acids, vitamins, and minerals, ensuring each component is fully dissolved before adding the next. The diet solution should be prepared under sterile conditions to prevent microbial contamination.
-
Sterilization: Sterilize the final diet solution by passing it through a 0.22 µm filter.
-
Sachet Preparation: Stretch a piece of Parafilm M® over the opening of a cylindrical rearing chamber to create a taut, penetrable membrane.
-
Diet Loading: Pipette a specific volume of the sterile artificial diet onto the center of the Parafilm membrane. Place a second piece of Parafilm M® over the diet droplet and seal the edges to the first layer, creating a liquid-filled sachet.
-
Aphid Introduction: Carefully transfer aphids to the surface of the sachet. The aphids will pierce the Parafilm to feed on the diet.
-
Incubation: Maintain the aphid cultures in a controlled environment chamber at 18-20°C with a 16:8 hour light:dark photoperiod.
-
Diet Replacement: Change the diet sachets every 2-3 days to ensure a fresh food source and prevent contamination.
Honeydew Collection and Sugar Analysis via HPAEC-PAD
This protocol is based on methods described for the analysis of honeydew from various hemipteran species.[8][9]
Materials:
-
Micropipettes or microcapillaries
-
Eppendorf tubes
-
Ultrapure water
-
Syringe filters (0.2 µm)
-
High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a Pulsed Amperometric Detector (PAD)
-
CarboPac™ series analytical column (e.g., PA1, PA10, or PA20)
-
Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) solutions for the mobile phase
-
Sugar standards (glucose, fructose, sucrose, melezitose, etc.)
Procedure:
-
Honeydew Collection: Place a clean, inert surface (e.g., aluminum foil or glass slide) beneath feeding aphids. Collect the excreted honeydew droplets using a micropipette or microcapillary. For quantitative analysis, collect a known volume or number of droplets.
-
Sample Preparation: Dilute the collected honeydew in a known volume of ultrapure water. For HPAEC-PAD analysis, a high dilution factor (e.g., 1:1000) is often necessary.
-
Filtration: Filter the diluted honeydew sample through a 0.2 µm syringe filter to remove any particulate matter.
-
Chromatographic Analysis:
-
System Setup: Equilibrate the HPAEC-PAD system with the initial mobile phase conditions. A typical mobile phase consists of a gradient of sodium hydroxide and sodium acetate.
-
Injection: Inject a fixed volume of the filtered sample onto the analytical column.
-
Separation: Elute the sugars using a programmed gradient of the mobile phase. The gradient is designed to separate a wide range of mono-, di-, and oligosaccharides.
-
Detection: Detect the eluted sugars using the PAD. The PAD provides sensitive and selective detection of carbohydrates without the need for derivatization.
-
-
Quantification: Prepare a series of external standards of known concentrations for each sugar of interest. Run the standards under the same chromatographic conditions as the samples. Construct a calibration curve for each sugar by plotting peak area against concentration. Determine the concentration of each sugar in the honeydew samples by interpolating their peak areas on the respective calibration curves.
Hemolymph Osmotic Pressure Measurement
This protocol is based on the cryoscopic (freezing-point depression) method.[10]
Materials:
-
Nanoliter osmometer
-
Microcapillary tubes
-
Mineral oil
-
Fine-tipped forceps
-
Dissecting microscope
Procedure:
-
Aphid Immobilization: Carefully immobilize an aphid, for example, by chilling it on a cold plate.
-
Hemolymph Collection: Under a dissecting microscope, carefully sever an antenna or a leg of the aphid. A droplet of hemolymph will exude from the wound. Immediately collect the hemolymph droplet into a microcapillary tube under a layer of mineral oil to prevent evaporation.
-
Osmotic Pressure Measurement:
-
Transfer the hemolymph sample from the microcapillary tube to the sample holder of the nanoliter osmometer.
-
Initiate the measurement cycle of the osmometer. The instrument will supercool the sample and then induce freezing. The freezing point depression is measured and converted to an osmotic pressure value (typically in mOsmol/kg or MPa).
-
-
Calibration: Calibrate the osmometer regularly using standard solutions of known osmolality.
Signaling Pathways and Experimental Workflows
The synthesis of melezitose from sucrose is a critical step in aphid osmoregulation. This process is catalyzed by a sucrase-transglucosidase enzyme located in the gut.[11]
Melezitose Synthesis Pathway
The following diagram illustrates the enzymatic conversion of sucrose into melezitose, which reduces the osmotic pressure in the aphid gut.
Caption: Enzymatic synthesis of this compound in the aphid gut.
Experimental Workflow for Osmoregulation Study
The diagram below outlines a typical experimental workflow for investigating the osmoregulatory response of aphids to different diets.
Caption: Workflow for studying aphid osmoregulation.
Implications for Drug and Pesticide Development
A thorough understanding of the melezitose-based osmoregulatory system in Hemiptera opens up new avenues for the development of targeted and effective pest control strategies. The sucrase-transglucosidase enzyme is a particularly attractive target. Inhibiting this enzyme would disrupt the aphid's ability to manage the high osmotic pressure of its diet, leading to physiological stress, reduced feeding, and ultimately, mortality. The specificity of this enzyme to phloem-feeding insects could also offer a more environmentally friendly approach to pest control, with minimal off-target effects on beneficial insects.
Conclusion
The synthesis of this compound is a cornerstone of the osmoregulatory strategy in many aphids and other hemipterans. By converting dietary sucrose into a larger, less osmotically active oligosaccharide, these insects can thrive on a diet that would otherwise be physiologically untenable. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into this fascinating adaptation. Future investigations into the molecular genetics and regulation of the enzymes involved in melezitose synthesis will undoubtedly pave the way for innovative and sustainable pest management solutions.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Mass Spectrometry Characterization of Honeydew Honey: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Molecular characterisation of a candidate gut sucrase in the pea aphid, Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of artificial diets for rearing Aphis glycines (Hemiptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ableweb.org [ableweb.org]
- 11. researchgate.net [researchgate.net]
Molecular formula and weight of (+)-Melezitose (C18H32O16)
An In-Depth Technical Guide to (+)-Melezitose (C₁₈H₃₂O₁₆) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the trisaccharide this compound, focusing on its molecular characteristics, biological activities, and potential therapeutic applications. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its anti-inflammatory properties and mechanism of action.
Molecular Formula and Weight
This compound is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆.[1][2] Its molecular weight is approximately 504.44 g/mol .[1][2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2] |
| Molecular Weight | 504.44 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 153-160 °C (decomposes) | [1][3] |
| Solubility | Soluble in water | [1][3] |
| Optical Rotation | [α]20/D +88° (c=4 in H₂O) | [3] |
| CAS Number | 597-12-6 | [2][4] |
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the context of inflammatory diseases such as Crohn's disease.[5] Its mechanism of action involves the inhibition of the glycolytic pathway, a key metabolic process in rapidly proliferating cells, including inflammatory immune cells.[5][6]
Anti-Inflammatory Effects in Crohn's Disease
This compound has been shown to exert anti-inflammatory effects in a rat model of Crohn's disease by targeting and inhibiting the enzyme phosphoglycerate kinase 1 (PGK1).[5][6] PGK1 is a crucial enzyme in the glycolytic pathway, responsible for the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that also generates ATP. By inhibiting PGK1, melezitose reduces the production of ATP and downstream metabolites, thereby mitigating the inflammatory response.[5]
Potential Prebiotic Activity
In addition to its anti-inflammatory properties, melezitose is suggested to have prebiotic effects by promoting the growth of beneficial gut bacteria.[7][8] Studies have shown that melezitose is fermented more slowly than other oligosaccharides, which may allow it to reach the distal colon and be utilized by beneficial bacteria residing there.[7]
Signaling Pathway: Melezitose Inhibition of the Glycolytic Pathway
The anti-inflammatory action of this compound in the context of Crohn's disease is linked to its direct inhibition of the glycolytic enzyme PGK1. This interference with cellular metabolism leads to a reduction in pro-inflammatory mediators.
Caption: Melezitose inhibits PGK1, a key enzyme in glycolysis, reducing ATP and pro-inflammatory cytokine production.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.
In Vivo Model: TNBS-Induced Colitis in Rats
This protocol describes the induction of colitis in rats to mimic Crohn's disease, allowing for the evaluation of the therapeutic effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50% v/v)
-
Polyethylene (B3416737) catheter
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats lightly (e.g., with ether or isoflurane).
-
Gently insert a polyethylene catheter rectally to a depth of 8 cm.
-
Instill 0.25 mL of TNBS solution (e.g., 100 mg/kg dissolved in 50% ethanol) into the colon.[9] Control animals receive an equal volume of saline.
-
Keep the rats in a head-down position for a few minutes to prevent leakage of the instillate.[10][11]
-
Return the rats to their cages with free access to food and water.
-
Administer this compound or vehicle orally (gavage) daily for a specified period (e.g., 14 days) starting 24 hours after TNBS instillation.
-
Monitor the rats daily for body weight, stool consistency, and presence of blood in the stool.
-
At the end of the treatment period, euthanize the rats and collect colon tissue for macroscopic and microscopic analysis.
Histological Analysis:
-
Fix colon tissue samples in 10% neutral buffered formalin.
-
Embed the tissues in paraffin (B1166041) and section them (e.g., 5 µm thickness).
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Evaluate the stained sections microscopically for inflammation, ulceration, and fibrosis.
In Vitro Model: LPS-Stimulated RAW264.7 Macrophages
This protocol details the use of a macrophage cell line to assess the anti-inflammatory effects of this compound in vitro.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[12]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[13]
-
Collect the cell culture supernatants for cytokine analysis.
Cytokine Measurement by ELISA:
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Logical Workflow for Investigating this compound
The following diagram illustrates the logical workflow for investigating the anti-inflammatory properties of this compound, from in vivo studies to in vitro mechanistic validation.
Caption: A workflow for studying Melezitose, from in vivo models to in vitro mechanistic analysis.
This technical guide provides a foundational understanding of this compound for its potential application in drug development. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to explore its therapeutic benefits further.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. D-(+)-MELEZITOSE CAS#: 597-12-6 [m.chemicalbook.com]
- 5. Melezitose inhibited glycolytic pathway and enhances anti-Crohn's disease activity via binding to PGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CAS 597-12-6: this compound | CymitQuimica [cymitquimica.com]
- 9. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Sweet Alliance: A Technical Guide to the Role of Melezitose in Ant-Aphid Mutualism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate mutualism between ants and aphids is a cornerstone of many terrestrial ecosystems, primarily mediated by the aphid-produced honeydew, a sugar-rich excretion. Central to this interaction is the trisaccharide melezitose, a sugar that often dictates the strength and stability of this symbiotic relationship. This technical guide provides an in-depth examination of the biological role of melezitose, consolidating quantitative data on its production and its influence on ant behavior. It further details the experimental protocols used to elucidate these dynamics and presents visual workflows and signaling pathways to offer a comprehensive understanding for researchers and professionals in related fields.
Introduction: The Ant-Aphid Symbiosis
Ant-aphid mutualism is a classic example of facultative symbiosis where ants protect aphids from predators and parasites in exchange for a consistent food source: honeydew.[1][2] This sugar-rich liquid is an excretion product from aphids feeding on plant phloem sap.[3] While phloem sap is rich in sugars, it is poor in amino acids, forcing aphids to process large volumes, leading to the production of honeydew. The composition of this honeydew is not merely a waste product; it is a finely tuned signaling and nutritional package. The trisaccharide melezitose, in particular, has been identified as a key mediator, profoundly influencing ant attendance and the overall dynamics of this interaction.[4][5] Some aphid species are known to produce honeydew with high concentrations of melezitose, which is highly attractive to tending ants.[6]
Melezitose: Production and Chemical Significance
Melezitose is a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule. Aphids synthesize melezitose in their gut from sucrose (B13894), the primary sugar in phloem sap.[7] This biosynthesis is believed to be a crucial osmoregulatory mechanism; by converting monosaccharides and disaccharides into a larger oligosaccharide, aphids can reduce the osmotic pressure in their haemolymph while feeding on the hyperosmotic phloem sap.[2][3]
The production of melezitose is not constant and can be influenced by several factors:
-
Aphid Species: Different aphid species produce vastly different amounts of melezitose. For instance, species like Metopeurum fuscoviride and many Cinara species are known for producing melezitose-rich honeydew, making them highly attractive to ants.[6][8] In contrast, species such as Macrosiphoniella tanacetaria produce honeydew with virtually no melezitose and are consequently less frequently tended by ants.[8]
-
Host Plant: The host plant on which the aphids feed can influence honeydew composition.
-
Environmental Conditions: Abiotic factors such as higher air temperatures and lower relative humidity have been shown to increase melezitose production, likely due to increased osmotic stress on the host plants.[7][9]
-
Ant Attendance: The presence of tending ants can significantly stimulate melezitose production. Studies have shown that ant-tended aphid colonies produce honeydew with a higher concentration of melezitose, suggesting a co-evolutionary feedback loop that reinforces the mutualism.[1][4] In some cases, ant attendance has been found to increase the production of melezitose by as much as 156%.[4]
Quantitative Data on Honeydew Production and Composition
The quantity and composition of honeydew are critical variables in ant-aphid mutualism. The concentration of melezitose is a determining factor in the level of ant attendance.
Table 1: Honeydew Production Rates and Sugar Concentration in Aphis fabae Subspecies
| Aphid Subspecies & Host Plant | Honeydew Production (µg per aphid per hour) | Total Sugar Concentration (µg per µl) | Dominant Sugar(s) | Melezitose Proportion (% of total sugars) | Reference |
| A. f. cirsiiacanthoides on Cirsium arvense | ~150 | Significantly Higher | Melezitose | ~80% | [8] |
| A. f. fabae on Evonymus europaeus (winter host) | ~135.5 | 27 - 42 | Melezitose, Trehalose, Glucose, Fructose | Lower (approx. equal to other sugars) | [8] |
| A. f. fabae on Vicia faba or Chenopodium album | Lower than on perennial hosts | 27 - 42 | Melezitose | High | [1][8] |
Table 2: Melezitose Proportion in Honeydew from Different Hemipteran Species
| Hemipteran Species | Host Tree | Relative Melezitose Production | Reference |
| Cinara piceae | Picea abies (Spruce) | Significantly Highest | [9] |
| Cinara pilicornis | Picea abies (Spruce) | High | [9] |
| Aphid species (general) | Abies alba (Fir) | Significantly Lower | [7][9] |
| Scale insect species | Picea abies (Spruce) | Significantly Lower | [7][9] |
Melezitose as a Behavioral Mediator in Ants
Melezitose is more than just a source of calories for ants; it is a powerful behavioral stimulant that solidifies the mutualistic pact.
-
Attraction and Feeding Stimulation: Many ant species show a strong preference for melezitose over other common sugars.[5][10] For the black garden ant, Lasius niger, the preference for honeydew sugars is ranked as follows: melezitose = sucrose = raffinose (B1225341) > glucose = fructose.[5] This preference ensures that ants are selectively drawn to the most rewarding aphid partners.
-
Recruitment and Trail Laying: Ingestion of melezitose is a key trigger for trail-laying and recruitment behavior in ant scouts.[5][6] While other sugars may be consumed, they do not necessarily elicit a recruitment response. Only melezitose, sucrose, and raffinose have been shown to trigger scouts of Lasius niger to lay pheromone trails, signaling a valuable and sustainable food source worthy of collective exploitation.[5] This suggests that melezitose acts as an "honest signal" of a high-quality, long-lasting resource.[5]
However, sugar preference is not universal among all ant species, highlighting the specificity of these interactions. While Myrmica rubra workers favor melezitose, Camponotus modoc prefers raffinose.[10] Furthermore, some Camponotus species in Australia have shown a preference for common sucrose over the aphid-specific melezitose.[10][11]
Table 3: Sugar Preferences in Various Ant Species
| Ant Species | Preferred Sugar(s) | Notes | Reference |
| Lasius niger | Melezitose, Sucrose, Raffinose | These sugars trigger both feeding and trail-laying. | [5][12] |
| Myrmica rubra | Melezitose (over raffinose), Sucrose | Shows a clear preference for sucrose over other disaccharides. | [10][13] |
| Camponotus modoc | Raffinose (over melezitose), Sucrose | Consumed fructose, raffinose, or sucrose equally in head-to-head tests. | [10] |
| Solenopsis invicta | Melezitose, Raffinose (over sucrose) | Prefers aphid-derived sugars. | [10][11] |
| Camponotus spp. (Australian) | Sucrose (over melezitose) | Prefers common plant-derived sugar. | [10][11] |
Experimental Protocols
Understanding the role of melezitose requires precise methodologies for both chemical analysis and behavioral assays.
Protocol for Honeydew Collection and Sugar Analysis
This protocol outlines a common method for analyzing the sugar composition of aphid honeydew.
-
Honeydew Collection:
-
Individual aphids are observed under a dissecting microscope.
-
As a honeydew droplet is excreted, it is collected using a microcapillary tube.
-
Alternatively, droplets can be collected from pre-washed leaves or aluminum foil placed beneath an aphid colony.
-
Samples are immediately stored on ice or frozen at -20°C to prevent degradation.
-
-
Sample Preparation:
-
Chromatographic Analysis:
-
Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a standard and highly sensitive method for sugar analysis.[7][15] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is also effective.[14]
-
Instrumentation: A system such as a Dionex ICS-5000 or similar, equipped with a gold working electrode and a suitable analytical column (e.g., CarboPac series).
-
Separation: An isocratic or gradient elution is performed using a sodium hydroxide (B78521) and sodium acetate (B1210297) mobile phase to separate the different sugars.
-
Quantification: Sugar concentrations are quantified by comparing the peak areas of the sample chromatogram to those of known standards (e.g., fructose, glucose, sucrose, melezitose) run in parallel to create a calibration curve.[9]
-
Protocol for Ant Feeding Preference Assay
This protocol describes a choice test to determine ant preferences for different sugar solutions.
-
Colony Maintenance:
-
Source ant colonies (e.g., Lasius niger) are maintained in a laboratory setting under controlled temperature and humidity.
-
Prior to the experiment, colonies are typically starved of carbohydrates for a set period (e.g., 48-72 hours) to ensure foraging motivation.
-
-
Experimental Arena Setup:
-
A foraging arena (e.g., a plastic container with fluon-coated sides to prevent escape) is connected to the ant nest.[16]
-
Multiple feeding stations are arranged randomly within the arena. Each station consists of a small, identical dispenser (e.g., a petri dish, cotton ball, or microcentrifuge tube with a cotton wick).[16]
-
-
Preparation of Sugar Solutions:
-
Solutions of different sugars (e.g., melezitose, sucrose, fructose, glucose) are prepared at equimolar concentrations (e.g., 1M) in distilled water to ensure the choice is based on sugar type and not concentration.
-
A control solution (distilled water) is also included.
-
-
Running the Assay:
-
The prepared sugar solutions are randomly assigned to the feeding stations.
-
Ants are allowed to enter the arena and forage freely.
-
The number of ants feeding at each station is counted at regular intervals (e.g., every 10-15 minutes) for a duration of 1-4 hours.[16]
-
-
Data Analysis:
-
The mean number of ants per observation period is calculated for each sugar solution.
-
Statistical tests (e.g., ANOVA followed by post-hoc tests) are used to determine if there are significant differences in ant preference among the tested sugars.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the melezitose-mediated mutualism.
Caption: Logical workflow of melezitose's role in ant-aphid mutualism.
Caption: Experimental workflow for honeydew sugar composition analysis.
Caption: Experimental workflow for an ant feeding preference assay.
Implications and Future Directions
A deep understanding of the role of melezitose has significant implications. For agricultural science, this knowledge can be leveraged for pest management. Disrupting the ant-aphid mutualism can make aphid populations more vulnerable to natural predators. This could be achieved by developing highly attractive baits with even greater appeal than melezitose-rich honeydew, luring ants away from aphids.[12] For drug development and biochemistry, the enzymes involved in aphid melezitose synthesis could be targets for novel and highly specific insecticides that disrupt aphid osmoregulation without harming other organisms. Further research into the specific gustatory receptors in ants that detect melezitose could pave the way for developing targeted attractants or repellents.[17]
Conclusion
Melezitose is not merely a component of aphid honeydew but a central molecule that actively shapes the ecological and evolutionary trajectory of ant-aphid mutualism. It functions as both a high-energy reward and a potent chemical signal that drives ant foraging, recruitment, and tending behaviors. The production of this key sugar is a dynamic process, influenced by the aphid's physiology, its genetic makeup, environmental pressures, and the very presence of its mutualistic ant partners. The detailed quantitative data and experimental frameworks presented here provide a foundation for future research aimed at dissecting this sweet alliance, with potential applications ranging from sustainable agriculture to the development of novel biochemical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eje.cz [eje.cz]
- 9. tandfonline.com [tandfonline.com]
- 10. All sugars ain't sweet: selection of particular mono-, di- and trisaccharides by western carpenter ants and European fire ants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sugar and amino acid preference in the black garden ant Lasius niger (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. Food preference and foraging activity of ants: Recommendations for field applications of low-toxicity baits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dietary diversity, sociality, and the evolution of ant gustation [frontiersin.org]
An In-depth Technical Guide to (+)-Melezitose (CAS Number: 597-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Melezitose, a non-reducing trisaccharide with the CAS number 597-12-6, is a carbohydrate of significant interest in various scientific fields. Composed of two glucose molecules and one fructose (B13574) molecule, it is most notably found in nature as a major component of honeydew, the sugary excretion of sap-sucking insects like aphids.[1][2][3] While it serves as a carbohydrate source for some organisms, it is also known to cause malnutrition in overwintering honey bees.[4] Recent research has highlighted its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological roles and associated signaling pathways.
Chemical and Physical Properties
This compound is a trisaccharide with the systematic name O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[5][6] Its structure consists of a sucrose (B13894) moiety to which a glucose molecule is attached. It exists as a white, crystalline solid and is soluble in water.[7][8]
| Property | Value | Reference(s) |
| CAS Number | 597-12-6 | [9][10][11] |
| Molecular Formula | C₁₈H₃₂O₁₆ | [7][9][11] |
| Molecular Weight | 504.44 g/mol | [5][9][11] |
| Melting Point | 153-154 °C (anhydrous) | [5][9] |
| Boiling Point | 745.00 °C (predicted) | [8] |
| Optical Rotation [α]D²⁰ | +88° (c=4 in water) | [5] |
| Solubility | Soluble in water, very sparingly soluble in alcohol. | [5][7] |
| Density | 1.6000 g/cm³ (predicted) | [8] |
| Physical Description | White crystalline powder. | [8][12] |
Natural Occurrence and Biosynthesis
This compound is predominantly found in honeydew excreted by various species of aphids and scale insects that feed on the phloem sap of plants.[1][3][7] It is also a constituent of certain types of honey, often referred to as "honeydew honey" or "cement honey" due to its tendency to crystallize.[3][5]
The biosynthesis of melezitose occurs in the gut of these insects through the enzymatic action of α-glucosidases on sucrose, a primary component of phloem sap.[13] This process involves the transfer of a glucose moiety from one sucrose molecule to another.
Experimental Protocols
Isolation and Purification of this compound from Honey
This protocol outlines a general procedure for the isolation and purification of this compound from honeydew honey using column chromatography.
Materials:
-
Honeydew honey rich in melezitose
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvents: n-hexane, ethyl acetate (B1210297), methanol (B129727) (HPLC grade)
-
Glass column
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., ethyl acetate:methanol:water, 8:2:1 v/v/v)
-
Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)
Procedure:
-
Sample Preparation: Dissolve a known amount of honeydew honey in a minimal amount of distilled water.
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Adsorb the honey solution onto a small amount of silica gel and allow it to dry. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in the appropriate solvent system. Visualize the spots using a suitable reagent and heating. Fractions containing a compound with an Rf value corresponding to a melezitose standard are pooled.
-
Purification and Concentration: Combine the melezitose-containing fractions and concentrate them using a rotary evaporator to obtain the purified this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantitative analysis of this compound in a sample, such as honey, using HPLC with a Refractive Index Detector (RID).
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a Refractive Index Detector.
-
Column: Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 µm.[3]
-
Mobile Phase: Pure water.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 85 °C.[3]
-
Injection Volume: 20 µL.[3]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the honey sample in the mobile phase to a final concentration of approximately 20 mg/mL.[3] Sonicate for 10 minutes and filter through a 0.25 µm nylon membrane.[4]
-
Analysis: Inject the standard solutions and the prepared sample solution into the HPLC system.
-
Quantification: Identify the melezitose peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Use the calibration curve to determine the concentration of melezitose in the sample.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound as its trimethylsilyl (B98337) (TMS) derivative by GC-MS.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890A GC with a 5975C EI-MS or equivalent.[10]
-
Column: DB-5 silica capillary column (60 m × 0.25 mm × 0.25 µm).[10]
-
Carrier Gas: Helium.
-
Injector Temperature: 300 °C.[9]
-
Temperature Program: 200 °C for 15 min, then ramp to 270 °C at 15 °C/min, then to 290 °C at 1 °C/min, and finally to 350 °C at 15 °C/min, hold for 30 min.[9]
-
Ion Source Temperature: 230 °C.[10]
-
Interface Temperature: 250 °C.[10]
Procedure:
-
Derivatization: a. Dry a known amount of the sample containing melezitose under a stream of nitrogen. b. Add 100 µL of pyridine, 68 µL of hexamethyldisilazane (B44280) (HMDS), and 22 µL of trimethylchlorosilane (TMCS).[10] c. Heat the mixture at 70 °C for 30 minutes in a water bath.[10] d. Perform a liquid-liquid extraction with water and chloroform (B151607).[10] e. Filter the chloroform layer through a 0.22 µm membrane.[10]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the melezitose derivative peak based on its retention time and mass spectrum, comparing it to a known standard or library data.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for the structural elucidation of this compound using 1D and 2D NMR spectroscopy.
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterium oxide (D₂O).
-
Experiments:
-
1D: ¹H, ¹³C
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)
-
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of purified this compound in D₂O.
-
Data Acquisition: Acquire 1D ¹H and ¹³C spectra, as well as 2D COSY, HSQC, and HMBC spectra using standard parameter sets.
-
Spectral Analysis:
-
¹H NMR: Identify the anomeric proton signals in the region of δ 4.5-5.5 ppm to determine the number of sugar residues and their anomeric configurations.
-
¹³C NMR: Identify the anomeric carbon signals.
-
COSY: Establish proton-proton correlations within each sugar ring.
-
HSQC: Correlate each proton to its directly attached carbon atom.
-
HMBC: Identify long-range proton-carbon correlations across the glycosidic bonds to determine the linkage positions between the monosaccharide units.
-
-
Structure Confirmation: Combine the data from all NMR experiments to confirm the complete structure of this compound, including the sequence of monosaccharides and the glycosidic linkages.
Biological Roles and Signaling Pathways
Metabolism by Gut Microbiota
This compound can be metabolized by certain species of gut bacteria, particularly those from the genus Bifidobacterium.[9][14] Strains such as Bifidobacterium breve possess specific gene clusters that are involved in the uptake and metabolism of melezitose.[9] This suggests a potential role for melezitose as a prebiotic, selectively promoting the growth of beneficial gut microorganisms.
Anti-inflammatory Effects and Glycolytic Pathway Inhibition
Recent studies have demonstrated that this compound exhibits anti-inflammatory properties in a model of Crohn's disease.[8] The mechanism of action involves the direct binding to and inhibition of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[8] By inhibiting PGK1 activity, melezitose reduces the production of ATP and its metabolites, 2-phosphoglycerate and 3-phosphoglycerate, thereby ameliorating inflammation.[8]
Conclusion
This compound is a naturally occurring trisaccharide with well-defined chemical and physical properties. Its presence in honeydew has significant implications for apiculture. The detailed analytical protocols provided in this guide offer a robust framework for its identification and quantification in various matrices. Furthermore, emerging research on its metabolic fate in the gut microbiome and its anti-inflammatory effects through the inhibition of glycolysis highlights its potential as a prebiotic and a therapeutic agent. Further investigation into its biological activities and signaling pathways is warranted to fully elucidate its role in health and disease, paving the way for novel applications in the food and pharmaceutical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. btraindia.com [btraindia.com]
- 5. researchgate.net [researchgate.net]
- 6. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10428362B2 - Enzymatic hydrolysis of disaccharides and oligosaccharides using alpha-glucosidase enzymes - Google Patents [patents.google.com]
- 8. Melezitose inhibited glycolytic pathway and enhances anti-Crohn's disease activity via binding to PGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of Four α-Glycosidic Linkage-Containing Oligosaccharides by Bifidobacterium breve UCC2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific growth rate of bifidobacteria cultured on different sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the glycosidic bonds in the melezitose molecule
For Immediate Release
This document provides a comprehensive technical overview of the melezitose molecule, with a specific focus on the structure, conformation, and experimental determination of its glycosidic bonds. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes critical data and methodologies to facilitate a deeper understanding of this complex trisaccharide.
Introduction: The Structure of Melezitose
Melezitose is a non-reducing trisaccharide naturally found in the honeydew excreted by sap-eating insects like aphids.[1][2] It is composed of three monosaccharide units: two molecules of α-D-glucose and one molecule of β-D-fructose.[3] The connectivity and stereochemistry of the linkages between these units define the molecule's unique chemical properties and biological functions. Unlike reducing sugars, all anomeric carbons in melezitose are involved in glycosidic bonds, rendering it stable to oxidation.[4]
Molecular Structure and Glycosidic Linkages
The systematic name for melezitose, O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside , precisely describes its covalent structure.[3][4] This reveals the presence of two distinct glycosidic bonds that link the three monosaccharide residues in a specific sequence:
-
An α(1→3) glycosidic bond: This linkage connects the anomeric carbon (C1) of the first α-D-glucose unit to the hydroxyl group on the third carbon (C3) of the central β-D-fructose unit.
-
A β(2→1) glycosidic bond: This bond links the anomeric carbon (C2) of the central β-D-fructose unit to the anomeric carbon (C1) of the second α-D-glucose unit. This portion of the molecule is structurally analogous to sucrose.
Partial hydrolysis of melezitose cleaves one of these bonds to yield glucose and turanose, an isomer of sucrose.[1][3]
Molecular linkage diagram of melezitose.
Conformational Analysis of Glycosidic Bonds
The three-dimensional structure and flexibility of melezitose are largely dictated by the rotation around its glycosidic bonds. This rotation is defined by a set of dihedral angles, primarily phi (Φ) and psi (Ψ).[5] Molecular dynamics simulations and experimental data show that the flexibility of these linkages can be significantly restricted when melezitose is bound within the active site of a protein, locking it into specific conformations.[6][7] This conformational selection is critical for understanding carbohydrate-protein interactions and enzyme specificity.
Dihedral angles (Φ/Ψ) of a glycosidic bond.
Quantitative Molecular Data
The following tables summarize key quantitative data for the melezitose molecule.
Table 1: Physicochemical Properties of Melezitose
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₈H₃₂O₁₆ | [3] |
| Molar Mass | 504.44 g/mol | [3] |
| Systematic Name | O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside | [3][4] |
| Melting Point | 153-154 °C | [3] |
| Appearance | White crystalline solid | |
Table 2: Collision Cross Section (CCS) Data for Melezitose Ions
| Ion Adduct | CCS Value (Ų) | Method | Source(s) |
|---|---|---|---|
| [M+Na]⁺ | 204.0 | Drift Tube (DT) | |
| [M+H]⁺ | 202.6 | Drift Tube (DT) |
| [M-H]⁻ | 203.52 | Drift Tube (DT) | |
Experimental Protocols for Structural Elucidation
The precise structure and bonding of melezitose have been determined through several advanced analytical techniques.
X-ray Crystallography
X-ray crystallography provides atomic-level resolution of the molecular structure in its crystalline state.[8][9] The crystal structure of melezitose monohydrate has been successfully solved, confirming the connectivity and stereochemistry of its glycosidic bonds.
Generalized Protocol for Saccharide Crystallography:
-
Crystal Growth: High-purity melezitose is dissolved in a suitable solvent (e.g., water). Crystals are grown using techniques such as slow evaporation or vapor diffusion against an anti-solvent.
-
Cryoprotection: To prevent damage during data collection at cryogenic temperatures (typically 100 K), a single crystal is briefly soaked in a cryoprotectant solution (e.g., glycerol, PEG) mixed with the mother liquor.[10]
-
Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, often from a synchrotron source. A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and an atomic model is built and refined to best fit the experimental data.
Workflow for X-ray crystallography.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a powerful tool for determining the sequence and linkage of oligosaccharides.[11][12] By inducing fragmentation of the molecule and analyzing the resulting masses, the connectivity can be deduced.
Generalized Protocol for MS/MS Carbohydrate Sequencing:
-
Sample Preparation & Ionization: The melezitose sample is dissolved and introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions (e.g., [M+Na]⁺).
-
Precursor Ion Selection: The intact melezitose ion is isolated from other ions in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon). Collisions impart energy, causing the ion to fragment.
-
Fragment Ion Analysis: Fragments are analyzed in the second stage of the mass spectrometer. Cleavage occurs preferentially at the glycosidic bonds (producing B, C, Y, and Z ions), revealing the masses of the constituent monosaccharides and their sequence.[11] Cross-ring cleavages (A and X ions) can provide linkage information.
-
Data Interpretation: The resulting mass spectrum of fragments is interpreted to reconstruct the original trisaccharide structure.
Chemical Properties and Reactions
The involvement of all anomeric carbons in glycosidic linkages makes melezitose a non-reducing sugar. Its most significant chemical reaction is hydrolysis, which can be controlled to yield different products.
-
Partial Hydrolysis: Under mild acidic conditions or with specific enzymes (e.g., invertase), the more labile sucrose-like β(2→1) bond can be cleaved to yield one molecule of α-D-glucose and one molecule of turanose (an α(1→3) linked glucose-fructose disaccharide).[3]
-
Complete Hydrolysis: Stronger acidic conditions or a cocktail of glycosidases will cleave both glycosidic bonds, resulting in the complete breakdown of the molecule into its constituent monosaccharides: two molecules of D-glucose and one molecule of D-fructose .
Hydrolysis pathways of melezitose.
Conclusion
The melezitose molecule is defined by two distinct glycosidic linkages, an α(1→3) bond and a β(2→1) bond, which create a stable, non-reducing trisaccharide. Understanding the precise structure, conformation, and chemical behavior of these bonds is essential for applications in glycoscience, from studying enzyme kinetics to designing novel carbohydrate-based therapeutics. The experimental protocols outlined in this guide represent the foundational techniques for the structural elucidation of this and other complex carbohydrates.
References
- 1. Showing Compound Melezitose (FDB001203) - FooDB [foodb.ca]
- 2. Metabolism of Four α-Glycosidic Linkage-Containing Oligosaccharides by Bifidobacterium breve UCC2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melezitose [drugfuture.com]
- 4. The systematic name of melezitose is O -a-D-glucopyranosyl(1 \rightarrow .. [askfilo.com]
- 5. Shaping the Glycan Landscape: Hidden Relationships between Linkage and Ring Distortions Induced by Carbohydrate-Active Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
The Influence of Environmental Factors on Melezitose Production in Honeydew: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melezitose, a trisaccharide component of honeydew, is of significant interest in various scientific fields, from apiculture to drug development, due to its unique chemical properties and biological effects. Its production by phloem-feeding insects of the order Hemiptera is not constant but is intricately regulated by a host of environmental and biological factors. Understanding these factors is crucial for predicting melezitose prevalence, which has implications for honey quality, insect-ant mutualism, and potentially for the synthesis of novel carbohydrate-based therapeutics. This technical guide provides an in-depth analysis of the environmental determinants of melezitose production, detailed experimental protocols for its quantification, and a review of the biochemical pathways involved.
Introduction
Honeydew, a sugar-rich excretion from phloem-sap-feeding insects such as aphids and scale insects, is a critical carbohydrate source in many terrestrial ecosystems. A key component of honeydew is the trisaccharide melezitose, which is synthesized by the insects themselves and not typically found in plants. The concentration of melezitose in honeydew can vary significantly, impacting the honeydew's viscosity, crystallization properties, and its nutritional value to other organisms, notably bees and ants. For the beekeeping industry, high concentrations of melezitose can lead to "cement honey," which is difficult to extract and can be detrimental to bee health. Conversely, the specific properties of melezitose make it a molecule of interest for potential applications in drug delivery and formulation.
This guide summarizes the current scientific understanding of how environmental factors influence melezitose production, providing researchers with a comprehensive resource to inform their studies.
Key Environmental Factors Influencing Melezitose Production
The synthesis of melezitose by hemipteran insects is a physiological response to the osmotic stress imposed by the high sugar concentration of phloem sap. Several environmental factors can modulate this process, primarily by affecting the physiology of the host plant and, consequently, the composition of the phloem sap, as well as by directly influencing the insects' metabolic rate.
Temperature
Higher ambient temperatures have been shown to positively correlate with increased melezitose production in the honeydew of various aphid species.[1][2][3][4] This is likely due to two main reasons: increased transpiration rates in the host plant at higher temperatures, leading to more concentrated phloem sap and thus greater osmotic stress on the feeding insect, and a temperature-dependent increase in the metabolic and enzymatic activity within the insect.
Relative Humidity
Lower relative humidity is another significant factor that promotes the production of melezitose.[1][2][4] Similar to high temperatures, low humidity increases the plant's transpiration rate, concentrating the phloem sap. This heightened osmotic pressure necessitates a more robust osmoregulatory response from the insect, leading to increased synthesis of melezitose.
Host Plant Species
The species of the host plant plays a crucial role in determining the baseline melezitose content of honeydew.[1][2][4] For instance, aphids feeding on Norway spruce (Picea abies) have been observed to produce significantly higher proportions of melezitose in their honeydew compared to those feeding on silver fir (Abies alba).[1][2][4] This difference is attributed to variations in the phloem sap composition and osmotic potential between the two tree species.
Water Availability
Limited water availability for the host plant, leading to drought stress, is a critical indirect driver of melezitose production.[1][2][4] Water-stressed plants exhibit higher concentrations of solutes in their phloem sap to maintain turgor pressure. This directly increases the osmotic challenge for the feeding insects, thereby stimulating melezitose synthesis as a coping mechanism.
Insect Species
Different species of honeydew-producing insects, even when feeding on the same host plant, exhibit varying capacities for melezitose production.[1][2] For example, within the aphid genus Cinara feeding on Picea abies, Cinara piceae has been found to produce the highest proportions of melezitose.[1] This suggests a genetic component to the enzymatic machinery responsible for melezitose synthesis.
Quantitative Data on Melezitose Production
The following tables summarize quantitative data from studies investigating the impact of various factors on melezitose concentration in honeydew.
Table 1: Effect of Temperature and Relative Humidity on Melezitose Proportion in Honeydew of Aphids on Picea abies
| Temperature (°C) | Relative Humidity (%) | Mean Melezitose Proportion (%) |
| 15 | 80 | Low |
| 20 | 60 | Moderate |
| 25 | 40 | High |
| 30 | 30 | Very High |
Note: This table represents a generalized trend. Specific values can vary based on aphid species and other interacting factors. A study on Cinara sp. on Picea abies showed a positive slope of 1.094 for the correlation between air temperature and melezitose proportion.[3]
Table 2: Melezitose Proportion in Honeydew from Different Hemipteran Species and Host Plants
| Hemipteran Species | Host Plant | Mean Melezitose Proportion (%) |
| Cinara piceae | Picea abies | ~45 |
| Cinara pilicornis | Picea abies | ~35 |
| Physokermes sp. (Scale insect) | Picea abies | ~15 |
| Cinara sp. | Abies alba | Significantly lower than on P. abies |
Data compiled from a study analyzing 620 honeydew samples.[1]
Experimental Protocols
Honeydew Sample Collection
-
Locate Colonies: Identify active colonies of the target honeydew-producing insect on the host plant.
-
Droplet Collection: Carefully collect individual honeydew droplets directly from the insects or from the plant surface immediately after excretion using microcapillary tubes or a fine-tipped pipette.
-
Sample Pooling: For a representative sample, pool droplets from multiple individuals within the same colony.
-
Storage: Immediately transfer the collected honeydew into a microcentrifuge tube, record the volume, and store at -20°C or lower to prevent degradation. For analysis, a 1 microliter sample of honeydew is typically diluted in 1000 microliters of ultrapure water and stored at -80°C.[1]
Quantification of Melezitose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This is the standard method for the accurate quantification of underivatized carbohydrates in complex mixtures like honeydew.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.
-
Anion-exchange column (e.g., Dionex CarboPac™ PA10, 4 x 250 mm).[1]
Reagents:
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution.
-
Ultrapure water.
-
Melezitose standard.
-
Other sugar standards as required (e.g., glucose, fructose, sucrose (B13894), erlose).
Procedure:
-
Sample Preparation: Thaw the frozen honeydew samples. Prepare a dilution series of the honeydew solution in ultrapure water. A common dilution is 1:1000 (v/v).[1] Filter the diluted samples through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of melezitose in ultrapure water at known concentrations (e.g., 0-250 µmol/L) to generate a calibration curve.[1]
-
Chromatographic Conditions:
-
Eluent: Isocratic elution with 80 mM NaOH.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-25 µL.
-
-
Detection (PAD Waveform): A standard carbohydrate waveform is used. For example:
-
E1: +0.05 V for 400 ms (B15284909)
-
E2: +0.75 V for 200 ms
-
E3: -0.15 V for 400 ms A specific pulse setting reported is 50, 700, and -800 mV for 500, 540, and 540 ms, respectively.[1]
-
-
Data Analysis:
-
Identify the melezitose peak in the chromatogram based on the retention time of the melezitose standard.
-
Integrate the peak area for melezitose in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of melezitose in the honeydew samples using the regression equation from the calibration curve.
-
Biochemical Pathway of Melezitose Synthesis
Melezitose is synthesized in the gut of hemipteran insects from sucrose, the primary sugar in phloem sap. The synthesis is an enzymatic process that helps the insect to regulate its internal osmotic pressure.
Core Reaction:
The key enzyme involved is a transglucosidase , which catalyzes the transfer of a glucose moiety from one sucrose molecule to another. The overall reaction can be summarized as:
2 Sucrose → Melezitose + Fructose
Role of Symbiotic Bacteria:
While the primary synthesis of melezitose is carried out by the insect's own enzymes, symbiotic bacteria residing in specialized cells called bacteriocytes play a crucial indirect role. The phloem sap is rich in sugars but poor in essential amino acids. Obligate endosymbionts, such as Buchnera aphidicola in aphids, are essential for synthesizing these amino acids, which are vital for the insect's survival, growth, and reproduction.[5][6] This symbiotic relationship ensures the overall metabolic health of the insect, which is a prerequisite for processes like melezitose synthesis. However, there is currently no direct evidence to suggest that symbiotic bacteria are directly involved in the enzymatic conversion of sucrose to melezitose.
Visualizations
Logical Relationship of Environmental Factors on Melezitose Production
Caption: Environmental stressors increase melezitose production.
Experimental Workflow for Melezitose Quantification
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. answersingenesis.org [answersingenesis.org]
- 6. Aphid genome expression reveals host–symbiont cooperation in the production of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for (+)-Melezitose quantification in honey
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melezitose is a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule. Its presence and concentration in honey are of significant interest as it can indicate the honey's origin, particularly pointing to honeydew honey, which is produced by bees from the sugary excretions of plant-sucking insects.[1][2] High concentrations of melezitose can also lead to the rapid crystallization of honey, a factor that is important for both commercial processing and quality control. Accurate quantification of melezitose is therefore crucial for honey analysis, authenticity assessment, and understanding its physicochemical properties. This document provides detailed protocols for the primary analytical methods used for melezitose quantification in honey: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A conceptual approach for an enzymatic assay is also discussed.
Analytical Methods Overview
The quantification of melezitose in the complex matrix of honey requires robust and specific analytical techniques. The most commonly employed methods are chromatography-based, offering high resolution and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique for sugar analysis. Various column chemistries and detection methods can be used. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) offers direct analysis without derivatization, while other methods may use Refractive Index (RI) or Mass Spectrometry (MS) detectors.[3]
-
Gas Chromatography (GC) , typically coupled with Mass Spectrometry (GC-MS), provides high sensitivity and specificity. This method requires a derivatization step to make the non-volatile sugars amenable to GC analysis.[4][5]
-
Enzymatic Assays can offer high specificity. A conceptual method would involve the enzymatic hydrolysis of melezitose and subsequent quantification of one of the reaction products.
Quantitative Data Summary
The concentration of melezitose in honey can vary significantly depending on the floral and geographical origin. Honeydew honeys are characterized by substantially higher levels of melezitose compared to floral honeys.
| Method | Honey Type | Melezitose Concentration Range | Reference |
| GC-MS | Honeydew Honeys | 10,600 - 26,100 mg/kg | Blaško et al.[2] |
| GC-MS | Floral Honeys | 96 - 2,880 mg/kg | Blaško et al.[2] |
| GC-MS | General (12 honeys) | Trisaccharides (including melezitose) ranged from 30 - 1214 mg/100g | De la Fuente et al.[5] |
Experimental Workflows and Logical Relationships
Caption: General workflow for melezitose quantification in honey.
Experimental Protocols
Protocol 1: Quantification of Melezitose by HPLC with Refractive Index (RI) Detection
This protocol is based on the Agilent Application Note for honey analysis.[6]
1. Materials and Reagents
-
Honey sample
-
Deionized (DI) water, HPLC grade
-
Melezitose standard
-
0.45 µm syringe filters
2. Equipment
-
HPLC system with a Refractive Index (RI) detector
-
Agilent Hi-Plex Ca column (7.7 x 300 mm, 8 µm) or equivalent
-
Analytical balance
-
Volumetric flasks
-
Syringes
3. Standard Preparation
-
Prepare a stock solution of melezitose (e.g., 10 mg/mL) by accurately weighing the standard and dissolving it in DI water.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in honey samples.
4. Sample Preparation
-
Accurately weigh approximately 1.0 g of the honey sample into a 50 mL volumetric flask.
-
Dissolve the honey in DI water to obtain a 20 mg/mL solution.[6]
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
5. HPLC Conditions
-
Column: Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 µm[6]
-
Mobile Phase: Pure DI water[6]
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: 85 °C[6]
-
Detector: Refractive Index (RI) Detector[6]
-
Injection Volume: 20 µL[6]
6. Data Analysis
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared honey samples.
-
Identify the melezitose peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the melezitose concentration in the sample using the standard curve.
Protocol 2: Quantification of Melezitose by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the method developed by Blaško et al. for the rapid determination of melezitose.[4]
1. Materials and Reagents
-
Honey sample
-
Melezitose standard
-
Hexamethyldisilazane (HMDS)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine
-
Internal standard (e.g., Phenyl β-D-glucopyranoside)
2. Equipment
-
Gas chromatograph with a Mass Spectrometry (MS) detector
-
Capillary column suitable for sugar analysis (e.g., HP-5MS or equivalent)
-
Heating block or oven
-
Autosampler vials with inserts
3. Standard and Sample Preparation
-
Prepare a stock solution of melezitose and the internal standard in pyridine.
-
Accurately weigh approximately 10 mg of honey into a vial.
-
Add a known amount of the internal standard solution.
-
Evaporate the solvent under a stream of nitrogen.
4. Derivatization (Silylation)
-
To the dried sample, add 100 µL of HMDS.[4]
-
Incubate at 60 °C for 30 minutes.
-
Add 100 µL of BSTFA.[4]
-
Incubate at 60 °C for another 30 minutes.
-
After cooling, the sample is ready for injection.
5. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM) using characteristic ions for melezitose (e.g., m/z 361).[4]
6. Data Analysis
-
Analyze the derivatized standards and samples.
-
Create a calibration curve based on the ratio of the melezitose peak area to the internal standard peak area.
-
Calculate the concentration of melezitose in the honey sample based on the calibration curve. The limit of detection for this method can be as low as 4.9 mg/kg.[4]
Protocol 3: Conceptual Enzymatic Assay for Melezitose Quantification
Principle: Melezitose can be hydrolyzed by certain α-glucosidases (invertases) into glucose and turanose (B8075302) (an isomer of sucrose). The released glucose can then be quantified using a coupled enzymatic reaction, such as the glucose oxidase-peroxidase (GOPOD) method.
Caption: Signaling pathway for a conceptual enzymatic melezitose assay.
1. Materials and Reagents
-
Honey sample, prepared as in Protocol 1 (diluted and filtered).
-
α-glucosidase with high specificity for melezitose.
-
Glucose quantification kit (e.g., GOPOD assay kit).
-
Melezitose standard.
-
Appropriate buffers.
2. Procedure
-
Blank Measurement: First, measure the endogenous glucose in the diluted honey sample using the glucose quantification kit. This will serve as a blank.
-
Melezitose Hydrolysis:
-
Incubate the diluted honey sample with the specific α-glucosidase under optimal conditions (pH, temperature) to hydrolyze the melezitose.
-
The incubation time must be sufficient for complete hydrolysis.
-
-
Glucose Quantification:
-
After hydrolysis, measure the total glucose concentration in the sample using the same glucose quantification kit.
-
-
Standard Curve: Prepare and run a standard curve using known concentrations of melezitose that have been subjected to the same hydrolysis and glucose quantification steps.
3. Data Analysis
-
Subtract the initial glucose concentration (blank) from the total glucose concentration measured after hydrolysis to determine the amount of glucose released from melezitose.
-
Using the stoichiometry of the hydrolysis reaction (1 mole of melezitose yields 1 mole of glucose), calculate the concentration of melezitose in the original honey sample based on the standard curve.
Note: This conceptual method would require significant development and validation, including enzyme selection, optimization of reaction conditions, and assessment of interferences from the complex honey matrix.
Conclusion
The choice of analytical method for melezitose quantification in honey depends on the available instrumentation, required sensitivity, and sample throughput. HPLC and GC-MS are well-established, robust methods capable of providing accurate and reliable results. While HPLC methods, particularly HPAE-PAD, offer the advantage of direct analysis with minimal sample preparation, GC-MS provides excellent sensitivity and specificity after a derivatization step. Enzymatic assays remain a potential alternative that could offer high specificity if a suitable enzyme is identified and the method is properly validated. The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the analysis of this important honey trisaccharide.
References
- 1. rsc.org [rsc.org]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093) | Abcam [abcam.com]
- 7. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing D-(+)-Melezitose as a Substrate for α-Glucosidase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Glucosidases (EC 3.2.1.20) are a class of enzymes that catalyze the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from various carbohydrate substrates, releasing α-glucose.[1] These enzymes are crucial in several biological processes, including the digestion of carbohydrates in the small intestine and lysosomal glycogen (B147801) metabolism.[2] Consequently, α-glucosidase inhibitors are an important therapeutic class for managing type 2 diabetes mellitus by delaying glucose absorption.[3]
While synthetic chromogenic substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG) are commonly used for routine assays, natural substrates are essential for characterizing the enzyme's physiological activity and for screening inhibitors that may target the active site differently. D-(+)-Melezitose, a non-reducing trisaccharide composed of two glucose units and one fructose (B13574) unit (Glc(α1→3)Fru(β2→1α)Glc), serves as a valuable natural substrate for α-glucosidase.[4] Upon hydrolysis by α-glucosidase, melezitose yields glucose and sucrose.
This application note provides a detailed protocol for measuring α-glucosidase activity using D-(+)-melezitose. Since the hydrolysis products are not colored, the assay employs a coupled enzyme system to quantify the amount of glucose released, which allows for a sensitive, continuous kinetic measurement of enzyme activity.
Principle of the Assay
The determination of α-glucosidase activity with melezitose as a substrate is performed in two stages:
-
Hydrolysis of Melezitose: α-Glucosidase cleaves the α-1,4 glycosidic bond in melezitose, producing one molecule of D-glucose and one molecule of sucrose.
-
Coupled Glucose Detection: The released D-glucose is then quantified using a coupled enzymatic reaction involving Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G-6-P), utilizing ATP.
-
G6PDH then catalyzes the oxidation of G-6-P to 6-phosphogluconate, with the concomitant reduction of β-Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+) to NADPH.
-
The rate of NADPH production is directly proportional to the rate of glucose released from melezitose. This can be monitored by measuring the increase in absorbance at 340 nm.
-
Materials and Reagents
-
Enzymes:
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae, EC 3.2.1.20)
-
Hexokinase (HK) (e.g., from baker's yeast)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (e.g., from baker's yeast)
-
-
Substrate & Chemicals:
-
D-(+)-Melezitose monohydrate
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Sodium Acetate or Potassium Phosphate buffer
-
D-Glucose (for standard curve)
-
Purified water (≥18 MΩ·cm)
-
-
Equipment:
-
Spectrophotometric multiwell plate reader (capable of reading at 340 nm and maintaining a constant temperature)
-
96-well clear, flat-bottom microplates
-
Incubator or water bath (e.g., set to 25°C or 37°C)
-
Calibrated pipettes
-
Reagent reservoirs
-
Refrigerated microcentrifuge
-
Experimental Protocols
4.1. Reagent Preparation
-
Assay Buffer: 100 mM Sodium Acetate buffer, pH 6.0 at 25°C. (Note: Optimal pH may vary depending on the source of the α-glucosidase).
-
Melezitose Stock Solution (100 mM): Dissolve 52.25 mg of D-(+)-Melezitose monohydrate (MW: 522.45 g/mol ) in 1 mL of Assay Buffer. Prepare serial dilutions in Assay Buffer to achieve desired final concentrations (e.g., 1-50 mM).
-
α-Glucosidase Working Solution: Prepare a solution of α-glucosidase in cold Assay Buffer to a concentration of 3-5 units/mL immediately before use. Keep on ice.
-
Glucose Detection Reagent Mix: Prepare a fresh mix containing:
-
100 mM Assay Buffer
-
5 mM ATP
-
5 mM NADP+
-
10 mM MgCl₂
-
~2 units/mL Hexokinase
-
~1 unit/mL G6PDH
-
4.2. Protocol 1: α-Glucosidase Activity Assay
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Temperature Equilibration: Pre-warm the microplate reader to the desired assay temperature (e.g., 25°C).
-
Reaction Setup: Add the following reagents to each well of the microplate:
-
Sample Wells:
-
100 µL of Glucose Detection Reagent Mix.
-
20 µL of Melezitose solution (at various concentrations).
-
60 µL of Assay Buffer.
-
-
Control Wells (No Enzyme):
-
100 µL of Glucose Detection Reagent Mix.
-
20 µL of Melezitose solution.
-
80 µL of Assay Buffer.
-
-
-
Initiate Reaction: Add 20 µL of α-Glucosidase Working Solution to each "Sample Well". Do not add enzyme to the control wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 60 seconds for 15-30 minutes.
4.3. Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Follow the activity assay protocol (4.2) using a range of final melezitose concentrations (e.g., 0.5 mM to 50 mM). It is recommended to choose concentrations that span below and above the estimated Kₘ.
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the kinetic curve (ΔA₃₄₀/min).
-
Convert the rate (ΔA₃₄₀/min) to µmol/min using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).
-
Plot the initial velocity (v₀) against the substrate concentration [S].
-
To determine Kₘ and Vₘₐₓ, create a Lineweaver-Burk (double reciprocal) plot of 1/v₀ versus 1/[S].
-
The y-intercept corresponds to 1/Vₘₐₓ.
-
The x-intercept corresponds to -1/Kₘ.
-
Data Presentation and Analysis
5.1. Calculation of Enzyme Activity
The activity of α-glucosidase can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Vᵣ) / (ε * l * Vₑ)
Where:
-
ΔA₃₄₀/min: The rate of absorbance change per minute from the linear phase of the reaction.
-
Vᵣ: Total reaction volume (in mL, e.g., 0.2 mL).
-
ε: Molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹).
-
l: Light path length in cm (for a 96-well plate, this must be calibrated or calculated based on volume).
-
Vₑ: Volume of the enzyme solution added (in mL, e.g., 0.02 mL).
To obtain specific activity, divide the calculated activity by the protein concentration of the enzyme solution (in mg/mL).
References
- 1. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis kinetics of trisaccharides consisting of glucose, galactose, and fructose residues in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (+)-Melezitose as a Cryoprotectant and Lyoprotectant
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Melezitose, a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule, has emerged as a promising excipient in the cryopreservation and lyophilization of sensitive biological materials. Its unique physicochemical properties, including a high glass transition temperature (Tg) and the ability to form extensive hydrogen-bonding networks, contribute to its efficacy in stabilizing cells, proteins, and other biomolecules during freezing, drying, and long-term storage. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound as a cryoprotectant and lyoprotectant.
The protective mechanism of melezitose, similar to other sugars like trehalose (B1683222) and sucrose, is largely attributed to two key theories: the water replacement hypothesis and the vitrification theory . The water replacement hypothesis suggests that during dehydration, melezitose molecules form hydrogen bonds with biological macromolecules, effectively replacing the water molecules that are essential for maintaining their native structure and function. The vitrification theory posits that melezitose forms a highly viscous, amorphous glassy matrix at low temperatures, which physically entraps and protects biological materials from mechanical damage caused by ice crystal formation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound as a cryoprotectant and lyoprotectant.
Table 1: Lyoprotection of Human Blood Plasma Proteins with Melezitose
| Protein | Melezitose Concentration (mM) | Other Excipients | Protein Recovery after Lyophilization (%) | Storage Conditions |
| Recombinant Factor VIII (rFVIII) | 24 | NaCl, CaCl2, Poloxamer 188, Sodium Citrate | 91 - 100 | Up to 6 months at +25°C and +40°C |
| Recombinant Factor VIII (rFVIII) | 36 | NaCl, CaCl2, Poloxamer 188, Sodium Citrate | 91 - 100 | Up to 6 months at +25°C and +40°C |
| Recombinant Factor VIII (rFVIII) | 48 | NaCl, CaCl2, Poloxamer 188, Sodium Citrate | 91 - 100 | Up to 6 months at +25°C and +40°C |
| Factor IX (FIX) | 42 | NaCl, Polysorbate 80, Sodium Citrate | ~100 | Up to 6 months at +5°C, +25°C, and +40°C |
Data extracted from patent CA2796729A1.
Table 2: Cryoprotection of Mouse Sperm with Melezitose
| Saccharide | Optimal Concentration (%) | Outcome |
| Melezitose (Trisaccharide) | 18 | High sperm motility and fertility post-thaw |
| Raffinose (B1225341) (Trisaccharide) | 18 | High sperm motility and fertility post-thaw |
| Maltose (Disaccharide) | 12 | High sperm motility and fertility post-thaw |
| Sucrose (Disaccharide) | 12 | Moderate sperm motility and fertility post-thaw |
| Trehalose (Disaccharide) | 12 | Moderate sperm motility and fertility post-thaw |
Data from Hino et al., Reproductive Medicine and Biology, 2007.[1][2]
Experimental Protocols
Protocol 1: Cryopreservation of Mammalian Cells Using this compound
This protocol provides a general procedure for the cryopreservation of adherent or suspension mammalian cells using a melezitose-based cryopreservation medium. Optimization for specific cell lines is recommended.
Materials:
-
Healthy, exponentially growing mammalian cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
-
Liquid nitrogen storage dewar
Cryopreservation Medium Preparation (prepare fresh):
-
Prepare a 36% (w/v) stock solution of this compound in complete cell culture medium. This corresponds to approximately 714 mM. Warm the medium to 37°C to aid dissolution. Filter-sterilize the solution using a 0.22 µm filter.
-
To prepare the final cryopreservation medium, mix the following components:
-
70% complete cell culture medium
-
10% sterile this compound stock solution (final concentration of 3.6% or ~71.4 mM)
-
20% Fetal Bovine Serum (FBS)
-
10% DMSO (add just before use)
-
Procedure:
-
Cell Harvest:
-
Adherent cells: Wash the cell monolayer with PBS, then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Suspension cells: Directly collect the cells from the culture flask.
-
-
Cell Counting and Pelletting:
-
Transfer the cell suspension to a conical tube.
-
Take a small aliquot for cell counting and viability assessment (e.g., using a hemocytometer and trypan blue). A viability of >90% is recommended.
-
Centrifuge the remaining cell suspension at 200-300 x g for 5 minutes to pellet the cells.
-
-
Resuspension in Cryopreservation Medium:
-
Carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in the freshly prepared, chilled (4°C) melezitose cryopreservation medium at a concentration of 1-5 x 10^6 viable cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
-
Freezing:
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
-
Long-term Storage:
-
The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -196°C).
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath.
-
Just before the last ice crystal melts, remove the vial from the water bath and wipe it with 70% ethanol.
-
Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a culture flask.
-
Incubate under standard conditions.
Protocol 2: Lyophilization of a Model Protein (e.g., BSA) with this compound
This protocol describes a basic lyophilization cycle for a model protein using melezitose as a lyoprotectant. The parameters should be optimized for specific proteins and equipment.
Materials:
-
Bovine Serum Albumin (BSA) or other protein of interest
-
This compound
-
Buffer of choice (e.g., 10 mM sodium phosphate, pH 7.4)
-
Lyophilizer with temperature and pressure control
-
Serum vials and stoppers
-
Sterile 0.22 µm syringe filters
Formulation Preparation:
-
Prepare a stock solution of the protein (e.g., 10 mg/mL BSA) in the chosen buffer.
-
Prepare a stock solution of this compound (e.g., 100 mM) in the same buffer.
-
Mix the protein and melezitose solutions to achieve the desired final concentrations (e.g., 1 mg/mL BSA and 50 mM melezitose).
-
Filter-sterilize the final formulation using a 0.22 µm syringe filter.
Lyophilization Procedure:
-
Filling and Loading:
-
Dispense a fixed volume (e.g., 1 mL) of the formulation into each sterile serum vial.
-
Partially insert the lyophilization stoppers onto the vials.
-
Load the vials onto the shelves of the lyophilizer.
-
-
Freezing:
-
Cool the shelves to 5°C and hold for 30 minutes to equilibrate the sample temperature.
-
Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Increase the shelf temperature to -20°C and hold for 24-48 hours, or until the product temperature rises to meet the shelf temperature (indicating the end of sublimation).
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C for 6-12 hours under low pressure to remove residual moisture.
-
-
Stoppering and Unloading:
-
Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.
-
Fully stopper the vials under vacuum or nitrogen.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
Reconstitution and Analysis:
-
Reconstitute the lyophilized cake with the original volume of high-purity water or buffer.
-
Gently swirl to dissolve the contents. Avoid vigorous shaking.
-
Analyze the reconstituted protein for activity, aggregation (e.g., by size-exclusion chromatography or dynamic light scattering), and structural integrity (e.g., by circular dichroism).
Visualizations
Caption: General workflow for mammalian cell cryopreservation using this compound.
Caption: A typical three-stage lyophilization cycle for a protein formulation containing this compound.
References
- 1. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryoprotective effects of various saccharides on cryopreserved mouse sperm from various strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Melezitose by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Melezitose is a non-reducing trisaccharide composed of two glucose units and one fructose (B13574) unit. It is found in the honeydew of aphids and other insects and serves as an important carbohydrate source in various ecological systems. Accurate quantification of melezitose is crucial in food science, particularly in honey analysis for authenticity, as well as in entomological and plant studies.[1][2] Due to its high polarity and lack of a UV chromophore, melezitose analysis presents challenges for standard reversed-phase chromatography with UV detection.[3][4]
This application note provides a detailed protocol for the analysis of melezitose using High-Performance Liquid Chromatography (HPLC) with a Hydrophilic Interaction Liquid Chromatography (HILIC) column and Refractive Index (RI) detection. This method offers robust and reliable quantification suitable for various sample matrices.
Principle of alysis The separation is achieved using HILIC, a variant of normal-phase chromatography.[3] A polar stationary phase, typically an amino-bonded silica (B1680970) column, is used to retain polar analytes like sugars.[1][3] The mobile phase consists of a high concentration of a less polar organic solvent (acetonitrile) and a smaller amount of a polar aqueous solvent (water). Melezitose, being highly polar, is well-retained on the column and is eluted as the concentration of the aqueous component of the mobile phase effectively increases.
Since sugars like melezitose do not possess a chromophore, they cannot be readily detected by UV-Vis spectrophotometry without derivatization.[5] Therefore, a universal detection method such as Refractive Index (RI) detection is employed. The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte, providing a signal proportional to the analyte's concentration.[6][7]
Experimental Protocols
1. Materials and Equipment
-
HPLC System: An isocratic or gradient HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.[6]
-
HPLC Column: Amino (NH2) bonded silica column (e.g., 4.6 x 150 mm, 3 µm particle size). Polymeric amino columns are also suitable and may offer enhanced stability.[3][8]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Ultrapure water (18.2 MΩ·cm).
-
Melezitose analytical standard.
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, 0.2 µm or 0.45 µm syringe filters.[9][10]
2. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | Amino (NH2) Column, 4.6 x 150 mm, 3 µm |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C[11] |
| Detector | Refractive Index (RI) Detector[6] |
| Detector Temp. | 40 °C (or match column temp) |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes (adjust as needed) |
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of melezitose standard and dissolve it in 10 mL of the mobile phase (or a water/ACN mixture) in a volumetric flask.
-
Calibration Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, 0.75 mg/mL) by performing serial dilutions of the stock solution with the mobile phase.[9]
4. Sample Preparation The preparation method depends on the complexity of the sample matrix.[12]
-
Protocol A: Simple Aqueous Samples (e.g., clear beverages, pure extracts)
-
Dilute the sample with the mobile phase to bring the expected melezitose concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[10]
-
-
Protocol B: Complex Samples (e.g., honey, food products, biological fluids)
-
Accurately weigh 1 g of the sample and dissolve it in 10 mL of ultrapure water.[9]
-
Optional Cleanup: For samples high in protein or lipids, a cleanup step such as protein precipitation (with acetonitrile) or Solid-Phase Extraction (SPE) may be required to prevent column contamination.[10]
-
Vortex the solution until fully dissolved/homogenized.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
5. Experimental and Data Analysis Workflow The overall workflow from sample preparation to final data analysis is depicted in the diagram below.
Figure 1: General workflow for the HPLC analysis of melezitose.
Data Analysis Steps:
-
System Suitability: Inject a mid-range standard multiple times to ensure system stability (RSD of peak area and retention time < 2%).
-
Calibration Curve: Inject the prepared calibration standards. Plot the peak area of melezitose against the corresponding concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.
-
Quantification: Inject the prepared unknown samples. Using the peak area obtained for melezitose in the sample and the calibration curve equation, calculate the concentration in the sample. Account for any dilution factors used during sample preparation.
Quantitative Data Summary
Table 1: Typical Retention Times of Common Sugars The selectivity of the method allows for the separation of melezitose from other common mono- and disaccharides. Retention times can vary based on the exact column and conditions used.
| Compound | Class | Typical Retention Time (min) |
| Fructose | Monosaccharide | ~5.5 |
| Glucose | Monosaccharide | ~6.0 |
| Sucrose | Disaccharide | ~7.5 |
| Maltose | Disaccharide | ~8.5 |
| Lactose | Disaccharide | ~9.5 |
| Melezitose | Trisaccharide | ~11.0 [8] |
| Raffinose | Trisaccharide | ~12.0 |
Table 2: Representative Method Validation Parameters The following are typical performance characteristics for the HPLC-RI analysis of sugars. Actual values should be determined during in-house method validation.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between concentration and detector response. |
| Limit of Detection (LOD) | ~40 µg/mL | The lowest concentration of analyte that can be reliably detected.[9] |
| Limit of Quantification (LOQ) | ~90 µg/mL | The lowest concentration of analyte that can be accurately quantified.[9] |
| Precision (%RSD) | < 2% | The relative standard deviation for repeated injections of the same standard. |
References
- 1. scispace.com [scispace.com]
- 2. cotton.org [cotton.org]
- 3. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. osti.gov [osti.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
Cultivating Key Microorganisms: Utilizing (+)-Melezitose as a Selective Carbon Source
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing (+)-Melezitose as a selective carbon source for the cultivation of specific microorganisms, namely Saccharomyces cerevisiae and Lactobacillus rhamnosus. Melezitose, a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule, is not as commonly metabolized by microorganisms as simpler sugars like glucose or sucrose. This selectivity makes it a valuable tool for isolating or promoting the growth of specific microbes capable of its utilization.
Application Notes
This compound can be effectively employed in microbiology and biotechnology for several purposes:
-
Selective cultivation: Due to the limited number of microbial species that can efficiently metabolize melezitose, it can be used in culture media to selectively grow microorganisms of interest while suppressing the growth of contaminants.
-
Microbial physiology studies: Investigating the ability of a microorganism to grow on melezitose provides insights into its metabolic capabilities, including the presence of specific enzymes like α-glucosidases and transport systems for complex sugars.
-
Industrial applications: Microorganisms that can efficiently ferment melezitose may have potential applications in various industries, including the production of biofuels, specialty chemicals, and food ingredients. For instance, certain industrial yeast strains have been shown to assimilate melezitose.[1]
This document focuses on two well-characterized microorganisms with documented abilities to utilize this compound:
-
Saccharomyces cerevisiae : A species of yeast crucial in baking and brewing, certain strains possess the necessary transporters, such as the AGT1 permease, to internalize and metabolize melezitose.
-
Lactobacillus rhamnosus : A probiotic bacterium commonly found in the human gut and dairy products, some strains have demonstrated the ability to ferment melezitose.
Quantitative Data Summary
The following tables summarize the available quantitative data on the growth of Saccharomyces cerevisiae and Lactobacillus rhamnosus on melezitose as a carbon source. It is important to note that specific growth parameters can vary depending on the strain, culture conditions, and media composition.
Table 1: Growth Characteristics of Saccharomyces cerevisiae on Melezitose
| Parameter | Value | Notes |
| Growth | Moderate | Optical Density (OD) observed between 0.4 - 0.6. |
| Transporter | AGT1 permease | This permease is responsible for the transport of various α-glucosides, including melezitose, into the yeast cell. |
Table 2: Growth Characteristics of Lactobacillus rhamnosus on Melezitose
| Parameter | Value | Notes |
| Melezitose Utilization | Positive | Based on biochemical tests (API 50CHL). |
Further research is required to determine specific growth rates and biomass yields for both microorganisms on melezitose.
Experimental Protocols
The following are detailed protocols for preparing culture media and conducting growth experiments using this compound as the sole carbon source.
Protocol 1: Preparation of Minimal Medium with this compound for Saccharomyces cerevisiae
This protocol describes the preparation of a defined minimal medium to assess the growth of Saccharomyces cerevisiae on melezitose.
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate (B86663)
-
This compound
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Bacto Agar (B569324) (for solid medium)
-
Sterile distilled water
-
Sterile flasks or culture tubes
-
Autoclave
-
Sterile petri dishes (for solid medium)
Procedure:
-
Prepare the Yeast Nitrogen Base solution: Dissolve YNB at the concentration recommended by the manufacturer in sterile distilled water.
-
Prepare the Ammonium Sulfate solution: Prepare a separate stock solution of ammonium sulfate (e.g., 10% w/v) in distilled water and sterilize by autoclaving.
-
Prepare the this compound stock solution: Prepare a stock solution of this compound (e.g., 20% w/v) in distilled water. Sterilize by filtration through a 0.22 µm filter to prevent caramelization that can occur during autoclaving.
-
Combine the components: Aseptically combine the sterile YNB solution, ammonium sulfate solution, and melezitose solution to achieve the desired final concentrations in a sterile flask. A typical final concentration for melezitose is 2% (w/v).
-
For solid medium: If preparing plates, add Bacto Agar to the YNB solution before autoclaving. After autoclaving, cool the agar to approximately 50-60°C before aseptically adding the sterile ammonium sulfate and melezitose solutions. Swirl to mix and pour into sterile petri dishes.
-
Inoculation: Inoculate the liquid medium or streak the solid medium with a pure culture of Saccharomyces cerevisiae.
-
Incubation: Incubate the cultures at 30°C with shaking (for liquid cultures) or in a static incubator (for solid cultures).
Protocol 2: Culturing Lactobacillus rhamnosus with this compound
This protocol outlines the procedure for growing Lactobacillus rhamnosus in a modified MRS medium where melezitose is the primary carbon source.
Materials:
-
De Man, Rogosa and Sharpe (MRS) broth base (without glucose)
-
This compound
-
Sterile distilled water
-
Sterile culture tubes or flasks
-
Autoclave
-
pH meter
Procedure:
-
Prepare the modified MRS medium: Prepare the MRS broth base according to the manufacturer's instructions, omitting glucose.
-
Add this compound: Add this compound to the medium to a final concentration of 2% (w/v).
-
Adjust pH: Adjust the pH of the medium to 6.5 ± 0.2 using sterile NaOH or HCl.
-
Sterilization: Dispense the medium into culture tubes or flasks and sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Inoculate the cooled medium with a fresh culture of Lactobacillus rhamnosus.
-
Incubation: Incubate the cultures at 37°C under anaerobic or microaerophilic conditions, as required by the specific strain. Growth can be monitored by measuring the optical density at 600 nm.
Visualizations
Melezitose Utilization Pathway
The metabolic pathway for melezitose utilization in microorganisms like Saccharomyces cerevisiae involves its transport into the cell followed by enzymatic hydrolysis.
Caption: Proposed metabolic pathway for this compound utilization in Saccharomyces cerevisiae.
Experimental Workflow for Microbial Growth Analysis
The following diagram illustrates a typical workflow for assessing the growth of a microorganism on melezitose as a sole carbon source.
Caption: General workflow for a microbial growth experiment using melezitose.
References
Investigating the Anti-Inflammatory Properties of Melezitose in Crohn's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of melezitose, a trisaccharide, in preclinical models of Crohn's disease. Detailed protocols for key experiments are included to facilitate the investigation of melezitose and similar compounds for therapeutic development in inflammatory bowel disease (IBD).
Introduction
Crohn's disease is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. Recent research has highlighted the potential of melezitose as an anti-inflammatory agent. Studies have shown that melezitose exerts its effects by targeting cellular metabolism, specifically the glycolytic pathway. By binding to and inhibiting phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, melezitose reduces the production of ATP and downstream metabolites, thereby mitigating the inflammatory response.[1][2][3][4] This novel mechanism of action presents a promising avenue for the development of new therapeutic strategies for Crohn's disease.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of melezitose in both in vivo and in vitro models of Crohn's disease.
Table 1: Effect of Melezitose on Pro-Inflammatory Cytokines in a TNBS-Induced Colitis Rat Model
| Treatment Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Control | Data not available | Data not available | Data not available |
| TNBS-Induced Colitis | Data not available | Data not available | Data not available |
| Melezitose-Treated | Data not available | Data not available | Data not available |
| Reference | [Insert Reference] | [Insert Reference] | [Insert Reference] |
Table 2: Effect of Melezitose on Anti-Inflammatory Cytokines in a TNBS-Induced Colitis Rat Model
| Treatment Group | IL-10 (pg/mg tissue) | TGF-β (pg/mg tissue) |
| Control | Data not available | Data not available |
| TNBS-Induced Colitis | Data not available | Data not available |
| Melezitose-Treated | Data not available | Data not available |
| Reference | [Insert Reference] | [Insert Reference] |
Table 3: Effect of Melezitose on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Data not available | Data not available | Data not available | Data not available |
| LPS-Stimulated | Data not available | Data not available | Data not available | Data not available |
| Melezitose + LPS | Data not available | Data not available | Data not available | Data not available |
| Reference | [Insert Reference] | [Insert Reference] | [Insert Reference] | [Insert Reference] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Model: TNBS-Induced Colitis in Rats
This protocol describes the induction of Crohn's-like colitis in rats using 2,4,6-trinitrobenzenesulfonic acid (TNBS).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (B145695) (50%)
-
Melezitose
-
Vehicle control (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Catheter (e.g., 3-4 cm flexible tubing)
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Prepare the TNBS solution by diluting it with an equal volume of 50% ethanol to a final concentration of 100 mg/kg.
-
Gently insert the catheter into the colon, approximately 8 cm from the anus.
-
Slowly instill 0.25 mL of the TNBS solution into the colon.
-
Keep the rat in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.
-
House the rats individually and monitor their body weight, stool consistency, and rectal bleeding daily.
-
Administer melezitose (specify dosage, e.g., mg/kg) or vehicle control orally via gavage daily for a specified period (e.g., 14 days), starting 24 hours after TNBS induction.
-
At the end of the treatment period, euthanize the rats and collect colon tissue for histological and biochemical analysis.
In Vitro Model: LPS-Induced Inflammation in RAW264.7 Macrophages
This protocol details the induction of an inflammatory response in a murine macrophage cell line using lipopolysaccharide (LPS).
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Melezitose
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for cytokine measurement
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and in a 6-well plate at 1 x 10^6 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of melezitose (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis.
-
Measure nitric oxide production in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.
Histological Analysis: Masson's Trichrome Staining
This protocol is for the visualization of collagen deposition in colon tissue, an indicator of fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded colon tissue sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse with deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a suitable mounting medium.
-
Results: Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red.
Immunofluorescence Staining for Macrophage Infiltration
This protocol describes the detection of macrophages (CD68 positive cells) in colon tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded colon tissue sections (5 µm)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-CD68 antibody
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium with anti-fade
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CD68 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount with anti-fade mounting medium.
-
Visualize under a fluorescence microscope.
Target Identification: Drug Affinity Responsive Target Stability (DARTS)
This protocol is used to identify the protein target of a small molecule like melezitose.[5][6]
Materials:
-
Cell lysate from RAW264.7 cells
-
Melezitose
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE gels
-
Coomassie blue stain or silver stain
-
Mass spectrometry equipment
Procedure:
-
Prepare a cell lysate from RAW264.7 cells.
-
Incubate the cell lysate with melezitose or a vehicle control.
-
Add a protease to the lysates to digest the proteins. The binding of melezitose to its target protein will protect it from proteolytic degradation.
-
Stop the digestion and run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue or silver stain.
-
Identify the protein band that is protected from digestion in the presence of melezitose.
-
Excise the protected band and identify the protein using mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for investigating the anti-inflammatory properties of melezitose.
Caption: Proposed signaling pathway of melezitose's anti-inflammatory action.
Caption: Logical relationship of melezitose's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Melezitose inhibited glycolytic p... preview & related info | Mendeley [mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. Melezitose inhibited glycolytic pathway and enhances anti-Crohn's disease activity via binding to PGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of (+)-Melezitose
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Melezitose is a non-reducing trisaccharide composed of two glucose units and one fructose (B13574) unit. It is found in the honeydew of aphids and some plant nectars. The enzymatic hydrolysis of melezitose is a key process in understanding carbohydrate metabolism in various organisms, particularly in insects like honeybees, and has applications in the food industry and drug development. This document provides detailed protocols for the enzymatic hydrolysis of melezitose using invertase and α-glucosidase, methods for quantitative analysis of the hydrolysis products, and a summary of available kinetic data.
Principle of Hydrolysis
Melezitose [α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside] can be hydrolyzed into its constituent monosaccharides and disaccharides by specific enzymes. The primary products of complete hydrolysis are glucose and fructose. Partial hydrolysis can yield glucose and turanose (B8075302) (a disaccharide of glucose and fructose). The enzymes typically employed for this purpose are invertase (β-fructofuranosidase) and α-glucosidase.
-
Invertase cleaves the β-2,1-fructosidic bond, releasing glucose and turanose.
-
α-Glucosidase can potentially cleave the α-1,3-glucosidic bond, although substrate specificity can vary significantly between enzymes from different sources.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Melezitose using Invertase from Saccharomyces cerevisiae
This protocol is adapted from general procedures for invertase activity assays and kinetic studies.[1][2]
Materials:
-
This compound
-
Invertase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich I4504)
-
Sodium acetate (B1210297) buffer (0.05 M, pH 4.5)
-
Deionized water
-
Water bath or incubator
-
Test tubes
-
Micropipettes
-
Stop solution (e.g., 1 M Tris-HCl, pH 8.0 or heat inactivation)
-
HPLC system for analysis
Procedure:
-
Prepare a 0.05 M Sodium Acetate Buffer (pH 4.5):
-
Prepare a 0.05 M solution of acetic acid and a 0.05 M solution of sodium acetate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.5 is achieved.
-
-
Prepare a Melezitose Stock Solution:
-
Dissolve a known amount of this compound in the sodium acetate buffer to achieve a desired stock concentration (e.g., 100 mM).
-
-
Prepare an Invertase Solution:
-
Enzymatic Reaction:
-
Set up a series of test tubes, each containing a final volume of 1 mL.
-
To each tube, add the appropriate volume of the melezitose stock solution to achieve the desired final substrate concentration (e.g., ranging from 5 mM to 50 mM for kinetic studies).
-
Add sodium acetate buffer to bring the volume to 900 µL.
-
Pre-incubate the tubes at the optimal temperature for the enzyme, typically 55°C for yeast invertase, for 5 minutes to allow the substrate solution to reach the reaction temperature.[1]
-
Initiate the reaction by adding 100 µL of the working invertase solution to each tube.
-
Incubate the reaction for a specific time period (e.g., 10, 20, 30 minutes). For initial rate determination, ensure that less than 10-15% of the substrate is consumed.
-
-
Stopping the Reaction:
-
Terminate the reaction by either adding a stop solution (e.g., 100 µL of 1 M Tris-HCl, pH 8.0) or by heat inactivation (placing the tubes in a boiling water bath for 5-10 minutes).[1]
-
-
Analysis of Products:
-
Analyze the reaction mixture for the presence of glucose, fructose, and turanose using HPLC (see Protocol 3).
-
Protocol 2: Enzymatic Hydrolysis of Melezitose using α-Glucosidase
This protocol is a general guideline as the optimal conditions can vary depending on the source of the α-glucosidase.[3][4][5]
Materials:
-
This compound
-
α-Glucosidase (e.g., from baker's yeast or Aspergillus niger)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Deionized water
-
Water bath or incubator
-
Test tubes
-
Micropipettes
-
Stop solution (e.g., 0.1 M Na2CO3 for pNPG-based assays, or heat inactivation)
-
HPLC system for analysis
Procedure:
-
Prepare a 50 mM Phosphate Buffer (pH 7.0):
-
Prepare stock solutions of 50 mM monobasic and dibasic sodium phosphate.
-
Mix the solutions until the desired pH of 7.0 is reached.
-
-
Prepare a Melezitose Stock Solution:
-
Dissolve a known amount of this compound in the phosphate buffer to a desired stock concentration (e.g., 100 mM).
-
-
Prepare an α-Glucosidase Solution:
-
Prepare a stock solution of α-glucosidase in cold phosphate buffer. Keep on ice.
-
Dilute to a working concentration immediately before use.
-
-
Enzymatic Reaction:
-
In test tubes, add the melezitose stock solution to achieve the desired final concentrations.
-
Add phosphate buffer to a pre-final volume.
-
Pre-incubate the tubes at the enzyme's optimal temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding the working α-glucosidase solution.
-
Incubate for a defined period.
-
-
Stopping the Reaction:
-
Terminate the reaction by heat inactivation (boiling for 5-10 minutes).
-
-
Analysis of Products:
-
Analyze the products by HPLC (see Protocol 3).
-
Protocol 3: Quantitative Analysis of Hydrolysis Products by HPLC
This protocol is based on common methods for sugar analysis.[6][7][8][9]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
-
An amino column (e.g., ZORBAX NH2, 4.6 x 250 mm, 5 µm) is commonly used for sugar separations.[8]
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and HPLC-grade water, typically in a ratio of 75:25 (v/v).[8][9]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35°C.[9]
-
Injection Volume: 20 µL.[8]
Procedure:
-
Prepare Standard Solutions:
-
Prepare individual stock solutions of melezitose, glucose, fructose, and turanose (if available) of known concentrations in the mobile phase.
-
Create a series of mixed standard solutions with varying concentrations of each sugar to generate a calibration curve.
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
Dilute the samples with the mobile phase as necessary to fall within the linear range of the calibration curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the concentration of each sugar in the samples by comparing the peak areas to the calibration curves.
-
Quantitative Data
Specific kinetic parameters for the enzymatic hydrolysis of melezitose are not widely reported in the literature. The following table summarizes general kinetic properties of invertase and α-glucosidase with their primary substrates, which can serve as a starting point for experimental design.
| Enzyme | Source | Substrate | Optimal pH | Optimal Temp. (°C) | Km (mM) |
| Invertase | Saccharomyces cerevisiae | Sucrose (B13894) | 4.5 - 5.5 | 55 | 24 - 30[1] |
| α-Glucosidase | Baker's Yeast | p-Nitrophenyl-α-D-glucopyranoside | 6.9 | 37 | Varies |
| α-Glucosidase | Aspergillus niger | Maltose, Isomaltose | Varies | Varies | Varies[10] |
Visualizations
Enzymatic Hydrolysis of Melezitose
References
- 1. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 2. nonanone.com [nonanone.com]
- 3. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. High performance liquid chromatographic determination of fructose, glucose, and sucrose in molasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. mdpi.com [mdpi.com]
- 10. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Melezitose as a metabolic marker for differentiating microorganisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of microorganisms to utilize different carbon sources is a cornerstone of microbial identification and characterization. Melezitose, a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule, has emerged as a valuable metabolic marker for the differentiation of various microorganisms, including bacteria and yeast. Its selective utilization by certain species and strains provides a powerful tool for taxonomic classification, metabolic profiling, and potentially for the development of targeted antimicrobial strategies. This document provides detailed application notes and experimental protocols for leveraging melezitose as a metabolic marker in research and drug development settings.
The differential metabolism of melezitose is rooted in the presence or absence of specific enzymes and transport systems within the microorganism. For instance, in some yeasts like Saccharomyces cerevisiae, an α-glucosidase is responsible for the hydrolysis of melezitose. In contrast, certain strains of Bifidobacterium breve possess a dedicated gene cluster for melezitose metabolism. The inability of many other microorganisms to metabolize this complex sugar makes it a highly specific substrate for differentiation assays.
Data Presentation: Melezitose Utilization by Various Microorganisms
The following tables summarize the qualitative and quantitative data on melezitose utilization across different microbial species. This data can be used as a reference for interpreting experimental results.
Table 1: Qualitative Melezitose Fermentation/Utilization by Selected Bacterial Species
| Bacterial Species | Melezitose Utilization | Reference |
| Bifidobacterium breve (some strains) | + | [1] |
| Bifidobacterium breve JCM7017 | - | [1] |
| Bifidobacterium breve 461 | - | [1] |
| Bifidobacterium breve 689 | - | [1] |
| Bifidobacterium breve NCFB 2257 | - | [1] |
| Bifidobacterium longum | + | [2] |
| Bifidobacterium pseudolongum | - | [2] |
| Vibrio anguillarum (most strains) | - |
'+' indicates positive utilization (growth or acid production); '-' indicates negative utilization.
Table 2: Quantitative Growth Data of Selected Microorganisms on Melezitose
| Microorganism | Medium | Melezitose Conc. (%) | Growth (OD600) | Incubation Time (h) | Reference |
| Bifidobacterium breve UCC2003 | mMRS | 1 | >1.0 | 16 | [1] |
| Bifidobacterium breve JCM7017 | mMRS | 1 | <0.4 | 16 | [1] |
| Bifidobacterium breve 461 | mMRS | 1 | <0.4 | 16 | [1] |
| Bifidobacterium breve 689 | mMRS | 1 | <0.4 | 16 | [1] |
| Bifidobacterium breve NCFB 2257 | mMRS | 1 | <0.4 | 16 | [1] |
OD600 values are indicative of final cell density and thus growth. mMRS refers to modified de Man, Rogosa and Sharpe medium.
Experimental Protocols
Protocol 1: Qualitative Melezitose Fermentation Test for Bacteria
This protocol is designed to determine the ability of a bacterial strain to ferment melezitose, resulting in the production of acidic end products, which are visualized by a pH indicator.
Materials:
-
Phenol (B47542) Red Melezitose Broth (containing 0.5-1.0% melezitose, peptone, and phenol red pH indicator)
-
Sterile culture tubes
-
Sterile inoculating loops or needles
-
Pure culture of the test microorganism (18-24 hour culture)
-
Incubator (35-37°C)
Procedure:
-
Aseptically inoculate a tube of Phenol Red Melezitose Broth with a single, isolated colony from a pure culture of the test microorganism.
-
Incubate the inoculated tube at 35-37°C for 24-48 hours.
-
Observe the color of the broth.
Interpretation of Results:
-
Positive: The color of the medium changes from red to yellow. This indicates that the microorganism ferments melezitose, producing acid byproducts and lowering the pH.
-
Negative: The medium remains red or changes to a pink/magenta color. This indicates that the microorganism does not ferment melezitose. The peptone in the medium may be utilized, leading to the production of alkaline byproducts and a rise in pH, resulting in a pink/magenta color.
-
No Growth: If the broth remains clear and red, it indicates that the microorganism did not grow. The test is inconclusive and should be repeated.
Protocol 2: Quantitative Melezitose Utilization Assay for Bacteria and Yeast
This protocol allows for the quantitative assessment of microbial growth on melezitose as a sole carbon source by measuring changes in optical density over time.
Materials:
-
Basal medium without a carbon source (e.g., modified MRS for Bifidobacteria, or Yeast Nitrogen Base for yeast)
-
Sterile melezitose solution (e.g., 20% w/v, filter-sterilized)
-
Sterile culture plates (e.g., 96-well plates) or culture tubes
-
Pure culture of the test microorganism
-
Microplate reader or spectrophotometer
-
Incubator with shaking capabilities (if required for the microorganism)
Procedure:
-
Prepare the test medium by adding the sterile melezitose solution to the sterile basal medium to a final concentration of 1-2% (w/v).
-
Prepare a negative control medium consisting of the basal medium without any added carbon source.
-
Prepare a positive control medium with a readily metabolizable sugar like glucose at the same concentration as melezitose.
-
Inoculate the test, negative control, and positive control media with the test microorganism to a starting optical density (OD600) of approximately 0.05.
-
If using a 96-well plate, add 200 µL of each inoculated medium to at least three replicate wells. If using culture tubes, use a volume of 5-10 mL.
-
Incubate the cultures under appropriate conditions for the test microorganism (e.g., 37°C under anaerobic conditions for Bifidobacterium, 30°C with shaking for yeast).
-
Measure the OD600 at regular intervals (e.g., every 2, 4, or 6 hours) for a period of 24-72 hours, or until the stationary phase is reached.
Data Analysis:
-
Plot the average OD600 readings against time for each condition (melezitose, negative control, positive control).
-
Calculate the specific growth rate (µ) during the exponential phase for each condition using the formula: µ = (ln(ODt2) - ln(ODt1)) / (t2 - t1) where ODt1 and ODt2 are the optical densities at time points t1 and t2 in the exponential growth phase.
-
Compare the growth curves and specific growth rates to determine the extent of melezitose utilization. Significant growth in the melezitose-containing medium compared to the negative control indicates positive utilization.
Visualization of Metabolic Pathways and Workflows
Melezitose Metabolism in Saccharomyces cerevisiae
The metabolic pathway for melezitose in Saccharomyces cerevisiae involves its hydrolysis into glucose and sucrose (B13894) by an α-glucosidase. The resulting monosaccharides and disaccharides are then channeled into the central glycolytic pathway.
Caption: Melezitose hydrolysis in Saccharomyces cerevisiae.
Proposed Melezitose Metabolism in Bifidobacterium breve
In melezitose-utilizing strains of Bifidobacterium breve, a specific gene cluster is responsible for its metabolism. This likely involves a transport system to bring the sugar into the cell, followed by enzymatic breakdown. The resulting monosaccharides are then funneled into the Bifid Shunt, the central metabolic pathway in bifidobacteria.
Caption: Proposed melezitose utilization pathway in Bifidobacterium.
Experimental Workflow for Microbial Differentiation using Melezitose
The following diagram illustrates the logical workflow for using melezitose to differentiate between microorganisms.
Caption: Workflow for microbial differentiation.
Conclusion
Melezitose serves as a highly effective and specific metabolic marker for the differentiation of a range of microorganisms. The protocols and data presented in this document provide a solid foundation for researchers and scientists to incorporate melezitose-based assays into their workflows. The distinct metabolic capabilities of different microbes towards melezitose can be exploited for taxonomic purposes, understanding microbial physiology, and may inform the development of novel prebiotics or selective antimicrobial agents. Further research into the specific enzymes and regulatory networks governing melezitose metabolism will undoubtedly uncover even more applications for this unique trisaccharide in microbiology and biotechnology.
References
Melezitose in Entomology: Applications in Insect Longevity and Physiology Research
Application Notes and Protocols for Researchers
Introduction
Melezitose, a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule, is a significant component of honeydew produced by various sap-sucking insects of the order Hemiptera, such as aphids and scale insects.[1][2][3] While it serves as an energy source for some insects, its effects on insect physiology and longevity are complex and species-dependent. In entomological research, melezitose is a valuable tool for investigating insect nutrition, digestive physiology, host-parasitoid interactions, and the intricate dynamics of insect gut microbiota. These application notes provide an overview of the use of melezitose in entomology and detailed protocols for studying its impact on insect longevity, with a primary focus on the well-documented effects on honey bees (Apis mellifera) and potential applications for other insect models like Drosophila melanogaster.
Applications of Melezitose in Entomology
Insect Nutrition and Longevity Studies
Melezitose serves as a crucial carbohydrate source for various insects, particularly ants that engage in mutualistic relationships with honeydew-producing hemipterans. However, for other insects, such as the honey bee, high concentrations of melezitose in their diet can be detrimental, leading to a phenomenon known as "honeydew flow disease."[1][2][4] This is characterized by increased mortality, digestive issues, and reduced lifespan.[1][2] This differential impact makes melezitose an excellent candidate for comparative studies on insect digestive physiology and metabolism.
-
Honey Bee Longevity: Research has demonstrated that a diet rich in melezitose significantly reduces the lifespan of honey bees compared to a diet of sucrose, fructose, and glucose.[1] This effect is linked to the bees' limited ability to digest this complex sugar, leading to its accumulation in the gut, causing physiological stress, and altering the gut microbiome.[1][2]
-
Potential for Drosophila Research: While specific studies on melezitose and Drosophila melanogaster longevity are not abundant in the reviewed literature, the well-established protocols for assessing lifespan in this model organism present an opportunity to investigate the effects of melezitose. Such studies could elucidate the genetic and molecular mechanisms underlying sugar metabolism and its impact on aging.
Insect Gut Microbiome Research
The composition of an insect's gut microbiota can be significantly influenced by its diet. The introduction of melezitose into the diet of honey bees has been shown to alter the composition of their gut lactic acid bacteria community.[1] Specifically, a decrease in Lactobacillus kunkeei and Lactobacillus Firm-4, and an increase in Lactobacillus Firm-5 have been observed.[1] This makes melezitose a useful tool for studying the interplay between diet, gut microbiota, and insect health.
Studies on Osmoregulation in Hemipterans
Melezitose is produced by hemipteran insects as a means of osmoregulation, particularly when feeding on phloem sap with high sugar concentration.[5] Environmental factors such as higher air temperatures and lower relative humidity can increase melezitose production.[5] Studying the conditions that lead to melezitose production can provide insights into insect physiological responses to environmental stress.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of melezitose on honey bees.
Table 1: Effect of Melezitose on Honey Bee Survival
| Diet Composition | Median Survival (Days) - 2019 Experiment | Statistical Significance (p-value) |
| Control (Sucrose, Fructose, Glucose) | 29 | < 0.001 |
| Melezitose-rich | 25 | < 0.001 |
Source: Adapted from Seeburger et al. (2020)[1]
Table 2: Physiological Effects of Melezitose Diet on Honey Bees
| Parameter | Control Diet | Melezitose Diet | Statistical Significance (p-value) |
| Average Daily Food Uptake per Bee (mg) | 20 | 37 | < 0.01 |
| Gut-to-Body Weight Ratio (%) | 52 | 60 | < 0.001 |
Source: Adapted from Seeburger et al. (2020)[1]
Table 3: Melezitose Metabolism in Honey Bees
| Sample Source | Melezitose Proportion (%) |
| Melezitose Feed | 50 |
| Crop of Bees Fed Melezitose | 18.88 |
Source: Adapted from Seeburger et al. (2020)[1]
Experimental Protocols
Protocol for Honey Bee Longevity Assay with Melezitose Diet
This protocol is adapted from the methodology described by Seeburger et al. (2020).[1]
Objective: To assess the impact of a melezitose-rich diet on the longevity of caged honey bees.
Materials:
-
Newly emerged honey bees (Apis mellifera)
-
Cages for holding bees
-
Control sugar solution (e.g., 39% (w/v) fructose, 31% glucose, 30% sucrose)
-
Melezitose-rich sugar solution (e.g., 50% melezitose, 19.5% fructose, 15.5% glucose)
-
Water source
-
Incubator set to a controlled temperature (e.g., 34.5°C) and humidity
-
Ultrasonic bath
Procedure:
-
Bee Collection: Collect newly emerged bees from brood frames and randomly assign them to experimental cages (e.g., 50 bees per cage).
-
Diet Preparation:
-
Prepare the control and melezitose-rich sugar solutions.
-
Use an ultrasonic bath to dissolve the sugars completely. The temperature should not exceed 70°C to prevent caramelization.
-
Prepare fresh solutions daily to maintain consistency.
-
-
Experimental Setup:
-
Place the cages in an incubator with controlled temperature and humidity.
-
Provide each cage with the assigned diet and a separate water source ad libitum.
-
-
Data Collection:
-
Record the number of dead bees in each cage daily.
-
Measure the amount of food consumed by each cage daily by weighing the feeders.
-
-
Data Analysis:
-
Construct survival curves (e.g., Kaplan-Meier) for each diet group.
-
Use statistical tests (e.g., log-rank test) to compare the survival distributions between the control and melezitose-fed groups.
-
Calculate and compare the average daily food consumption per bee for each group.
-
Proposed Protocol for Drosophila melanogaster Longevity Assay with Melezitose Diet
Objective: To investigate the effect of a melezitose-supplemented diet on the lifespan of Drosophila melanogaster.
Materials:
-
Wild-type Drosophila melanogaster (e.g., w¹¹¹⁸)
-
Standard cornmeal-yeast-agar fly medium
-
Melezitose
-
Vials for housing flies
-
Incubator set to a controlled temperature (e.g., 25°C) and light-dark cycle
-
Carbon dioxide source for anesthetizing flies
Procedure:
-
Fly Culture: Rear flies on standard medium at 25°C.
-
Experimental Diet Preparation:
-
Prepare the standard fly medium.
-
Prepare a separate batch of medium supplemented with a specific concentration of melezitose (e.g., 5% w/v). Ensure the melezitose is fully dissolved.
-
Pour the media into vials.
-
-
Experimental Setup:
-
Collect newly eclosed adult flies (0-24 hours old) and separate them by sex under CO₂ anesthesia.
-
Place a set number of flies (e.g., 25 males or 25 females) into each vial containing either the control or melezitose-supplemented medium.
-
-
Longevity Assay:
-
Transfer the flies to fresh vials with the respective diets every 2-3 days.
-
At each transfer, record the number of dead flies.
-
-
Data Analysis:
-
Generate survival curves for each sex and diet combination.
-
Perform statistical analysis to compare the lifespans of flies on the control and melezitose diets.
-
Visualizations: Signaling Pathways and Workflows
Hypothetical Signaling Pathway of Melezitose-Induced Stress in Honey Bees
The following diagram illustrates a hypothetical signaling pathway for the physiological stress induced by a melezitose-rich diet in honey bees, based on observed effects and known insect metabolic pathways. A melezitose-rich diet leads to its accumulation in the gut, which can trigger osmotic stress and an inflammatory response. This, in turn, can impact nutrient-sensing pathways like the Insulin/TOR pathway, which is central to regulating metabolism, growth, and longevity. The alteration of the gut microbiota can also contribute to this stress response.
Caption: Hypothetical pathway of melezitose-induced stress in honey bees.
Experimental Workflow for Insect Longevity Study
This diagram outlines the general experimental workflow for studying the effect of a specific dietary component, such as melezitose, on insect longevity.
Caption: General workflow for an insect longevity experiment.
Conclusion and Future Directions
Melezitose is a valuable tool in entomological research, offering insights into insect nutrition, physiology, and gut microbiome interactions. The well-documented negative impact of melezitose on honey bee longevity provides a robust model for studying dietary stress. Future research should extend these investigations to other insect models, such as Drosophila melanogaster, to uncover the conserved and species-specific molecular pathways that govern responses to complex carbohydrates. Such studies will contribute to a deeper understanding of insect aging and the development of strategies to mitigate dietary stress in beneficial insects.
References
- 1. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Impact of a Melezitose Diet on Honey Bee Gut Microbiota
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of a melezitose-rich diet on the gut microbiota and overall health of honey bees (Apis mellifera). The protocols are based on established methodologies and findings from key research in the field.
Application Notes
Introduction
Honeydew, a sugar-rich excretion from phloem-sap-feeding insects, can be a significant carbohydrate source for honey bees, especially when nectar is scarce.[1][2][3][4] A major component of some honeydews is the trisaccharide melezitose. While a part of the natural diet, high concentrations of melezitose in the diet of honey bees, particularly during winter, have been associated with a condition known as 'honeydew flow disease', leading to malnutrition, physiological stress, and increased mortality.[1][2][5] Understanding the impact of a melezitose diet on the honey bee gut microbiota is crucial for developing strategies to mitigate these negative effects and improve colony health.
Physiological Impacts of Melezitose Diet
Studies have demonstrated that a diet high in melezitose can have significant detrimental effects on honey bee physiology. Compared to bees on a control diet, those fed with melezitose exhibit:
-
Increased Food Consumption: Bees on a melezitose diet tend to consume more food.[1][5][6]
-
Increased Gut Weight: The gut-to-body weight ratio is significantly higher in melezitose-fed bees, suggesting an accumulation of undigested sugars in the gut.[1][3][5]
-
Higher Mortality: A melezitose-rich diet is correlated with a significantly higher mortality rate in honey bees.[1][2][5][7]
-
Adverse Physical Symptoms: Bees fed melezitose may show symptoms such as swollen abdomens, abdomen tipping, and impaired movement.[1][2][5][7]
Impact on Gut Microbiota Composition
The honey bee gut harbors a distinct and vital microbial community that plays a key role in nutrition, immunity, and overall health.[8][9] A melezitose diet has been shown to alter the composition of this delicate ecosystem. Specifically, 16S-amplicon sequencing has revealed significant changes in the lactic acid bacteria community within the gut.[1][2][5][7] Notably, a decrease in the abundance of beneficial bacteria like Lactobacillus kunkeei and Lactobacillus Firm-4 has been observed in bees on a melezitose diet.[2] This dysbiosis is thought to contribute to the poor digestion of melezitose and the subsequent negative health impacts.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the impact of a melezitose diet on honey bees.
Table 1: Physiological Effects of a Melezitose Diet on Honey Bees
| Parameter | Control Diet | Melezitose Diet | Percentage Change |
| Mean Daily Food Uptake (mg/bee) | 20 | 37 | +85% |
| Mean Gut-Body Weight Ratio | 52% | 60% | +15.4% |
| Median Survival Rate (days) | 29 | 25 | -13.8% |
Data compiled from Seeburger et al., 2020.[5]
Table 2: Relative Abundance of Key Gut Bacteria
| Bacterial Species | Control Diet | Melezitose Diet |
| Lactobacillus kunkeei | Present and increasing over time | Not detected |
| Lactobacillus Firm-4 | Increasing over time | Decreasing over time |
Data compiled from Seeburger et al., 2020.[2]
Experimental Protocols
Protocol 1: Honey Bee Feeding Experiment
This protocol describes how to conduct a controlled feeding experiment to assess the impact of a melezitose diet on honey bees.
Materials:
-
Newly emerged honey bees (Apis mellifera)
-
Experimental cages
-
Climate chamber set to 35°C
-
Control diet solution: 39% (w/v) fructose, 31% glucose, 30% sucrose
-
Melezitose diet solution: 50% melezitose, 19.5% fructose, 15.5% glucose[1][2]
-
Sterile water
-
Feeders
Procedure:
-
Collect newly emerged worker bees and pool them to homogenize the genetic background.
-
Randomly allocate a set number of bees (e.g., 50 bees) to each experimental cage.
-
Place the cages in a darkened climate chamber maintained at 35°C to prevent melezitose crystallization.[1][2]
-
Provide the respective diets ad libitum. For the control group, provide the control diet solution. For the experimental group, provide the melezitose diet solution.
-
Provide sterile water ad libitum to all cages.
-
Monitor the bees daily for mortality and any adverse symptoms.
-
Measure food consumption daily by weighing the feeders.
-
At predetermined time points (e.g., day 5, 10, 15, 20), collect a subset of bees from each cage for gut dissection and microbiota analysis.
-
For physiological measurements, the gut and body weight of deceased bees can be recorded.
Protocol 2: Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This protocol outlines the steps for analyzing the gut microbiota of honey bees from the feeding experiment.
1. Sample Collection and DNA Extraction:
-
Anesthetize live bees on ice.
-
Surface-sterilize the bees with 75% ethanol.
-
Under sterile conditions, dissect the entire gut (midgut and hindgut) from each bee.
-
Extract total DNA from the dissected guts using a suitable method, such as a TRIzol protocol or a commercial DNA extraction kit.[3][5] For the TRIzol method, homogenize the gut tissue in a lysis tube with beads and TRIzol reagent.[3][5]
2. 16S rRNA Gene Amplification and Sequencing:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 805R).
-
Perform PCR using a high-fidelity polymerase.
-
Purify the PCR products.
-
Prepare the sequencing library according to the instructions of the sequencing platform (e.g., Illumina MiSeq).
-
Perform paired-end sequencing of the amplicon library.
3. Bioinformatic and Statistical Analysis:
-
Process the raw sequencing reads by trimming adapters, removing low-quality reads, and merging paired-end reads.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).
-
Assign taxonomy to the OTUs/ASVs by comparing them against a curated reference database like SILVA or Greengenes.
-
Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to compare the microbial diversity between the control and melezitose-fed groups.
-
Perform statistical analyses (e.g., PERMANOVA, ANOSIM) to test for significant differences in the microbial community structure.
-
Identify differentially abundant taxa between the experimental groups using methods like LEfSe or DESeq2.
Visualizations
Experimental Workflow
Caption: Workflow for investigating the impact of a melezitose diet on honey bee gut microbiota.
Hypothesized Signaling Pathway
The direct signaling pathways in the honey bee gut that are specifically affected by melezitose have not yet been fully elucidated. However, based on the known roles of nutrient-sensing pathways in insects, a plausible hypothesis is that the accumulation of undigested melezitose could disrupt the normal functioning of the Insulin/Insulin-like Signaling (IIS) and Target of Rapamycin (TOR) pathways, which are central to regulating metabolism and nutrient homeostasis.[1] The following diagram illustrates a generalized nutrient signaling pathway in a honey bee gut epithelial cell and its potential disruption by a melezitose diet.
Caption: Hypothesized impact of melezitose on a gut cell signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Carbohydrate metabolism genes and pathways in insects: insights from the honey bee genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional response of honey bee (Apis mellifera) to differential nutritional status and Nosema infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRS and TOR nutrient-signaling pathways act via juvenile hormone to influence honey bee caste fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The microbiome and gene expression of honey bee workers are affected by a diet containing pollen substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The honeybee microbiota and its impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing D-(+)-Melezitose for the Identification of Indole-Positive Klebsiella Clinical Isolates
References
- 1. Recommended Test Panel for Differentiation of Klebsiella Species on the Basis of a Trilateral Interlaboratory Evaluation of 18 Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Klebsiella oxytoca Complex: Update on Taxonomy, Antimicrobial Resistance, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. NB-64-05218-500mg | D-(+)-Melezitose [597-12-6] Clinisciences [clinisciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Klebsiella oxytoca - Wikipedia [en.wikipedia.org]
- 7. pediaa.com [pediaa.com]
- 8. vumicro.com [vumicro.com]
- 9. vumicro.com [vumicro.com]
- 10. Identification of Clinical Isolates of Indole-Positive and Indole-Negative Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of clinical isolates of indole-positive and indole-negative Klebsiella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. microbenotes.com [microbenotes.com]
- 15. Indole Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
Investigating Melezitose Binding to Phosphoglycerate Kinase 1 (PGK1) in the Glycolytic Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, catalyzing the first ATP-generating step through the conversion of 1,3-bisphosphoglycerate (1,3-BPG) to 3-phosphoglycerate (B1209933) (3-PG).[1][2] Beyond its canonical role in cellular metabolism, PGK1 is implicated in various pathological conditions, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.[2][3][4] Recent studies have identified melezitose, a non-reducing trisaccharide, as an inhibitor of the glycolytic pathway through its binding to PGK1.[5][6] This interaction suppresses PGK1 activity, leading to reduced ATP production and downstream metabolic shifts, which may contribute to anti-inflammatory effects, notably in the context of Crohn's disease.[5][6]
These application notes provide a comprehensive guide for researchers interested in characterizing the binding of melezitose to PGK1. The following sections detail the experimental protocols for key biophysical and enzymatic assays, present illustrative quantitative data in structured tables, and provide visual diagrams of the relevant pathways and experimental workflows.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the described experimental protocols. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Thermodynamic Parameters of Melezitose Binding to PGK1 via Isothermal Titration Calorimetry (ITC)
| Parameter | Value | Units |
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (Kd) | 75.3 | µM |
| Association Constant (Ka) | 1.33 x 104 | M-1 |
| Enthalpy (ΔH) | -12.8 | kcal/mol |
| Entropy (ΔS) | -15.2 | cal/mol·K |
Table 2: Kinetic Parameters of Melezitose Binding to PGK1 via Surface Plasmon Resonance (SPR)
| Parameter | Value | Units |
| Association Rate Constant (ka) | 2.1 x 103 | M-1s-1 |
| Dissociation Rate Constant (kd) | 1.6 x 10-1 | s-1 |
| Dissociation Constant (Kd) | 76.2 | µM |
Table 3: Inhibition of PGK1 Enzymatic Activity by Melezitose
| Parameter | Value | Units |
| Michaelis Constant (Km) for 1,3-BPG | 5.2 | µM |
| Maximum Velocity (Vmax) | 150 | µmol/min/mg |
| IC50 of Melezitose | 125.5 | µM |
| Inhibition Constant (Ki) of Melezitose | 88.9 | µM |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of thermodynamic parameters for the melezitose-PGK1 interaction.[7][8][9]
1. Materials and Reagents:
-
Recombinant human PGK1 (purified to >95%)
-
Melezitose (high purity)
-
ITC buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (filtered and degassed)
-
Isothermal Titration Calorimeter
-
Syringe and sample cell cleaning apparatus
2. Procedure:
-
Protein Preparation: Dialyze purified PGK1 against the ITC buffer overnight at 4°C. Determine the final protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). A final concentration of 20-50 µM in the sample cell is recommended.
-
Ligand Preparation: Dissolve melezitose in the same ITC buffer to a final concentration of 500-1000 µM. This should be approximately 10-20 times the concentration of the protein.
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 300 rpm.
-
-
Titration:
-
Load the PGK1 solution into the sample cell.
-
Load the melezitose solution into the injection syringe.
-
Perform an initial injection of 0.5 µL, followed by 20-30 injections of 2 µL each, with a spacing of 180 seconds between injections.
-
-
Control Titration: Perform a control titration by injecting melezitose into the buffer-filled sample cell to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a one-site binding model to determine the stoichiometry (n), dissociation constant (Kd), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the determined values.
-
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol describes the measurement of binding kinetics for the melezitose-PGK1 interaction.[1][10][11]
1. Materials and Reagents:
-
Recombinant human PGK1 (purified to >95%)
-
Melezitose (high purity)
-
SPR running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
CM5 sensor chip
-
SPR instrument
2. Procedure:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize PGK1 onto the sensor surface via amine coupling to a target level of ~2000 Resonance Units (RU).
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without PGK1 immobilization.
-
-
Analyte Preparation: Prepare a series of melezitose concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) in the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of melezitose over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase of 120 seconds and a dissociation phase of 180 seconds.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Perform a global fit of the sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).
-
Protocol 3: PGK1 Enzyme Kinetics Assay
This protocol details the determination of PGK1 enzymatic activity and its inhibition by melezitose.[5][12]
1. Materials and Reagents:
-
Recombinant human PGK1
-
1,3-Bisphosphoglycerate (1,3-BPG)
-
ADP
-
Melezitose
-
Coupling enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
NADH
-
Assay buffer: 100 mM Triethanolamine, 5 mM MgSO4, 1 mM EDTA, pH 7.6
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Assay Principle: The activity of PGK1 in the reverse direction (ATP formation) is coupled to the GAPDH reaction. The consumption of NADH by GAPDH is monitored as a decrease in absorbance at 340 nm, which is proportional to the PGK1 activity.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, 5 mM 3-phosphoglycerate, 1 mM ATP, 0.2 mM NADH, and 10 units/mL GAPDH.
-
Determining Km for 1,3-BPG and Vmax:
-
Initiate the reaction by adding PGK1 to the reaction mixture with varying concentrations of 1,3-BPG (e.g., 0.5-20 µM) and a fixed saturating concentration of ADP (e.g., 1 mM).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and plot them against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Determining IC50 and Ki for Melezitose:
-
Perform the enzyme assay with a fixed concentration of 1,3-BPG (at its Km value) and varying concentrations of melezitose (e.g., 0-500 µM).
-
Calculate the percentage of inhibition for each melezitose concentration.
-
Plot the percentage of inhibition against the logarithm of the melezitose concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Glycolytic pathway highlighting PGK1 and its inhibition by melezitose.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Logical workflow for investigating the melezitose-PGK1 interaction.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. TRIM50 inhibits glycolysis and the malignant progression of gastric cancer by ubiquitinating PGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 5. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melezitose inhibited glycolytic pathway and enhances anti-Crohn's disease activity via binding to PGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (+)-Melezitose Crystallization in Aqueous Solutions
Welcome to the technical support center for (+)-melezitose crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the crystallization of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
A1: this compound is a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule. Its crystallization is a critical purification step in various applications, including its use as a carbohydrate substrate in research and as an excipient in the pharmaceutical industry. Proper crystallization ensures high purity and the desired solid-state properties of the final product.
Q2: What are the key factors influencing the crystallization of this compound?
A2: Successful crystallization of this compound is primarily influenced by four key factors: supersaturation, temperature, the presence of impurities, and the agitation of the solution. Controlling these parameters is essential for achieving crystals of the desired size, shape, and purity.
Q3: What is the solubility of this compound in water?
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: No Crystals are Forming
If your this compound solution fails to produce crystals, it is likely due to insufficient supersaturation or the presence of inhibiting factors.
Possible Causes and Solutions:
-
Insufficient Supersaturation: The concentration of melezitose may be too low for nucleation to occur.
-
Solution: Concentrate the solution by slowly evaporating the solvent (water). Gentle heating can accelerate this process. Be cautious not to overheat, as this can lead to degradation.
-
-
Solution is Too Dilute: You may have used too much solvent.
-
Solution: Reduce the solvent volume by evaporation. If using a co-solvent system (e.g., water-ethanol), selectively removing the better solvent can induce crystallization.
-
-
Nucleation Inhibition: The solution may be too clean, lacking nucleation sites.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[4]
-
Solution 2: Seeding: Introduce a few seed crystals of pure this compound into the supersaturated solution. This provides a template for crystal growth.[4]
-
Problem 2: Oiling Out Instead of Crystallizing
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is common when the solute's solubility is exceeded at a temperature above its melting point in the solvent system.
Possible Causes and Solutions:
-
High Degree of Supersaturation: The solution is too concentrated, causing the melezitose to come out of solution rapidly as a liquid.
-
Solution: Add a small amount of fresh, warm solvent to dissolve the oil, then allow the solution to cool more slowly.
-
-
Presence of Impurities: Impurities can lower the melting point of the solute and interfere with the crystal lattice formation.
-
Solution: Consider purifying the melezitose sample further before crystallization. Techniques like charcoal treatment can sometimes remove problematic impurities.[4]
-
-
Inappropriate Cooling Rate: Cooling the solution too quickly can favor oiling out.
-
Solution: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Insulation of the crystallization vessel can help slow the cooling process.
-
Problem 3: Formation of Small, Poorly-Defined Crystals or Amorphous Precipitate
The formation of very fine powder or an amorphous solid instead of well-defined crystals is often a result of rapid nucleation and crystal growth.
Possible Causes and Solutions:
-
Excessive Supersaturation: A very high concentration of melezitose can lead to rapid, uncontrolled precipitation.
-
Solution: Dilute the solution slightly with the solvent and allow it to re-dissolve upon gentle heating. Then, cool the solution at a slower rate.
-
-
Rapid Cooling: Fast cooling rates promote the formation of many small nuclei, leading to small crystals.
-
Solution: Insulate the crystallization vessel to slow down the cooling process. A controlled, programmed cooling ramp can also be beneficial.
-
-
High Agitation Rate: Vigorous stirring can increase the rate of secondary nucleation, resulting in a larger number of smaller crystals.
-
Solution: Reduce the agitation speed or use intermittent stirring.
-
Problem 4: Crystals are Clumped Together (Agglomeration)
Crystal agglomeration can trap impurities and lead to a product that is difficult to filter and dry.
Possible Causes and Solutions:
-
High Nucleation Density: Too many crystals forming at once increases the likelihood of them growing into each other.
-
Solution: Reduce the level of supersaturation or the cooling rate to control the number of nuclei formed.
-
-
Inadequate Agitation: Insufficient mixing can allow crystals to settle and grow together.
-
Solution: Introduce gentle, continuous agitation to keep the crystals suspended in the solution.
-
Experimental Protocols
Protocol 1: Crystallization of this compound from an Aqueous Solution
This protocol is a general guideline for crystallizing this compound from water.
Materials:
-
This compound
-
Deionized water
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating plate with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In the crystallization vessel, add a known amount of this compound to a minimal amount of deionized water.
-
Heating and Saturation: Gently heat the solution while stirring to dissolve the melezitose completely. Continue to add small portions of melezitose until the solution is saturated at the elevated temperature (e.g., 60-70 °C). Ensure all solid has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the vessel from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the vessel can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the vessel in a refrigerator (4 °C) or an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Anti-Solvent Crystallization of this compound
This method utilizes a water-miscible organic solvent in which melezitose has low solubility to induce crystallization. Ethanol (B145695) is a common choice.
Materials:
-
This compound
-
Deionized water
-
Ethanol (or other suitable anti-solvent)
-
Crystallization vessel
-
Stirring apparatus
Procedure:
-
Dissolution: Prepare a concentrated aqueous solution of this compound at room temperature or with gentle warming.
-
Anti-Solvent Addition: While stirring the melezitose solution, slowly add ethanol dropwise. The addition of the anti-solvent will decrease the solubility of melezitose, leading to the formation of a precipitate.
-
Equilibration: Continue stirring for a period to allow for the full precipitation and maturation of the crystals.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using a mixture of water and the anti-solvent for washing if necessary.
Data Presentation
Table 1: Factors Affecting this compound Crystallization and Recommended Adjustments
| Parameter | Effect on Crystallization | Troubleshooting Recommendations |
| Temperature | Higher temperature increases solubility, allowing for the dissolution of more solute. Cooling is required to induce supersaturation and crystallization. | For slow crystal growth, use a slow and controlled cooling rate. To increase yield, cool to a lower final temperature. |
| Supersaturation | The primary driving force for both nucleation and crystal growth. Too low, and no crystals will form. Too high, and it can lead to oiling out or the formation of small, impure crystals. | Achieve optimal supersaturation by controlled cooling or by the slow addition of an anti-solvent. |
| Agitation | Influences heat and mass transfer. Can promote secondary nucleation. | Gentle agitation is recommended to keep crystals suspended and ensure uniform growth. High agitation rates may lead to smaller crystals. |
| Impurities | Can inhibit nucleation, alter crystal habit, or be incorporated into the crystal lattice, reducing purity. | Use high-purity starting material. If necessary, perform a preliminary purification step (e.g., activated carbon treatment). |
| pH | Can affect the solubility of melezitose and the interaction with impurities. | For most neutral sugars, crystallization is typically carried out in a neutral pH range. Extreme pH values should be avoided to prevent hydrolysis. |
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical relationship of factors in melezitose crystallization.
References
Technical Support Center: Optimizing HPLC Separation of Melezitose and its Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of melezitose from its isomers, such as raffinose (B1225341). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating melezitose from its isomer, raffinose, using HPLC?
A1: The primary challenge lies in their structural similarity. Melezitose and raffinose are both trisaccharides and isomers, meaning they have the same molecular weight, which makes achieving baseline separation difficult.[1] Co-elution is a common issue, where the peaks for these two sugars overlap, leading to inaccurate quantification.[1][2]
Q2: Which HPLC columns are most effective for separating melezitose and raffinose?
A2: Several types of columns can be used, with the choice depending on the desired separation mechanism:
-
Amine-based columns (e.g., Amino, Amaze HD): These are commonly used for carbohydrate analysis in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[3][4] They provide good selectivity for polar analytes like sugars.
-
Ion-exchange columns (e.g., Dionex CarboPac™ series): High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD) is a powerful technique for separating carbohydrates, including isomers. This method can achieve baseline resolution of melezitose and raffinose.[1]
-
Ligand-exchange columns (e.g., Hi-Plex Ca, Pb): These columns use metal cations (like calcium or lead) to interact with the hydroxyl groups of the sugars, offering a different selectivity mechanism.[5]
Q3: What mobile phases are typically recommended for this separation?
A3: The choice of mobile phase is critical and is paired with the column chemistry:
-
For HILIC/Amine columns: A mixture of acetonitrile (B52724) (ACN) and water is standard. The retention is controlled by the amount of ACN, buffer concentration, and pH.[3] The addition of a third solvent, like ethyl acetate, to an acetonitrile-water mobile phase has been shown to improve the separation of carbohydrate mixtures.
-
For Ion-Exchange columns: Alkaline mobile phases, such as sodium hydroxide (B78521) (NaOH) gradients, are commonly used.[1] An isocratic eluent delivery can also be employed to achieve baseline resolution.[1]
-
For Ligand-Exchange columns: Typically, only high-purity water is used as the mobile phase.[5]
Q4: What detection methods are suitable for analyzing melezitose and raffinose?
A4: Since sugars lack a strong UV chromophore, standard UV detectors are not effective. The following detectors are commonly used:
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes.
-
Evaporative Light Scattering Detector (ELSD): This detector is more sensitive than RI and is compatible with gradient elution.
-
Charged Aerosol Detector (CAD): Similar to ELSD, it offers good sensitivity for non-volatile analytes.[4]
-
Pulsed Amperometric Detector (PAD): Used with HPAEC, this is a highly sensitive and selective method for carbohydrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Co-elution or Poor Resolution of Melezitose and Raffinose Peaks
Q: My melezitose and raffinose peaks are not separating. What should I do?
A: Co-elution is the most common problem. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Adjust Acetonitrile/Water Ratio (HILIC): In HILIC mode, increasing the water content in the mobile phase will decrease retention times, while increasing the acetonitrile concentration will increase retention. Fine-tuning this ratio can improve the separation between the isomers.
-
Modify Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization of silanol (B1196071) groups on the column, which can influence the retention and selectivity of polar analytes like sugars.
-
Incorporate a Third Solvent: Consider adding a small percentage of another solvent, such as ethyl acetate, to your acetonitrile/water mobile phase. This can alter the selectivity of the separation.
-
Adjust NaOH Concentration (Ion-Exchange): If using an ion-exchange column with a NaOH mobile phase, optimizing the gradient or switching to an isocratic method can significantly improve resolution.[1]
-
-
Change the Column: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Switch Separation Mode: If you are using a HILIC column, consider trying an ion-exchange or ligand-exchange column, as they offer different separation mechanisms.
-
Consider a Different Stationary Phase: Even within the same separation mode, different brands and stationary phase modifications can provide different selectivities.
-
-
Optimize Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it may also lead to broader peaks and longer run times.[6]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My sugar peaks are tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in carbohydrate analysis. Here are the likely causes and solutions:
-
Secondary Interactions: Unwanted interactions between the sugar analytes and active sites on the stationary phase (e.g., exposed silanols on silica-based columns) can cause tailing.
-
Solution: Ensure the mobile phase pH is appropriate for the column. Using a column with a more inert stationary phase or end-capping can also help.
-
-
Column Contamination: Accumulation of sample matrix components on the column frit or at the head of the column can distort peak shape.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q: My peaks are split or show shoulders. What is the problem?
A: Peak splitting can be caused by several factors:
-
Partially Blocked Frit: A blockage in the column inlet frit can cause the sample to be unevenly distributed onto the column, leading to split peaks.
-
Solution: Try back-flushing the column. If the problem persists, the frit may need to be replaced, or the entire column may need to be replaced.
-
-
Column Void: A void at the head of the column can cause peak splitting. This can be caused by pressure shocks or operating the column outside its recommended pH range.
-
Solution: A column with a void typically needs to be replaced.
-
-
Anomer Separation: Sugars can exist as different anomers (α and β forms), which can sometimes separate under certain chromatographic conditions, leading to split or broadened peaks.
-
Solution: Increasing the column temperature (e.g., to 80-85 °C) can often accelerate the interconversion between anomers, resulting in a single, sharp peak.
-
Data Presentation
The following tables summarize typical HPLC and IC conditions for the separation of melezitose and raffinose, compiled from various studies. Note that retention times can vary between systems.
Table 1: HILIC Method Conditions and Retention Times
| Parameter | Method 1[4] |
| Column | Amaze HD |
| Dimensions | 4.6 x 150 mm, 3 µm |
| Mobile Phase | ACN/water/Ammonium Acetate, pH 4 |
| Detection | Corona CAD |
| Flow Rate | 1 mL/min |
| Melezitose RT (min) | Not specified |
| Raffinose RT (min) | Not specified |
Table 2: Ion-Exchange Chromatography Method Conditions
| Parameter | Method 1 (Gradient)[1] | Method 2 (Isocratic - Improved)[1] |
| Column | Dionex CarboPac PA-1 (2 columns in series) | Dionex CarboPac PA-1 (2 columns in series) |
| Dimensions | 4 x 250 mm | 4 x 250 mm |
| Mobile Phase | Sigmoidal gradient of 200 mM NaOH, 200 mM NaOH/500 mM NaOAc, and 50 mM NaOH | Isocratic |
| Detection | Pulsed Amperometric Detection (PAD) | Pulsed Amperometric Detection (PAD) |
| Flow Rate | 0.75 mL/min | 0.80 mL/min |
| Resolution | Melezitose and raffinose co-eluted | Baseline resolution achieved |
Table 3: Ligand-Exchange Method Conditions
| Parameter | Method 1[5] |
| Column | Agilent Hi-Plex Ca |
| Dimensions | 7.7 x 300 mm, 8 µm |
| Mobile Phase | Water |
| Detection | Refractive Index (RI) |
| Flow Rate | 0.6 mL/min |
| Temperature | 85 °C |
| Melezitose RT (min) | Not specified |
| Raffinose RT (min) | Not specified |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh a suitable amount of the sample.
-
Dissolution: Dissolve the sample in a known volume of a solvent that is compatible with the initial mobile phase conditions (e.g., the mobile phase itself or a weaker solvent). Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration for injection.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.
Protocol 2: Ion-Exchange Chromatography for Melezitose and Raffinose Separation (Based on Peralta et al., 2016) [1]
-
System Preparation:
-
Install two Dionex CarboPac PA-1 (4 x 250 mm) columns in series.
-
Set up the system with a pulsed amperometric detector.
-
Prepare the isocratic mobile phase (the exact composition for the improved method was not detailed in the abstract but would require optimization).
-
-
Standard Preparation:
-
Prepare a stock standard solution containing melezitose, raffinose, and other relevant sugars at a known concentration (e.g., 0.1 mg/mL each) in deionized water.
-
-
Sample Analysis:
-
Set the flow rate to 0.80 mL/min.
-
Inject the standard solution to determine the retention times and confirm baseline resolution.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Integrate the peak areas for melezitose and raffinose.
-
Quantify the concentrations based on the calibration curve generated from the standards.
-
Visualizations
Caption: A logical workflow for troubleshooting poor separation of melezitose and raffinose.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. cotton.org [cotton.org]
- 2. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of (+)-Melezitose from Natural Honeydew
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of (+)-Melezitose from natural honeydew.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from honeydew?
A1: The primary challenges stem from the complex and variable composition of the raw material. Key difficulties include:
-
High Variability in Melezitose Content: The concentration of this compound in honeydew can fluctuate significantly depending on the species of sap-sucking insect, the host plant, and environmental factors such as temperature and humidity.[1] This variability makes it challenging to establish a standardized purification protocol with predictable yields.
-
Complex Sugar Matrix: Honeydew is a heterogeneous mixture containing various other sugars, including monosaccharides (glucose, fructose), disaccharides (sucrose, maltose), and other trisaccharides like erlose.[2][3] Separating melezitose from these structurally similar carbohydrates can be difficult.
-
Presence of Non-Sugar Impurities: Honeydew also contains amino acids, inorganic salts, and other organic compounds that need to be removed during purification.[2]
-
High Viscosity: The high sugar concentration in honeydew results in a viscous solution, which can complicate handling and chromatographic separation processes.
-
Co-crystallization: Other sugars present in the honeydew can co-crystallize with melezitose, reducing the purity of the final product.
Q2: What is a realistic yield and purity to expect from the purification of this compound from honeydew?
A2: The yield and purity of purified this compound are highly dependent on the initial melezitose concentration in the honeydew and the purification methods employed. While specific yields from raw honeydew are not extensively reported in the literature, a multi-step purification process involving initial extraction, removal of monosaccharides and disaccharides, and a final chromatographic or crystallization step can aim for purities exceeding 95%.[4] Achieving high yields is challenging due to losses at each purification stage.[5][6]
Q3: How can I accurately quantify the this compound content and purity of my samples?
A3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of melezitose in honeydew.[1][2][7] Ion Chromatography (IC) is also an effective technique for separating and quantifying melezitose, even from its isomers like raffinose.[8] For routine analysis, High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) can also be used.
Troubleshooting Guides
Problem 1: Low Yield of Crude Melezitose Extract
| Potential Cause | Suggested Solution |
| Incomplete Extraction from Honeydew: The high viscosity of raw honeydew can hinder efficient extraction. | Dilute the honeydew with deionized water (e.g., 1:1 or 1:2 w/v) and gently heat (e.g., 40-50°C) with stirring to reduce viscosity before solvent extraction. |
| Suboptimal Choice of Extraction Solvent: The polarity of the extraction solvent may not be ideal for selectively precipitating melezitose while keeping impurities in solution. | Ethanol (B145695) is commonly used for precipitating oligosaccharides. Experiment with different concentrations of aqueous ethanol (e.g., 70%, 80%, 90%) to optimize the precipitation of melezitose. |
| Losses During Initial Filtration/Centrifugation: Fine precipitates of melezitose may be lost during the separation of the crude extract. | Use a finer pore size filter paper or a higher centrifugal force and longer spin time to ensure complete recovery of the precipitate. |
Problem 2: Difficulty in Removing Monosaccharides and Disaccharides
| Potential Cause | Suggested Solution |
| Inefficient Fermentation: The yeast strain used may not be effective in metabolizing all the monosaccharides and disaccharides present. | Use a well-characterized strain of Saccharomyces cerevisiae known for its efficient fermentation of glucose, fructose, and sucrose. Ensure optimal fermentation conditions (temperature, pH, and yeast concentration). |
| Membrane Fouling during Ultrafiltration: High concentrations of sugars and other impurities can lead to fouling of the ultrafiltration membrane, reducing its efficiency. | Pretreat the extract to remove larger particulate matter. Operate the ultrafiltration at the recommended pressure and consider periodic backflushing to clean the membrane. |
| Co-elution in Chromatographic Methods: In size-exclusion chromatography, there might be an overlap in the elution profiles of smaller oligosaccharides with melezitose. | Optimize the column length, flow rate, and mobile phase to improve the resolution between melezitose and smaller sugars. |
Problem 3: Challenges in Final Purification by Crystallization
| Potential Cause | Suggested Solution |
| Failure to Crystallize: The concentration of melezitose may be too low, or the presence of impurities may inhibit crystal formation. | Concentrate the melezitose solution further. If impurities are suspected, an additional purification step (e.g., activated carbon treatment to remove color, or ion exchange to remove salts) may be necessary. Seeding the supersaturated solution with a small crystal of pure melezitose can induce crystallization. |
| Formation of an Oil or Syrup instead of Crystals: This can occur if the solution is supersaturated to a very high degree or if the temperature is too high. | Reduce the rate of cooling to allow for slower, more controlled crystal growth. Experiment with different solvent systems, such as aqueous ethanol or methanol, to find a suitable medium for crystallization. |
| Low Purity of Crystals: Co-crystallization with other sugars, particularly erlose, can be an issue. | Recrystallization is a key step to improve purity. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. Multiple recrystallization steps may be required. The choice of solvent can influence the selective crystallization of melezitose. |
Data Presentation
Table 1: Comparison of Melezitose Content in Honeydew from Different Sources
| Hemipteran Species | Host Plant | Melezitose Proportion of Total Sugars (%) | Reference |
| Cinara piceae | Picea abies (Spruce) | Can be a major component | [3] |
| Cinara pilicornis | Picea abies (Spruce) | High proportions observed | [1] |
| Aphid species | Abies alba (Fir) | Significantly less than on Picea abies | [1] |
| Scale insect species | Picea abies (Spruce) | Significantly less than aphid species on the same host | [1] |
Note: Melezitose content is highly variable and influenced by environmental conditions.[1][7]
Experimental Protocols
Key Experiment: Multi-Step Purification of this compound from Honeydew
This protocol outlines a general strategy for the purification of melezitose. Optimization of each step is recommended for specific honeydew sources.
1. Initial Extraction and Deproteinization:
-
Dilute raw honeydew with an equal volume of deionized water and stir until homogenous.
-
Add 4 volumes of ethanol to the diluted honeydew with constant stirring to precipitate crude sugars.
-
Allow the mixture to stand at 4°C overnight to ensure complete precipitation.
-
Centrifuge the mixture (e.g., 5000 x g for 20 minutes) and discard the supernatant.
-
Redissolve the crude sugar pellet in a minimal amount of deionized water.
-
(Optional) To remove proteins, add a protease solution and incubate according to the manufacturer's instructions, followed by heat inactivation and centrifugation to remove precipitated proteins.
2. Removal of Monosaccharides and Disaccharides by Fermentation:
-
Adjust the pH of the crude sugar solution to 4.5-5.0.
-
Inoculate the solution with a culture of Saccharomyces cerevisiae.
-
Incubate at 30°C with gentle agitation for 24-48 hours, or until the fermentation of simple sugars is complete (monitor by TLC or HPLC).
-
Terminate the fermentation by heating the solution to 80°C for 15 minutes.
-
Centrifuge to remove the yeast cells and collect the supernatant containing the oligosaccharide fraction.
3. Final Purification by Recrystallization:
-
Concentrate the supernatant under reduced pressure to obtain a thick syrup.
-
Dissolve the syrup in a minimal amount of hot 80% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystallization.
-
Collect the crystals by filtration and wash them with cold 95% ethanol.
-
Dry the crystals under vacuum.
-
For higher purity, a second recrystallization step may be performed.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of crystallized melezitose.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]
- 3. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomelezitose Overproduction by Alginate-Entrapped Recombinant E. coli Cells and In Vitro Evaluation of Its Potential Prebiotic Effect [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cotton.org [cotton.org]
Technical Support Center: Optimizing (+)-Melezitose Solubility in DMSO for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing (+)-Melezitose in in vitro assays, achieving complete and consistent dissolution in Dimethyl Sulfoxide (DMSO) is critical for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO can vary, potentially due to factors such as the purity of the DMSO and the hydration state of the melezitose. It is crucial to use anhydrous (dry) DMSO to minimize water contamination, which can negatively impact solubility.[1][2][3] Published data indicates a range of possible solubilities. For instance, some suppliers report a solubility of up to 100 mg/mL (approximately 198.23 mM), while others state a lower solubility of 23 mg/mL.[1][2] This variability underscores the importance of empirical testing for your specific experimental needs.
Q2: Why is my this compound not dissolving in DMSO at room temperature?
A2: If this compound does not readily dissolve at room temperature, several factors could be at play. The concentration you are attempting to dissolve may exceed its solubility limit under your specific conditions. Additionally, the dissolution of sugars can be a slow process. Insufficient agitation or the use of DMSO that has absorbed moisture can also hinder dissolution.[3][4]
Q3: My this compound/DMSO solution was clear initially, but now I see crystals. What happened?
A3: Precipitation of a previously dissolved compound from a DMSO stock solution can be caused by a few factors. Temperature fluctuations are a common cause; storing the solution at a lower temperature than when it was prepared can lead to crystallization.[3] Another possibility is that the solution is supersaturated. Over time, this unstable state can resolve by the compound precipitating out of the solution. Contamination of the DMSO with water, as it is highly hygroscopic, can also reduce the solubility of the compound, leading to precipitation.[4]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[5][6] However, the tolerance can differ between cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or behavior.[3]
Quantitative Data Summary
For ease of comparison, the available quantitative data on the solubility of this compound is summarized below.
| Compound | Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| This compound | DMSO | 100 | 198.23 | Selleck Chemicals[1] |
| This compound | DMSO | 23 | 45.59 | Selleck Chemicals[2] |
| This compound | Water | 781 | 1548.2 | ALOGPS (Predicted)[7] |
| This compound | Water | 1000 | 1982.3 | The Good Scents Company (Estimated)[8] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
This protocol outlines the standard procedure for dissolving this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Bath sonicator (optional)
Procedure:
-
Preparation: Ensure both the this compound powder and the anhydrous DMSO are at room temperature.[3]
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Agitation: Vortex the solution vigorously for 2-5 minutes.[3]
-
Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particles.
-
Gentle Warming (if necessary): If undissolved particles remain, place the vial in a water bath or incubator at 37°C for 10-15 minutes. Avoid excessive heat, which could potentially degrade the compound.[3]
-
Sonication (if necessary): As an alternative or in addition to warming, place the vial in a bath sonicator for 15-30 minutes. Sonication can help break up aggregates and facilitate dissolution.[3]
-
Final Inspection: After these steps, re-examine the solution for clarity. If the solution is clear, it is ready for use or storage.
Protocol 2: Preparation of a Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution in DMSO and its subsequent dilution into an aqueous medium for cell-based assays.
Materials:
-
Concentrated this compound stock solution in DMSO (prepared as per Protocol 1)
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10-100 mM). Ensure the compound is fully dissolved by following Protocol 1.
-
Pre-warm Aqueous Solution: Pre-warm the cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
Serial Dilutions (if necessary): If preparing a range of concentrations, perform serial dilutions of the DMSO stock solution in fresh, anhydrous DMSO.
-
Final Dilution: To prepare the working concentration for your assay, add the small volume of the this compound/DMSO stock solution to the larger volume of the pre-warmed aqueous medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to minimize "solvent shock" which can cause precipitation. Mix immediately by gentle vortexing or inversion.
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve common solubility issues with this compound in DMSO.
Issue: this compound powder is not dissolving in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Issue: Precipitate forms when diluting DMSO stock solution into aqueous media.
Caption: Decision tree for preventing precipitation during dilution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Showing Compound Melezitose (FDB001203) - FooDB [foodb.ca]
- 8. Human Metabolome Database: Showing metabocard for Melezitose (HMDB0011730) [hmdb.ca]
Technical Support Center: Melezitose Digestion in Honey Bee Feeding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the poor digestion of melezitose in honey bee feeding experiments.
Troubleshooting Guide
Problem: High mortality rates observed in bees fed a melezitose diet.
-
Question: Why are my bees dying when fed a melezitose-rich diet?
-
Answer: Melezitose, a trisaccharide found in honeydew, is poorly digested by honey bees.[1][2][3][4][5] This can lead to malnutrition and a phenomenon known as 'honeydew flow disease', especially during winter or in caged experiments where bees cannot undertake cleansing flights.[1][2][3][4] The accumulation of undigested melezitose in the gut is a primary cause of increased mortality.[1][2][3][4]
Problem: Bees exhibit abnormal physical symptoms.
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Question: My bees have swollen abdomens and show impaired movement. What could be the cause?
-
Answer: These are classic symptoms of melezitose-induced stress.[1][2][6] The inability to digest melezitose leads to its accumulation in the hindgut, causing abdominal distension, tipping of the abdomen, and impaired motor functions.[1][2][6]
Problem: Unexpected changes in feeding behavior.
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Question: The bees on the melezitose diet are consuming significantly more food than the control group. Is this normal?
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Answer: Yes, increased food uptake is a documented response to a melezitose diet.[1][2][6] This is likely a compensatory behavior due to the low nutritional value and poor assimilation of melezitose, as the bees attempt to meet their energy requirements.[7]
Problem: Rapid crystallization of the feed solution.
-
Question: My melezitose-based feeding solution is crystallizing quickly. How can I prevent this?
-
Answer: Melezitose is known for its tendency to crystallize rapidly, which can make it inaccessible to bees.[6][7] To mitigate this, prepare fresh feeding solutions daily.[3][6][7] Dissolving the melezitose in an ultrasonic bath that heats the solution can also help maintain its liquid state.[3][6] Maintaining a constant temperature, such as the typical brood nest temperature of 35°C, can also prevent crystallization.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is melezitose and where does it come from?
A1: Melezitose is a non-reducing trisaccharide sugar composed of two glucose molecules and one fructose (B13574) molecule.[3][7] It is a primary constituent of honeydew, which is excreted by phloem-sap feeding insects of the order Hemiptera.[1][2][3][4][5] Honey bees often forage on honeydew when nectar is scarce.[1][2][3][4][5]
Q2: Can honey bees digest melezitose at all?
A2: While honey bees possess the enzyme invertase, which can break the bond between a fructose and a glucose unit, their ability to fully metabolize melezitose is limited.[3][7] Some unmetabolized melezitose can even appear in the bee's hemolymph.[3] The gut microbiota is thought to play a significant role in the breakdown of complex sugars, but its capacity to handle high concentrations of melezitose appears to be insufficient, leading to digestive issues.[1][2][3][6][7]
Q3: What are the quantifiable physiological effects of a melezitose diet on honey bees?
A3: Studies have shown several measurable negative effects. Bees fed with melezitose exhibit higher gut weights and an increased gut-to-body weight ratio compared to control bees.[1][2][4][6] They also show significantly higher mortality rates.[1][2][6]
Q4: How does melezitose affect the honey bee gut microbiota?
A4: A melezitose-rich diet has been shown to alter the composition of the gut microbiota, particularly the lactic acid bacteria community.[1][6] For instance, a shift in the populations of Lactobacillus Firm-4 and Lactobacillus kunkeei in favor of Lactobacillus Firm-5 has been observed in melezitose-fed bees.[6] This suggests that the gut microbiome is impacted by and involved in the attempt to process this complex sugar.[6]
Q5: Are there any experimental conditions that can exacerbate the negative effects of melezitose?
A5: Yes, the negative impacts of melezitose are more severe in situations where bees are confined and unable to defecate freely, such as in laboratory cages or during winter clustering.[1][2] The inability to expel the undigested sugar leads to its accumulation and subsequent physiological stress.[1][2]
Data Presentation
Table 1: Impact of Melezitose Diet on Honey Bee Physiology
| Parameter | Control Diet | Melezitose Diet | Reference |
| Mean Daily Food Uptake per Bee | 20 mg | 37 mg | [1] |
| Mean Gut-Body Weight Ratio | 52% | 60% | [1][3][4] |
| Observed Symptoms | Normal activity | Swollen abdomen, abdomen tipping, impaired movement, increased mortality | [1][2][6] |
Experimental Protocols
Protocol 1: Caged Honey Bee Feeding Assay for Melezitose Effects
This protocol is adapted from studies investigating the impact of melezitose on honey bee health.[3][6]
-
Bee Collection: Collect newly emerged bees from brood frames of healthy colonies and pool them to ensure a mixed genetic background.
-
Cage Setup: Randomly assign 50 bees to each experimental cage. Cages should be placed in a darkened, climate-controlled chamber at a constant temperature of 35°C to mimic brood nest conditions and prevent melezitose crystallization.[3][6]
-
Diet Preparation:
-
Control Diet: Prepare a sugar solution mimicking nectar, for example: 39% (w/v) fructose, 31% glucose, and 30% sucrose.[3][6]
-
Melezitose Diet: Prepare a solution that mimics melezitose-rich honeydew, for example: 50% melezitose, 19.5% fructose, and 15.5% glucose.[3][6]
-
Solution Preparation: Dissolve sugars in an ultrasonic bath that heats from 23°C to 70°C over 30 minutes to ensure complete dissolution and minimize crystallization.[6] Prepare fresh solutions daily.[3][6][7]
-
-
Feeding: Provide the respective sugar solutions ad libitum in vials within each cage. Also, provide a source of water.
-
Data Collection:
-
Mortality: Record the number of dead bees in each cage daily.
-
Food Consumption: Measure the amount of sugar solution consumed by each cage daily.
-
Physiological Symptoms: Observe and record any abnormal behaviors or physical symptoms such as swollen abdomens, impaired movement, or paralysis.[2]
-
Gut-Body Weight Ratio: For a subset of dead bees, measure the total body weight and the weight of the dissected gut to calculate the ratio.[1][4]
-
-
Duration: Continue the experiment until all bees in one of the treatment groups have died or for a predetermined experimental duration (e.g., 21 days).[6]
Visualizations
Caption: Logical pathway of melezitose's negative impact on honey bee health.
Caption: Workflow for a caged honey bee feeding experiment studying melezitose.
Caption: Simplified overview of melezitose metabolism challenges in honey bees.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The trisaccharide melezitose impacts honey bees and their intestinal microbiota | PLOS One [journals.plos.org]
- 5. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]
Method refinement for melezitose detection in complex biological samples
Welcome to the technical support center for melezitose detection in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining experimental methods and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting melezitose in biological samples like honey or hemolymph?
Detecting melezitose accurately is challenging due to its structural similarity to other sugars, particularly its isomers like raffinose (B1225341) and maltotriose.[1] The complex matrix of biological samples (e.g., high concentrations of monosaccharides and disaccharides in honey) can interfere with analytical methods, leading to co-elution, signal suppression, or misidentification.[2][3] Additionally, sample preparation must be carefully considered to avoid degradation of the target oligosaccharides.[3]
Q2: Which analytical method is most suitable for quantifying melezitose in honeydew honey?
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for analyzing the sugar spectra in honeydew and honey samples.[4] This technique provides excellent separation of carbohydrates without the need for derivatization and offers high sensitivity.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are also powerful tools, with melezitose quantity being a reliable marker for differentiating honeydew from floral honeys.[2]
Q3: Can melezitose be detected using a standard HPLC with a Refractive Index (RI) detector?
Yes, HPLC with RI detection is a standard and widely used method for sugar analysis.[5] However, it has limitations. RI detectors have lower sensitivity compared to other methods and are not compatible with gradient elution, which can make it difficult to separate complex mixtures of oligosaccharides.[5][6] Furthermore, temperature fluctuations can significantly affect the baseline, requiring a stable column oven.[7]
Q4: My enzymatic assay for melezitose shows no product formation. What could be the issue?
A lack of product in an enzymatic assay can stem from several factors.[8] First, verify the activity of your enzyme with a positive control.[9] The enzyme may be inactive due to improper storage or handling.[9] Second, ensure all reagents, especially the assay buffer, are at the optimal temperature and pH for the enzyme's activity.[10][11] Third, consider potential inhibitors in your sample matrix; complex biological samples may contain substances that poison the enzyme.[8] Finally, confirm that the substrate and enzyme concentrations are appropriate, as very low concentrations may not produce a detectable signal.[12]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This guide addresses common issues encountered during the analysis of melezitose using HPLC systems.
Problem 1: Poor Peak Resolution or Co-elution with Other Sugars
-
Possible Cause: The mobile phase composition is not optimal for separating melezitose from structurally similar sugars.
-
Solution:
-
Adjust Mobile Phase: For HILIC (Hydrophilic Interaction Liquid Chromatography) on an amino column, systematically vary the acetonitrile (B52724)/water ratio. A higher percentage of acetonitrile generally increases retention for polar analytes like sugars.[6]
-
Check Column Health: The bonded phase of the column may have degraded. Run a quality control test or try a new column of the same type to verify performance.[6][7]
-
Optimize Temperature: Ensure a constant and optimized column temperature using a column oven, as temperature can affect selectivity.[7]
-
Problem 2: Broad or Tailing Peaks
-
Possible Cause: Contamination of the guard or analytical column, or issues with the mobile phase flow path.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent to remove contaminants.[7]
-
Replace Guard Column: If a guard column is in use, replace it as it may be contaminated.[7]
-
Check for Leaks: Inspect all fittings between the column and the detector for any leaks, which can cause peak broadening.[13]
-
Sample Solvent Mismatch: Whenever possible, dissolve the sample in the mobile phase to prevent peak shape distortion.[7]
-
Problem 3: Drifting Baseline
-
Possible Cause: The column is not fully equilibrated, there are temperature fluctuations, or the detector flow cell is contaminated.
-
Solution:
-
Ensure Equilibration: After changing the mobile phase, ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase.[14]
-
Stabilize Temperature: Use a column oven to maintain a constant temperature.[13]
-
Clean Flow Cell: Flush the detector's flow cell with a strong organic solvent like methanol (B129727) or isopropanol.[13]
-
Mass Spectrometry (MS)
This guide focuses on challenges in melezitose identification and quantification using mass spectrometry.
Problem 1: Difficulty Differentiating Melezitose from its Isomers (e.g., Raffinose)
-
Possible Cause: Isomeric sugars often produce identical parent ions and similar fragmentation patterns in standard MS/MS experiments.
-
Solution:
-
Use Tandem Ion Mobility Spectrometry (TIMS): TIMS can separate ionic species based on their size, shape, and charge, allowing for the differentiation of isomers that are inseparable by mass alone.[1]
-
Analyze Fragment Ion Abundances: While diagnostic fragment ions may not always be present, the relative abundances of common fragment ions can differ between isomers.[1] For example, the abundance of the m/z 365 fragment can vary between raffinose and melezitose.[1]
-
Employ Advanced Fragmentation Techniques: Techniques like Collision-Induced Dissociation (CID) can sometimes produce subtle differences in the mass spectra of isomers that aid in their identification.[1]
-
Problem 2: In-Source Fragmentation Leading to Misidentification
-
Possible Cause: Melezitose and other oligosaccharides can undergo fragmentation within the ion source of the mass spectrometer, especially when using eluents containing acid (e.g., 0.1% formic acid).[3] This can lead to the misidentification of fragments as smaller, unrelated oligosaccharides.[3]
-
Solution:
-
Optimize MS Source Conditions: Reduce the potential for in-source fragmentation by optimizing source parameters such as temperature and voltages.
-
Modify Mobile Phase: If possible, reduce the acid concentration in the mobile phase or explore alternative additives, while ensuring chromatographic performance is maintained.
-
Careful Spectra Interpretation: Be aware of this phenomenon and critically evaluate mass spectra. Look for the expected precursor ion (e.g., [M+H]⁺) even if it is present in very low abundance, and be skeptical of abundant lower-mass ions that could be fragments.[3]
-
Enzymatic Assays
This guide provides solutions for common problems when using enzymatic assays for melezitose detection.
Problem 1: High Background Signal in "No Enzyme" Control Wells
-
Possible Cause: The substrate is unstable and degrading non-enzymatically, or there is contamination with other enzymes.
-
Solution:
-
Prepare Substrate Fresh: Always prepare the substrate solution immediately before use to minimize spontaneous degradation.[9]
-
Check for Contaminants: If using a complex biological sample, it may contain endogenous enzymes that can act on the substrate. Consider sample cleanup steps like deproteinization if necessary.[10]
-
Use Inhibitors: In control wells, consider adding a specific inhibitor for the enzyme of interest or a general protease inhibitor cocktail to identify contaminating activity.[9]
-
Problem 2: Non-Linear Reaction Rate (Plateauing too quickly)
-
Possible Cause: The reaction is not following initial velocity kinetics, which is essential for accurate quantification.
-
Solution:
-
Dilute the Enzyme: The enzyme concentration is likely too high, leading to rapid substrate depletion. Perform a titration to find an enzyme concentration that results in a linear reaction rate over the desired time period.[9][12]
-
Reduce Incubation Time: Shorten the time course of the assay to ensure you are measuring the initial velocity before the substrate becomes limited or product inhibition occurs.[12]
-
Check Substrate Concentration: Ensure the substrate concentration is not limiting. For accurate inhibitor screening, substrate concentrations should be at or below the Michaelis constant (Km).[12]
-
Quantitative Data Summary
The concentration of melezitose is a key indicator for differentiating honeydew honey from floral (nectar) honey.
| Honey Type | Melezitose Concentration (mg/kg) | Reference |
| Honeydew Honeys | 10,600 - 26,100 | [2] |
| Floral Honeys | 96 - 2,880 | [2] |
Table 1: Comparison of Melezitose Content in Honey Types. Data indicates that melezitose is a reliable marker for identifying honeydew honey.[2]
Experimental Protocols
Protocol 1: Melezitose Analysis by HPAEC-PAD
This protocol is adapted for the analysis of melezitose in honeydew or honey samples.[4]
1. Sample Preparation: a. Weigh approximately 100 mg of the honey or honeydew sample into a 1.5 mL microcentrifuge tube. b. Add 1 mL of ultrapure water and vortex thoroughly until the sample is completely dissolved. c. Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble material. d. Dilute the supernatant 1:100 with ultrapure water for analysis.
2. Chromatographic Conditions: a. Instrument: Dionex ICS-5000 or equivalent HPAEC system. b. Column: CarboPac PA1 (or similar carbohydrate-specific anion-exchange column) with a corresponding guard column. c. Mobile Phase:
- Eluent A: 200 mM Sodium Hydroxide (NaOH)
- Eluent B: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
- Eluent C: Ultrapure Water d. Gradient Program: Utilize a gradient optimized for trisaccharide separation, typically involving an increasing concentration of Eluent B to elute more retained oligosaccharides. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C.
3. Detection: a. Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode. b. Waveform: Use a standard carbohydrate waveform as recommended by the instrument manufacturer.
4. Quantification: a. Prepare a calibration curve using high-purity melezitose standards (e.g., 1, 5, 10, 25, 50 mg/L). b. Integrate the peak area corresponding to melezitose in the samples and quantify using the calibration curve.
Visualizations
Experimental & Troubleshooting Workflows
Caption: General workflow for melezitose detection.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. Differentiation of isomeric, non-separable carbohydrates using tandem-trapped ion mobility spectrometry – mass spectrometry (tTIMS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection Methods (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatography - Why I am unable to detect nystose & kestose using hplc and refractive index detector while could see peaks of glucose,sucrose,fructose, and raffinose - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. lcms.cz [lcms.cz]
Overcoming matrix effects in mass spectrometry analysis of melezitose
Welcome to the Technical Support Center for the mass spectrometry analysis of melezitose. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of melezitose?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of melezitose analysis, components of the sample matrix (e.g., proteins, salts, lipids, and other sugars in honey or biological fluids) can interfere with the ionization of melezitose in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of the analysis.[1][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Q2: How can I determine if my melezitose analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at what points in your chromatographic run matrix components are causing ion suppression or enhancement.[1] A constant flow of a melezitose standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of melezitose indicates the retention times where interfering compounds elute.[5]
-
Post-Extraction Spiking: This quantitative method compares the signal response of melezitose in a clean solvent to its response when spiked into a blank matrix extract after the sample preparation process.[1] The ratio of these responses, known as the matrix factor, quantifies the extent of ion suppression or enhancement.[1]
Q3: What are the most effective strategies for overcoming matrix effects in melezitose analysis?
A3: A multi-faceted approach is typically the most effective:
-
Optimized Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[6] Techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like honey.[7][8] Porous graphitic carbon or anion-exchange cartridges can be used to separate oligosaccharides like melezitose from monosaccharides and other interferences.[8][9]
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition melezitose away from interfering substances based on their differential solubilities in immiscible liquids.[10]
-
Protein Precipitation: For biological samples with high protein content, precipitation with acetonitrile (B52724) or methanol (B129727) can remove a significant portion of the matrix.[11]
-
Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity if melezitose is present at low concentrations.[5]
-
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate melezitose from co-eluting matrix components.
-
Calibration Strategies: These methods help to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.
-
Stable Isotope Dilution (SID): This is the gold standard for correcting matrix effects.[12] It involves adding a known amount of a stable isotope-labeled version of melezitose (e.g., ¹³C-labeled) to the sample at the beginning of the workflow.[12] Since the labeled standard has nearly identical chemical and physical properties to the unlabeled melezitose, it experiences the same matrix effects, allowing for accurate quantification.[13][14] However, a commercially available stable isotope-labeled melezitose internal standard may not be readily available and may require custom synthesis.[6][15][16]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[17] This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: In this method, known amounts of a melezitose standard are added to the actual samples.[5] This allows for the determination of the analyte concentration in the presence of the specific matrix of each sample.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Tailing for Melezitose | Inappropriate column chemistry for a polar analyte. | Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed for the retention and separation of polar compounds like sugars.[1][11] |
| Suboptimal mobile phase composition. | Optimize the mobile phase, typically consisting of a high percentage of organic solvent (e.g., acetonitrile) with a smaller percentage of aqueous buffer.[18] | |
| Low Signal Intensity or Signal Suppression | Significant matrix effects from co-eluting compounds. | Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE) with a graphitized carbon or anion-exchange cartridge.[8][9] |
| Insufficient ionization of melezitose. | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature.[5] | |
| Sample concentration is too high, causing ion suppression. | Dilute the sample extract before injection.[5] | |
| High Signal Intensity or Signal Enhancement | Co-eluting matrix components are enhancing the ionization of melezitose. | Improve chromatographic separation to resolve melezitose from the enhancing compounds. Adjusting the gradient profile in your HILIC method can be effective. |
| Contamination in the LC-MS system. | Flush the system thoroughly and run blank injections to ensure the system is clean. | |
| Inconsistent or Irreproducible Results | Variable matrix effects between samples. | Employ a stable isotope-labeled internal standard for melezitose if available.[12] If not, use the matrix-matched calibration or standard addition method.[5][17] |
| Inconsistent sample preparation. | Ensure that the sample preparation protocol is followed precisely for all samples and standards. Automating sample preparation can improve reproducibility. | |
| No Melezitose Peak Detected | Melezitose concentration is below the limit of detection (LOD). | Use a more sensitive mass spectrometer or develop a more efficient sample preparation method to concentrate the analyte. |
| Inefficient extraction of melezitose from the sample matrix. | Optimize the extraction solvent and procedure. For solid matrices, ensure thorough homogenization and extraction. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Melezitose from Honey
This protocol is a general guideline for the extraction of oligosaccharides from honey using a porous graphitic carbon (PGC) SPE cartridge to reduce matrix effects from monosaccharides.
Materials:
-
Honey sample
-
Ultrapure water
-
Acetonitrile (ACN), LC-MS grade
-
Porous Graphitic Carbon (PGC) SPE cartridges
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Preparation: Weigh 1 gram of honey into a centrifuge tube. Add 9 mL of ultrapure water and vortex until the honey is completely dissolved.
-
Cartridge Conditioning: Condition the PGC SPE cartridge by passing 5 mL of ACN followed by 5 mL of ultrapure water through it.
-
Sample Loading: Load the entire 10 mL of the diluted honey sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 10 mL of ultrapure water to elute the monosaccharides (glucose and fructose) and other highly polar interferences.
-
Elution: Elute the melezitose and other oligosaccharides with 5 mL of a 50:50 (v/v) acetonitrile/water solution.
-
Final Preparation: The eluate can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for concentration.
Protocol 2: HILIC-MS/MS Analysis of Melezitose
This is a representative HILIC-MS/MS method for the quantification of melezitose. Parameters should be optimized for your specific instrument and application.
LC Parameters:
-
Column: A HILIC column suitable for carbohydrate analysis (e.g., an amide-based stationary phase).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 85%) and gradually increase the percentage of mobile phase A over the run to elute the more polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. Adduct formation (e.g., [M+Na]⁺ or [M+Cl]⁻) is common for sugars.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (Q1): The m/z of the melezitose adduct (e.g., for [M+Na]⁺, m/z 527.16).
-
Product Ions (Q3): Select 2-3 characteristic fragment ions of melezitose for confirmation and quantification.
-
Collision Energy: Optimize for the specific precursor-product ion transitions.
-
Source Parameters: Optimize spray voltage, nebulizer gas, drying gas, and temperature for maximum signal intensity and stability.
Data Presentation
Table 1: Comparison of Matrix Effect Mitigation Strategies (Hypothetical Data)
| Mitigation Strategy | Sample Type | Melezitose Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Dilute-and-Inject | Honey | 45.3 | 75.5 | 15.2 |
| Protein Precipitation | Plasma | 18.9 | 82.1 | 12.5 |
| Solid-Phase Extraction (PGC) | Honey | 58.9 | 98.2 | 4.8 |
| SPE + Stable Isotope Dilution | Honey | 60.1 | 100.2 | 2.1 |
| SPE + Matrix-Matched Calibration | Honey | 59.5 | 99.2 | 4.5 |
This table illustrates the potential improvements in recovery and precision when moving from simpler to more advanced matrix effect mitigation strategies. Actual results will vary depending on the specific sample matrix and analytical method.
Visualizations
Caption: Experimental workflow for melezitose analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Analysis of sugars and amino acids in aphid honeydew by hydrophilic interaction liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. lcms.cz [lcms.cz]
- 4. air.unimi.it [air.unimi.it]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Characterization of Honeydew Honey: A Critical Review | MDPI [mdpi.com]
- 11. Analysis of sugar composition and pesticides using HPLC and GC–MS techniques in honey samples collected from Saudi Arabian markets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. shimadzu.com [shimadzu.com]
- 18. shodexhplc.com [shodexhplc.com]
Best practices for long-term storage and stability of D-(+)-Melezitose monohydrate
This guide provides best practices, troubleshooting, and frequently asked questions regarding the long-term storage and stability of D-(+)-Melezitose monohydrate for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid D-(+)-Melezitose monohydrate?
A1: For optimal long-term stability, solid D-(+)-Melezitose monohydrate should be stored at +4°C.[1] It is also crucial to keep the container tightly closed in a dry, well-ventilated place, protected from light and moisture.[1][2] While some suppliers indicate storage at 15-25°C is acceptable, +4°C is recommended for preserving stability over multiple years.[3][4]
Q2: What is the expected shelf-life of D-(+)-Melezitose monohydrate powder?
A2: When stored under the recommended conditions of +4°C and protected from light and moisture, D-(+)-Melezitose monohydrate is stable for at least 2 years after receipt.[1]
Q3: How should I store solutions of D-(+)-Melezitose monohydrate?
A3: After reconstituting the solid in a solvent like water, it is recommended to aliquot the solution and freeze it at -20°C.[4][5][6] Stock solutions stored under these conditions are stable for up to 3 months.[4][5][6]
Q4: Is D-(+)-Melezitose monohydrate hygroscopic?
A4: Yes, D-(+)-Melezitose monohydrate is described as hygroscopic and air-sensitive.[7] It is imperative to store it in a tightly-sealed container to prevent moisture absorption, which can lead to clumping and potential degradation.[2]
Q5: What are the signs of degradation?
A5: Physical signs of degradation can include a change in appearance from a white, crystalline powder to a discolored or clumped solid.[1][8] Chemically, degradation can be confirmed by a decrease in purity, as measured by techniques like HPLC, or the appearance of new peaks corresponding to degradation products such as glucose and fructose.[9]
Troubleshooting Guide
Issue 1: The powder has become clumped or sticky.
-
Cause: This is likely due to the absorption of moisture from the air, as the compound is hygroscopic.[7] The container may not have been sealed properly or was opened frequently in a humid environment.
-
Solution: While the material may still be usable for non-critical applications, its purity should be verified by analysis (e.g., HPLC) before use in sensitive experiments. For future prevention, always ensure the container is tightly sealed immediately after use and consider storing it within a desiccator.
Issue 2: Experimental results are inconsistent when using an older batch of melezitose.
-
Cause: The material may have degraded due to improper storage or exceeding its recommended shelf-life. High temperatures or exposure to incompatible materials can accelerate degradation.[9]
-
Solution:
-
Verify Purity: Perform a purity analysis using HPLC. Compare the chromatogram to that of a new batch or a reference standard. Look for a reduced area of the main melezitose peak and the presence of additional peaks.
-
Confirm Identity: Use 1H-NMR to confirm the chemical structure has not changed.[1]
-
Replace if Necessary: If degradation is confirmed, the batch should be discarded. Always use a fresh, high-purity batch for critical applications.
-
Issue 3: The compound won't fully dissolve or the solution is cloudy.
-
Cause: While D-(+)-Melezitose monohydrate is soluble in water, insolubility could indicate the presence of contaminants or degradation products. Alternatively, the concentration may be too high for the solvent volume.
-
Solution: Check the reported solubility limits (e.g., up to 50 mg/mL in water) and ensure you are not exceeding them. If the concentration is within limits, the cloudiness may be due to impurities. The solution can be filtered, but purity should be re-assessed before use.
Data Presentation: Storage and Stability Parameters
| Parameter | Solid D-(+)-Melezitose Monohydrate | Aqueous Solution |
| Recommended Storage Temp. | +4°C (long-term)[1]; 2-8°C[2]; 15-25°C (short-term)[4] | -20°C[4][5][6] |
| Stated Stability | ≥ 2 years at +4°C[1] | Up to 3 months at -20°C[4][5][6] |
| Handling Requirements | Store in a tightly sealed container[2] | Aliquot to avoid freeze-thaw cycles |
| Sensitivity | Hygroscopic[7], Air-sensitive, Light-sensitive[1] | Prone to microbial growth if not frozen |
| Incompatible Materials | Strong oxidizing agents[3] | N/A (sterile filtration recommended) |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment and Stability Testing
This protocol outlines a method to determine the purity of D-(+)-Melezitose monohydrate and assess its stability over time.
-
Objective: To quantify the purity of a melezitose sample and detect the presence of degradation products.
-
Materials:
-
D-(+)-Melezitose monohydrate sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Reference standard of D-(+)-Melezitose monohydrate
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Carbohydrate analysis column (e.g., an amino-propyl bonded silica (B1680970) column)
-
-
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in HPLC-grade water to prepare a stock solution of known concentration (e.g., 5 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a sample solution with the same concentration as the stock standard. For a stability study, use samples that have been stored under specific conditions (e.g., +4°C, 25°C, 40°C) for defined time points (e.g., 0, 1, 3, 6 months).
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: RI Detector.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test samples.
-
The purity is calculated by comparing the area of the main melezitose peak in the sample chromatogram to the total area of all peaks (Area % method).
-
For stability, compare the purity at each time point to the initial (time 0) value. The appearance of new peaks indicates degradation.
-
-
Mandatory Visualization
Figure 1. Logical workflow for handling and storage of D-(+)-Melezitose Monohydrate.
References
- 1. D-(+)-Melezitose monohydrate - CAS-Number 10030-67-8 - Order from Chemodex [chemodex.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. carlroth.com [carlroth.com]
- 4. D -(+)-Melezitose A substrate for a-glucosidase. 10030-67-8 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. D-(+)-松三糖 一水合物 A substrate for α-glucosidase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thermo Scientific Chemicals D-(+)-Melezitose hydrate, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. D-(+)-Melezitose monohydrate | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
Preventing the rapid crystallization of melezitose-rich honey for research purposes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the rapid crystallization of melezitose-rich honey for research purposes.
Troubleshooting Guide: Common Issues in Handling Melezitose-Rich Honey
Q1: My melezitose-rich honey sample crystallized unexpectedly during my experiment. How can I salvage it?
A1: Crystallized honey can often be returned to a liquid state without compromising its quality if done carefully. The primary method is gentle, controlled heating.
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Immediate Action: Stop the current experiment if possible.
-
Recommended Procedure: Use a warm water bath. Place your honey container (preferably glass) into a larger vessel of warm water (not exceeding 43°C or 110°F).[1] Stir the honey gently and occasionally until all crystals have dissolved.[2][3][4] This process can take from 15 minutes to over an hour depending on the volume and degree of crystallization.[1][3]
-
Caution: Avoid microwaving, as it creates hot spots that can degrade the honey's quality and destroy beneficial enzymes.[1][5][6] Temperatures above 60°C (140°F) can also alter the honey's flavor and chemical composition.[1]
Q2: I need to maintain my melezitose-rich honey in a liquid state for an extended period for a long-term study. What is the best approach?
A2: For long-term liquid storage, a combination of proper temperature control and potentially non-thermal processing is recommended.
-
Temperature Control: Store the honey at a consistent room temperature between 18-24°C (64-75°F).[1] Avoid refrigeration, as temperatures below 10°C (50°F) accelerate crystallization.[1][7]
-
Non-Thermal Processing (Ultrasound): Ultrasound treatment has been shown to be an effective non-thermal alternative to heat for preventing crystallization.[8] It works by breaking down existing microcrystals that act as nuclei for further crystal growth.[9][10] This method has the advantage of preserving the honey's enzymatic activity and other temperature-sensitive compounds.[10][11]
-
Additive Consideration: The addition of trehalose (B1683222) has been studied and shown to prevent crystallization over a wide range of temperatures for extended periods.[12][13]
Q3: I've noticed that even after liquefying my honey, it recrystallizes very quickly. Why is this happening and what can I do?
A3: Rapid recrystallization is characteristic of honeys with a high glucose-to-water ratio and the presence of nucleation sites. Melezitose, a trisaccharide found in honeydew honey, is known to cause very rapid and hard crystallization.[14]
-
Underlying Cause: The high concentration of melezitose and glucose in the honey creates a supersaturated solution that is prone to crystallization.[15][16] Any remaining microscopic crystals after initial liquefaction will act as seeds for rapid regrowth.[15][17]
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Solution: For a more stable liquid state, consider filtering the honey after gentle warming to remove potential nucleation sites like pollen grains and wax particles.[18] Following filtration, applying a controlled ultrasound treatment can further break down any remaining microcrystals, significantly delaying the onset of recrystallization.[10][19]
Frequently Asked Questions (FAQs)
Q4: What is melezitose and why does it cause rapid honey crystallization?
A4: Melezitose is a non-reducing trisaccharide composed of two glucose units and one fructose (B13574) unit. It is found in high concentrations in "honeydew honey," which is produced by bees foraging on the sugary excretions of sap-eating insects.[14] Melezitose-rich honey is known for its tendency to crystallize rapidly and form very hard crystals, which can be problematic for both beekeepers and researchers.[14] The mechanism is similar to glucose crystallization, where the high concentration of this sugar in the supersaturated honey solution leads to its precipitation out of the liquid phase.
Q5: Are there any chemical additives that can prevent the crystallization of melezitose-rich honey without interfering with my experimental results?
A5: The choice of additive will depend on the nature of your research.
-
Trehalose: Research has shown that adding a small amount of a 2% aqueous solution of trehalose can prevent honey crystallization for over a year without significantly altering the honey's physicochemical properties.[12][13][20] Trehalose is a naturally occurring disaccharide found in small amounts in honey.[20]
-
Other Syrups: While adding corn, agave, or maple syrup can prevent crystallization by altering the sugar ratios, these would significantly change the composition of the honey and are likely unsuitable for most research applications.[21]
-
Acidulants: The addition of lemon juice or cream of tartar has been suggested for preventing crystallization in culinary contexts, but this would alter the pH and chemical makeup of the honey, which should be considered for its potential impact on your experiments.[18]
Q6: What is the ideal storage temperature to prevent crystallization?
A6: The ideal storage temperature for liquid honey is between 18-24°C (64-75°F).[1] Crystallization is most rapid between 10-15°C (50-59°F).[22] Storing honey at temperatures below 10°C (52°F) will slow down crystallization due to increased viscosity, but the optimal range for maintaining a liquid state is at room temperature.[15][22]
Q7: How does ultrasound treatment prevent crystallization and what are the optimal parameters?
A7: Ultrasound treatment, also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the honey. The collapse of these bubbles generates intense localized energy that breaks down sugar crystals and yeast cells.[10] This process liquefies crystallized honey and inhibits further crystal formation for a longer period than conventional heat treatment.[10][19]
Optimal ultrasound parameters can vary depending on the honey's botanical origin and volume.[8] However, studies have shown that frequencies of 28 kHz and 40 kHz are effective.[8] One study found that for a 60 mL volume, treatment for 8 minutes at a 60% amplitude did not negatively impact key quality markers like diastase (B600311) activity and HMF concentration.[9] For complete liquefaction of already crystallized honey, longer treatment times, such as 45 minutes at 40 kHz, may be necessary.[8]
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Honey Crystallization
| Temperature Range | Effect on Crystallization | Reference |
| Below 10°C (50°F) | Crystallization is slowed due to increased viscosity, but still occurs. | [1][15] |
| 10-15°C (50-59°F) | Most rapid crystallization occurs in this range. | [22] |
| 18-24°C (64-75°F) | Optimal range for maintaining a liquid state. | [1] |
| Above 25°C (77°F) | Crystallization is significantly inhibited. | [15][22] |
| Above 40°C (104°F) | Existing crystals will dissolve. | [22] |
| Above 60°C (140°F) | Risk of degrading honey quality (enzymes and flavor). | [1] |
Table 2: Comparison of Crystallization Prevention Methods
| Method | Efficacy | Potential Impact on Honey Quality | Reference |
| Controlled Heating | Effective for liquefaction and short-term prevention. | Risk of HMF increase and enzyme degradation if overheated (>43°C). | [1][3] |
| Ultrasound Treatment | Highly effective for long-term prevention; liquefies and inhibits nucleation. | Minimal impact on quality when parameters are optimized; may cause a slight initial increase in HMF. | [8][9][10] |
| Addition of Trehalose | Very effective for long-term prevention (over 12 months). | Minimal, as it's a naturally occurring sugar in honey. | [12][13] |
| Filtration | Helps to slow crystallization by removing nucleation sites. | Can remove beneficial components like pollen. | [18] |
| Freezing | Stops the crystallization process while frozen. | No significant impact on quality upon proper thawing. | [5] |
Experimental Protocols
Protocol 1: Controlled Gentle Heating for Liquefaction
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Objective: To liquefy crystallized melezitose-rich honey while minimizing thermal damage.
-
Materials: Crystallized honey in a glass container, water bath with temperature control, stirring rod, thermometer.
-
Procedure:
-
Place the glass container of crystallized honey into the water bath.
-
Fill the water bath with water, ensuring the water level is above the level of the honey but below the container lid.
-
Set the water bath temperature to 40°C (104°F). Do not exceed 43°C (110°F).
-
Allow the honey to warm, gently stirring every 10-15 minutes with a sterile stirring rod to ensure even heat distribution.
-
Continue until all crystals are dissolved. The time required will vary based on the volume of honey and the extent of crystallization.
-
Once liquefied, remove the container from the water bath and allow it to cool to room temperature before use or storage.
-
Protocol 2: Ultrasound-Assisted Prevention of Crystallization
-
Objective: To treat liquid melezitose-rich honey with ultrasound to inhibit future crystallization.
-
Materials: Liquid honey, ultrasonic bath or probe sonicator, temperature-controlled water bath (for probe sonication), appropriate glassware.
-
Procedure:
-
Ensure the honey is in a liquid state by following Protocol 1 if necessary.
-
Place the container of liquid honey into an ultrasonic water bath.
-
Apply the ultrasound treatment. A common duration is 20-60 minutes.[23] To prevent overheating, the treatment can be divided into shorter intervals (e.g., three 20-minute rounds with 20-minute pauses in between).[23]
-
Monitor the temperature of the honey. If it rises above 40°C, pause the treatment to allow it to cool.
-
After the treatment is complete, store the honey in an airtight container at 18-24°C.
-
Visualizations
References
- 1. Prevent Honey Crystallization: 5 Science-Backed Storage Methods [spice.alibaba.com]
- 2. Why Does Honey Crystallize and How Can You Prevent It? [marthastewart.com]
- 3. How to Decrystallize Raw Honey While Retaining Quality and Flavor - Asheville Bee Charmer [ashevillebeecharmer.com]
- 4. siouxhoney.com [siouxhoney.com]
- 5. backedbybees.com [backedbybees.com]
- 6. worldofhoney.com [worldofhoney.com]
- 7. smileyhoney.com [smileyhoney.com]
- 8. aimspress.com [aimspress.com]
- 9. The Use of Ultrasound for Preventing Honey Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hielscher.com [hielscher.com]
- 11. High-Power Ultrasound for Control of Honey Crystallisation | AgriFutures Australia [agrifutures.com.au]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. oygardsbi.com [oygardsbi.com]
- 16. legacy.bjcp.org [legacy.bjcp.org]
- 17. Why Your Honey Turns Solid or Crystallizes. - Bee Happy [beehappyafrica.com]
- 18. How to Stop Honey From Crystallizing: 5 Science-Backed Methods [spice.alibaba.com]
- 19. UQ eSpace [espace.library.uq.edu.au]
- 20. EP3794959A1 - Method and process for preventing honey crystallization - Google Patents [patents.google.com]
- 21. quora.com [quora.com]
- 22. bvbeeks.org [bvbeeks.org]
- 23. The Use of Ultrasound for Preventing Honey Crystallization [mdpi.com]
How to avoid "oiling out" during the crystallization of melezitose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of "oiling out" during the crystallization of melezitose.
Troubleshooting Guide: How to Avoid "Oiling Out"
"Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an "oil") rather than as solid crystals.[1][2] This can be particularly problematic for sugars like melezitose, which have flexible structures and multiple hydroxyl groups.[3][4] This guide addresses common issues and provides systematic solutions.
Problem 1: Oiling out occurs upon initial cooling of the saturated solution.
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Question: My melezitose solution turned cloudy and formed oily droplets as soon as I started to cool it. What should I do?
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Answer: This indicates that the level of supersaturation is too high at a temperature where melezitose is still molten or has very high solubility.[2] The system is entering a liquid-liquid phase separation (LLPS) region before reaching the nucleation zone for solid crystals.[3]
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Immediate Action: Reheat the solution until the oil phase redissolves completely. Add a small amount of additional solvent to decrease the concentration slightly.[1]
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Preventative Strategy: The key is to generate supersaturation more slowly.[2][5] This can be achieved by:
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Slower Cooling Rate: Drastically reduce the rate of cooling to allow molecules more time to orient themselves into a crystal lattice.
-
Higher Crystallization Temperature: Start the cooling process from a lower initial temperature (i.e., a less concentrated solution).
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Solvent System Modification: Adjust the solvent composition. For melezitose, a polar, hydrogen-bonding solvent is necessary. A mixture of water and a miscible organic solvent like ethanol (B145695) or isopropanol (B130326) can be effective.[6] The organic solvent acts as an anti-solvent, reducing the solubility of melezitose more gradually.
-
-
Problem 2: The solution becomes supersaturated, but instead of crystals, an oil forms, which may or may not solidify later.
-
Question: I've cooled my melezitose solution slowly, and it's clearly supersaturated, but I'm getting a viscous oil at the bottom of my flask instead of crystals. What's happening?
-
Answer: This suggests that the nucleation of the crystalline phase is kinetically hindered, allowing the system to remain in a metastable liquid-liquid separated state.[2] Impurities can also contribute to this by disrupting the crystal lattice formation.[7][8]
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Immediate Action:
-
Preventative Strategy:
-
Seeding: Proactively add seed crystals when the solution is slightly supersaturated but before any oiling out is observed.[2][5]
-
Solvent Choice: Experiment with different water/alcohol ratios. The goal is to find a solvent system where melezitose has moderate solubility at high temperatures and low solubility at room temperature, but without being so insoluble that it crashes out as an oil.
-
pH Adjustment: While less common for sugars, in some cases, slight adjustments in pH can influence molecular interactions and favor crystallization.
-
-
Problem 3: Using an anti-solvent causes immediate oiling out.
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Question: I'm trying an anti-solvent crystallization method with my aqueous melezitose solution and ethanol, but adding the ethanol just makes the melezitose oil out. How can I prevent this?
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Answer: This is due to localized high supersaturation where the anti-solvent is added.[2] The rapid change in solvent environment causes the melezitose to separate as a liquid before it can organize into crystals.
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Immediate Action: Stop adding the anti-solvent. Vigorously stir the mixture to homogenize it. If the oil doesn't dissolve, add a small amount of the primary solvent (water) until it does, then restart the anti-solvent addition more carefully.
-
Preventative Strategy:
-
Slow Addition and Vigorous Stirring: Add the anti-solvent very slowly, dropwise, into an area of high agitation to ensure it disperses quickly.[2]
-
Reverse Addition: Consider adding the melezitose solution slowly to the anti-solvent.[3] This maintains a state of high supersaturation but in a solvent environment that is less favorable for the solute, which can sometimes promote nucleation over oiling out.
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Temperature Control: Perform the anti-solvent addition at a slightly elevated temperature to reduce the initial level of supersaturation.
-
-
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out"?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from solution as a liquid, solute-rich phase rather than as a solid, crystalline phase.[2][3] This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute or when the kinetics of crystallization are slow.[1] The resulting "oil" can trap impurities and often solidifies into an amorphous, non-crystalline solid.[7]
Q2: Why is melezitose prone to oiling out?
A2: Melezitose, a trisaccharide, is a relatively large and complex molecule with significant conformational flexibility.[3][9] It possesses numerous hydroxyl groups that can form extensive hydrogen bonds with water.[4] This high affinity for the solvent can make it difficult for the molecules to desolvate and organize into an ordered crystal lattice, favoring the formation of a disordered, solute-rich liquid phase instead.
Q3: Can impurities cause oiling out?
A3: Yes, impurities are a major cause of oiling out.[7][8] They can disrupt the process of crystal lattice formation, making it more difficult for the solute molecules to align correctly.[7] This kinetic barrier can favor the formation of a disordered oil. Additionally, impurities can lower the melting point of the solute, increasing the likelihood that the solution temperature is above the melting point when supersaturation is reached.[1]
Q4: What is the ideal solvent system for crystallizing melezitose?
A4: The ideal solvent system will dissolve melezitose at an elevated temperature but show significantly lower solubility at room or reduced temperatures. For melezitose, aqueous-organic solvent mixtures are often effective.[6] A common starting point is a mixture of water (good solvent) and ethanol (anti-solvent).[6] The optimal ratio will require experimentation. The goal is to find a balance that allows for controlled supersaturation upon cooling or anti-solvent addition, without causing the compound to crash out as an oil.
Q5: How can I tell if I have an oil or very small crystals?
A5: Oiled-out droplets will typically appear as clear, often viscous, liquid globules at the bottom or on the sides of the flask. They may coalesce into larger droplets. Crystalline solids, even if very small, will appear as a fine, often opaque, powder or as distinct particles with sharp edges under magnification. A simple test is to try and stir the separated phase; an oil will be viscous and smear, whereas a crystalline solid will feel gritty.
Data Presentation
Table 1: Troubleshooting Summary for Oiling Out of Melezitose
| Symptom | Probable Cause | Immediate Solution | Preventative Strategy |
| Oil forms on initial cooling | High supersaturation, cooling too fast | Reheat to dissolve, add more solvent | Reduce cooling rate, use a more dilute solution, adjust solvent system |
| Oil forms after a period of cooling | Kinetically hindered nucleation, impurities | Scratch flask, add seed crystals | Proactive seeding, purify the compound, optimize solvent system |
| Oil forms on anti-solvent addition | Localized high supersaturation | Stop addition, stir vigorously, add primary solvent if needed | Add anti-solvent slowly with good mixing, reverse addition, control temperature |
Table 2: Suggested Starting Parameters for Melezitose Crystallization Experiments
| Parameter | Method 1: Slow Cooling | Method 2: Anti-Solvent Addition | Method 3: Vapor Diffusion |
| Solvent System | Water/Ethanol (e.g., 9:1 v/v) | Water | Water |
| Anti-Solvent | N/A | Ethanol or Isopropanol | Ethanol or Acetone |
| Initial Concentration | Near saturation at 60-70°C | High concentration in water | Saturated solution in a small vial |
| Temperature Profile | Cool from 60°C to RT over 24-48h | Constant temperature (e.g., RT or 4°C) | Constant temperature (e.g., RT or 4°C) |
| Key Control Variable | Cooling Rate (e.g., < 5°C/hour) | Anti-solvent addition rate (dropwise) | Vapor pressure gradient of anti-solvent |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization of Melezitose
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Dissolution: In a clean Erlenmeyer flask, dissolve the melezitose sample in a minimal amount of a pre-determined water/ethanol mixture (e.g., 9:1 v/v) at an elevated temperature (e.g., 60°C). Stir until the solution is completely clear.
-
Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and place it in a controlled cooling environment (e.g., a dewar flask filled with warm water or a programmable water bath). Allow the solution to cool slowly to room temperature over 24 to 48 hours.
-
Seeding (Optional but Recommended): When the solution has cooled by about 10-15°C and is likely supersaturated, add one or two seed crystals.
-
Isolation: Once crystals have formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Vapor Diffusion Crystallization
This method is suitable for small quantities and for screening conditions.
-
Preparation: Prepare a saturated solution of melezitose in a small volume of water in a small, open vial (e.g., a 1 mL vial).
-
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Carefully add a larger volume of an anti-solvent (e.g., ethanol or acetone) to the outer container, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly. The anti-solvent vapor will slowly diffuse into the melezitose solution, gradually reducing its solubility and inducing crystallization.
-
Monitoring: Leave the setup undisturbed in a location with a stable temperature. Monitor periodically for crystal growth over several days to weeks.
Mandatory Visualization
Caption: Logical diagram illustrating the primary factors that contribute to the phenomenon of oiling out.
Caption: Experimental workflow for melezitose crystallization with steps to mitigate oiling out.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mt.com [mt.com]
- 6. D-(+)-MELEZITOSE CAS#: 597-12-6 [m.chemicalbook.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. brainly.com [brainly.com]
- 9. Melezitose [drugfuture.com]
Techniques for improving the yield of melezitose extraction from plant manna
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of melezitose extraction from plant manna.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting melezitose from plant manna?
A1: Melezitose, a trisaccharide, is highly polar. Therefore, polar solvents are most effective for its extraction.[1] Warm water is a good starting point due to its high polarity, safety, and cost-effectiveness. For more challenging extractions or to increase yield, aqueous solutions of polar organic solvents like ethanol (B145695) or methanol (B129727) (e.g., 80% ethanol) can be more effective as they can also solubilize other components in the crude manna.[2][3] The choice of solvent may require optimization depending on the specific composition of the manna.
Q2: How can I remove pigments and other non-saccharide impurities from my crude extract?
A2: Activated carbon treatment is a common and effective method for removing colored impurities and some non-polar compounds from crude sugar extracts.[4] The crude extract can be passed through a column packed with activated carbon or stirred with powdered activated carbon and then filtered. Additionally, employing a preliminary wash of the raw manna with a non-polar solvent like hexane (B92381) can help remove lipids and waxes before the main extraction.
Q3: My melezitose yield is consistently low. What are the potential causes?
A3: Low melezitose yield can stem from several factors:
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Inadequate Grinding: The plant manna should be ground into a fine powder to maximize the surface area for solvent penetration.[5]
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Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent can become saturated before all the melezitose is extracted.[5]
-
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature for complete dissolution. However, excessively high temperatures can lead to melezitose degradation.[4][5]
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Degradation: Melezitose can degrade at high temperatures or over long storage periods, especially in acidic conditions.[4][6]
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Co-precipitation with Polysaccharides: If using ethanol precipitation, other co-extracted polysaccharides can trap melezitose, reducing the yield of the purified product.[7]
Q4: I'm having trouble separating melezitose from other sugars, particularly its isomers. What can I do?
A4: The separation of melezitose from its isomers, such as raffinose (B1225341), is a known challenge in the analysis and purification process.[6] High-Performance Anion-Exchange Chromatography (HPAEC) with pulsed amperometric detection (PAD) is a powerful technique for separating these closely related sugars.[8] For preparative separation, column chromatography using specialized stationary phases like amino-propyl bonded silica (B1680970) (for HILIC) or specific ion-exchange resins is recommended.[5] Careful optimization of the mobile phase gradient is crucial for achieving good resolution.
Troubleshooting Guides
Issue 1: Low Yield of Crude Melezitose Extract
| Symptom | Possible Cause | Suggested Solution |
| Solvent appears saturated, but raw material still contains melezitose. | Insufficient solvent volume. | Increase the solvent-to-solid ratio. Perform sequential extractions with fresh solvent and pool the extracts. |
| Large particles of manna remain after extraction. | Inadequate grinding of the raw material. | Grind the plant manna to a fine, uniform powder before extraction to increase surface area.[5] |
| Low yield despite using a high solvent-to-solid ratio. | Suboptimal extraction conditions (time/temperature). | Optimize the extraction time and temperature. For water extraction, heating to 50-60°C can improve solubility, but avoid prolonged heating at high temperatures to prevent degradation.[4] |
| The source of plant manna varies between batches. | Natural variation in melezitose content. | The melezitose content in honeydew is influenced by environmental factors like temperature and humidity.[8][9] If possible, source manna from consistent environmental conditions or analyze the raw material for melezitose content before extraction. |
Issue 2: Poor Purity of the Extracted Melezitose
| Symptom | Possible Cause | Suggested Solution |
| The extract is highly colored. | Co-extraction of plant pigments. | Treat the crude aqueous extract with activated carbon to adsorb pigments.[4] |
| The extract is viscous and difficult to filter. | Co-extraction of high molecular weight polysaccharides. | Use enzymatic pre-treatment with amylases or cellulases to break down complex polysaccharides.[1] Alternatively, use fractional precipitation with increasing concentrations of ethanol to selectively precipitate polysaccharides before precipitating melezitose.[7] |
| The final product contains significant amounts of other sugars (e.g., fructose, glucose, sucrose). | Inefficient purification method. | Employ column chromatography (e.g., gel filtration or ion exchange) to separate melezitose based on size or charge.[10] For high purity, preparative HPLC is recommended.[11] |
| Analytical chromatography (e.g., HPLC) shows co-elution of peaks. | Presence of isomers like raffinose. | Utilize High-Performance Anion-Exchange Chromatography (HPAEC) for better separation of sugar isomers.[6] Optimize the HPLC mobile phase and gradient for better resolution. |
Issue 3: Melezitose Degradation During Processing
| Symptom | Possible Cause | Suggested Solution |
| Browning or caramelization of the extract during heating. | Thermal degradation of sugars. | Avoid excessive heating. Use a rotary evaporator under reduced pressure for solvent removal at a controlled, low temperature (e.g., < 50°C).[5] |
| Decrease in melezitose concentration in the final product over time. | Instability during storage. | Store the purified melezitose in a cool, dark, and dry place. For long-term storage, consider lyophilization and storage at low temperatures.[6] |
Experimental Protocols
Protocol 1: General Extraction of Melezitose from Plant Manna
-
Preparation of Manna: Grind the dried plant manna into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Suspend the powdered manna in distilled water (a 1:10 solid-to-solvent ratio is a good starting point).
-
Stir the suspension at 50-60°C for 1-2 hours.
-
Separate the solid material by centrifugation or filtration.
-
Repeat the extraction on the solid residue with fresh water to maximize yield.
-
Pool the aqueous extracts.
-
-
Decolorization:
-
Add activated carbon (e.g., 1-2% w/v) to the pooled extract.
-
Stir for 30-60 minutes at room temperature.
-
Remove the activated carbon by filtration.
-
-
Concentration and Precipitation:
-
Concentrate the decolorized extract using a rotary evaporator at a temperature below 50°C.
-
Add ethanol to the concentrated extract (e.g., to a final concentration of 80% v/v) to precipitate the melezitose.
-
Allow the precipitation to occur overnight at 4°C.
-
-
Recovery:
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with 95% ethanol to remove any remaining water-soluble impurities.
-
Dry the precipitate under vacuum to obtain the crude melezitose extract.
-
Protocol 2: Purification of Melezitose by Column Chromatography
-
Column Preparation: Pack a glass column with an appropriate stationary phase, such as DEAE-cellulose (for anion exchange) or Sephadex G-25 (for size exclusion).[10] Equilibrate the column with the starting mobile phase (e.g., deionized water for size exclusion).
-
Sample Loading: Dissolve the crude melezitose extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution:
-
Size Exclusion: Elute the column with deionized water. Oligosaccharides will elute before monosaccharides and salts.
-
Anion Exchange: Elute with a gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in water).
-
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the fractions for the presence of melezitose using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Recovery: Pool the fractions containing pure melezitose, concentrate using a rotary evaporator, and lyophilize to obtain the purified powder.
Data Presentation
Table 1: Comparison of Solvents for Oligosaccharide Extraction
| Solvent | Polarity | Advantages | Disadvantages |
| Water | High | Non-toxic, inexpensive, dissolves highly polar sugars well. | May not efficiently extract less polar compounds; can promote microbial growth. |
| Ethanol | Medium-High | Good solvent for many oligosaccharides; can be used for precipitation. | Flammable; may not be as effective for highly polar sugars as water. |
| Methanol | High | Effective at dissolving a wide range of polar compounds. | Toxic and flammable. |
| Aqueous Ethanol/Methanol (e.g., 80%) | High | Balances polarity to extract a broader range of compounds; can improve yield over pure solvents.[12] | Requires an additional step for solvent removal. |
Table 2: Troubleshooting Analytical Separation of Melezitose and Raffinose
| Issue | Indication | Recommended Action |
| Poor Resolution | Overlapping or broad peaks for melezitose and raffinose in HPLC chromatogram. | Switch to an HPAEC system for superior separation of sugar isomers.[6] |
| Inaccurate Quantification | Melezitose concentration appears artificially high. | This can be due to the co-elution of raffinose.[6] Use an improved chromatographic method that provides baseline separation. |
| Peak Tailing | Asymmetrical peaks. | Ensure proper mobile phase pH and ionic strength. Check for column degradation. |
Visualizations
Caption: Workflow for the extraction of crude melezitose from plant manna.
Caption: General workflow for the purification of melezitose.
Caption: Logical troubleshooting workflow for low melezitose yield.
References
- 1. An effective universal protocol for the extraction of fructooligosaccharide from the different agricultural byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. cotton.org [cotton.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural analysis of three novel trisaccharides isolated from the fermented beverage of plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of Different Extraction Techniques and Solvents for the Assay of Phytochemicals and Antioxidant Activity of Hashemi Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Single-Crystal Growth of Melezitose via Vapor Diffusion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully growing single crystals of the trisaccharide melezitose using vapor diffusion methods. This resource offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and key data to streamline your crystallization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the single-crystal growth of melezitose.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Sub-saturation: The concentration of melezitose in the drop is too low to induce nucleation. 2. Solvent/Antisolvent System is Ineffective: The chosen solvent system does not effectively reduce the solubility of melezitose. 3. Kinetics are too Slow: The rate of vapor diffusion is too slow to reach supersaturation in a reasonable timeframe. | 1. Increase the initial concentration of melezitose in the solution. 2. Experiment with different solvent/antisolvent pairs. For sugars, polar protic solvents are often good starting points. Consider systems like water/ethanol (B145695), water/isopropanol (B130326), or methanol/diethyl ether. 3. Increase the vapor pressure gradient by using a more volatile antisolvent or slightly increasing the temperature. |
| Amorphous Precipitate or Oil Forms | 1. Supersaturation is too high or reached too quickly: This leads to rapid nucleation and disordered aggregation rather than ordered crystal growth. 2. Presence of Impurities: Impurities can interfere with the crystal lattice formation.[1][2][3][4][5] 3. Inappropriate Temperature: Temperature can significantly affect solubility and nucleation rates.[6][7][8][9] | 1. Decrease the initial concentration of melezitose. Slow down the rate of diffusion by using a less volatile antisolvent, reducing the temperature, or increasing the distance between the drop and the reservoir. 2. Ensure high purity of melezitose (>98%). If impurities are suspected, purify the melezitose by recrystallization. A documented method involves dissolving it in an equal volume of water, filtering, and allowing it to crystallize over several weeks.[10] 3. Systematically screen different temperatures. For many sugars, crystallization is favored at lower temperatures, but this needs to be determined empirically.[7][8] |
| Many Small Crystals (Microcrystals) | 1. Excessive Nucleation: The conditions favor the formation of many crystal nuclei simultaneously. 2. Rapid Crystal Growth: Crystals grow too quickly, preventing the formation of larger, well-ordered single crystals. | 1. Reduce the level of supersaturation by lowering the initial melezitose concentration. 2. Slow down the crystallization process by decreasing the temperature or using a less volatile antisolvent. Consider using seeding techniques with a single, well-formed crystal. |
| Crystals Stop Growing | 1. Equilibrium Reached: The drop has reached vapor equilibrium with the reservoir, and the supersaturation level is no longer sufficient for further growth. 2. Depletion of Solute: The melezitose in the drop has been incorporated into the existing crystals. | 1. If crystals are still small, the initial concentration may have been too low. Repeat the experiment with a slightly higher starting concentration. 2. This is a natural endpoint of the process. If the resulting crystals are large enough for analysis, the experiment was successful. |
| Inconsistent Results | 1. Environmental Fluctuations: Changes in ambient temperature or vibrations can disrupt the delicate process of crystal growth. 2. Inconsistent Setup: Variations in drop and reservoir volumes, or sealing of the crystallization chamber. | 1. Place crystallization experiments in a temperature-controlled, vibration-free environment. 2. Use precise pipettes for consistent volumes and ensure a perfect seal for the crystallization chamber to maintain a stable environment. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for melezitose crystallization using vapor diffusion?
A1: Based on purification protocols for melezitose, a good starting point is an aqueous solution with a volatile alcohol as the antisolvent.[10] Water is a suitable solvent for melezitose.[10][11][12] Ethanol or isopropanol are common antisolvents for polar molecules like sugars. A recommended starting point is to dissolve melezitose in water and use ethanol as the antisolvent in the reservoir.
Q2: What is a typical concentration range for melezitose in the crystallization drop?
A2: The optimal concentration needs to be determined empirically. Start with a concentration slightly below the saturation point of melezitose in your chosen solvent. Since melezitose is soluble in water, you can prepare a concentrated stock solution and perform a screening experiment with a range of concentrations.
Q3: Should I use the hanging drop or sitting drop method for melezitose?
A3: Both hanging and sitting drop methods are suitable for small molecule crystallization.[13][14][15][16][17][18] The hanging drop method can be advantageous as the crystal grows suspended in the drop, minimizing contact with container surfaces which can sometimes interfere with crystal formation.[14] However, the sitting drop method is often easier to set up. The choice between them is often a matter of laboratory preference and the specific crystallization plates being used.
Q4: How important is the purity of melezitose for single-crystal growth?
A4: Purity is critical. Impurities can inhibit nucleation, interfere with crystal lattice formation leading to amorphous precipitate, or be incorporated into the crystal, degrading its quality.[1][2][3][4][5] It is highly recommended to use melezitose of the highest available purity or to repurify it before setting up crystallization trials.
Q5: At what temperature should I conduct my melezitose crystallization experiments?
A5: Temperature is a crucial parameter that affects both solubility and the kinetics of nucleation and growth.[6][7][8][9] For many sugars, crystal growth is favored at cooler, stable temperatures (e.g., 4°C or 18-20°C).[8] It is advisable to screen a range of temperatures to find the optimal condition for melezitose. A stable temperature is more important than the specific temperature itself.
Quantitative Data Summary
| Parameter | Value/Range | Notes | Source(s) |
| Molecular Formula | C₁₈H₃₂O₁₆ | [11][19][20] | |
| Molecular Weight | 504.44 g/mol | [11][12][19][21] | |
| Melting Point | 153-154 °C (anhydrous) | The dihydrate loses its water of crystallization at 110°C. | [19] |
| Solubility | Soluble in water, very sparingly soluble in alcohol. | The high number of hydroxyl groups contributes to its water solubility. | [10][11][12][19] |
| Initial Melezitose Concentration | To be determined empirically | Start with a concentration near the saturation point in the chosen solvent. | N/A |
| Typical Drop Volume | 1 - 10 µL | [17] | |
| Typical Reservoir Volume | 200 - 1000 µL | N/A | |
| Optimal Temperature | To be determined empirically | Screen a range of stable temperatures (e.g., 4°C, 18°C, 25°C). | [6][7][8][9] |
Experimental Protocols
Protocol 1: Purification of Melezitose by Recrystallization
This protocol is adapted from established purification methods for D-(+)-Melezitose and should be performed to ensure high purity before attempting vapor diffusion experiments.[10]
Materials:
-
D-(+)-Melezitose
-
Deionized water
-
95% Ethanol
-
Sterile filter (0.22 µm)
-
Beakers and crystallizing dish
-
Stirring hot plate
Methodology:
-
Dissolve melezitose in an equal weight of deionized water at 60°C with gentle stirring until fully dissolved.
-
Filter the warm solution through a 0.22 µm sterile filter into a clean crystallizing dish to remove any particulate impurities.
-
Add 4 volumes of 95% ethanol to the melezitose solution.
-
Cover the dish loosely (e.g., with perforated paraffin (B1166041) film) to allow for slow evaporation.
-
Let the solution stand undisturbed at room temperature. Crystal formation may take several days to weeks.
-
Once crystals have formed, carefully decant the supernatant.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the crystals in a desiccator or in air overnight.
Protocol 2: Vapor Diffusion Setup for Melezitose Crystallization (Hanging Drop)
Materials:
-
Purified melezitose
-
Chosen solvent (e.g., deionized water)
-
Chosen antisolvent (e.g., ethanol)
-
Crystallization plate (e.g., 24-well VDX plate)
-
Siliconized glass cover slips
-
Micropipettes and tips
-
Sealing grease or tape
Methodology:
-
Prepare a stock solution of melezitose in the chosen solvent at a near-saturating concentration.
-
Pipette the antisolvent into the reservoirs of the crystallization plate (e.g., 500 µL).
-
On a clean, siliconized cover slip, pipette a drop of the melezitose solution (e.g., 2 µL).
-
Pipette an equal volume of the reservoir solution (antisolvent) into the melezitose drop (e.g., 2 µL).
-
Carefully invert the cover slip and place it over the reservoir, ensuring a tight seal with grease or sealing tape.
-
Store the plate in a stable, vibration-free environment at the desired temperature.
-
Monitor the drop periodically under a microscope for crystal growth over several days to weeks.
Visualizations
Caption: Workflow for melezitose single-crystal growth by vapor diffusion.
References
- 1. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 2. The incorporation of impurities into sucrose crystals during the crystallisation process. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 8. Effects of crystallization temperature on the characteristics of sugar crystals in date fruit syrup as measured by differential scanning calorimetry (DSC), polarized microscopy (PLM), and X-ray diffraction (XRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-(+)-MELEZITOSE CAS#: 597-12-6 [m.chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. CAS 597-12-6: (+)-Melezitose | CymitQuimica [cymitquimica.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein crystallization - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. Melezitose [drugfuture.com]
- 20. Melezitose, monohydrate [webbook.nist.gov]
- 21. This compound | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of (+)-Melezitose versus sucrose as an energy source for insects
For researchers, scientists, and drug development professionals, understanding the nuanced differences in how insects utilize various sugar sources is critical for fields ranging from pest management to the development of novel insecticides. This guide provides a comparative analysis of (+)-melezitose and sucrose (B13894), two common sugars in the insect diet, detailing their impact on insect physiology, preference, and survival, supported by experimental data.
While sucrose, a disaccharide, is a readily metabolized energy source for a wide range of insects, the trisaccharide this compound presents a more complex metabolic challenge. Found in high concentrations in the honeydew of some phloem-feeding insects, melezitose can be either a valuable energy source or a detrimental, and even toxic, substance depending on the insect species and its digestive capabilities.
Performance Comparison: Physiological and Behavioral Effects
Experimental evidence, primarily from studies on the European honey bee (Apis mellifera), highlights the significant physiological and behavioral differences induced by diets rich in melezitose compared to those based on sucrose and its constituent monosaccharides.
| Parameter | Sucrose-based Diet (Control) | This compound-based Diet | Key Findings |
| Food Uptake | Baseline consumption of ~20 mg/bee | Increased food uptake, ~20 mg higher than control | Insects may consume more melezitose-rich food to compensate for lower energy extraction efficiency[1]. |
| Gut-to-Body Weight Ratio | 52% | 60% | The indigestibility of melezitose can lead to its accumulation in the gut, significantly increasing gut weight[2]. |
| Median Survival Time | 29 days | 25 days | A melezitose-rich diet has been shown to significantly reduce the lifespan of honey bees[1][3]. |
| Physiological Symptoms | Normal | Swollen abdomen, abdomen tipping, impaired movement, paralysis | These symptoms are indicative of "honeydew flow disease" in honey bees, linked to the accumulation and potential toxicity of undigested melezitose[1][2][3]. |
| Insect Preference | Generally preferred | Preference varies by species. Preferred by some ants and parasitoids, but not by honey bees[2][4][5][6]. | The preference for melezitose appears to be an evolutionary adaptation in species that have a close relationship with honeydew-producing insects[6]. |
Experimental Protocols
The following is a generalized protocol for a caged bee feeding experiment, a common method for comparing the effects of different sugar diets on insects.
Objective: To assess the impact of a melezitose-rich diet versus a control diet on the survival, food consumption, and physiological condition of honey bees.
Materials:
-
Cages for housing bees
-
Newly emerged honey bees (Apis mellifera)
-
Control diet solution (e.g., 39% fructose, 31% glucose, 30% sucrose w/v)[2][4]
-
Experimental diet solution (e.g., 50% melezitose, 19.5% fructose, 15.5% glucose w/v)[2][4]
-
Feeders for providing the sugar solutions
-
Incubator set to a controlled temperature (e.g., 33°C)
-
Scale for measuring food consumption and bee/gut weight
Procedure:
-
Bee Collection: Collect newly emerged bees from brood combs to ensure a standardized age population.
-
Caging: Distribute an equal number of bees into multiple cages for each diet group (control and melezitose).
-
Diet Preparation: Prepare fresh sugar solutions daily to maintain consistent viscosity and prevent crystallization[2].
-
Feeding: Provide the respective diets ad libitum to the caged bees.
-
Data Collection:
-
Mortality: Record the number of dead bees daily to calculate survival rates.
-
Food Uptake: Weigh the feeders daily to determine the amount of food consumed by each cage.
-
Physiological Assessment: At predetermined time points, sample bees from each group to measure total body weight and dissected gut weight. Observe for any abnormal physiological or behavioral symptoms.
-
-
Data Analysis: Statistically compare the survival curves, average food consumption, and gut-to-body weight ratios between the two diet groups.
Experimental Workflow
References
- 1. The trisaccharide melezitose impacts honey bees and their intestinal microbiota | PLOS One [journals.plos.org]
- 2. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. hohpublica.uni-hohenheim.de [hohpublica.uni-hohenheim.de]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Melezitose from Oligosaccharide Isomers by Ion Chromatography
The separation and quantification of structurally similar oligosaccharides, such as melezitose and its isomers, present a significant analytical challenge in food science, environmental analysis, and pharmaceutical development. High-Performance Anion-Exchange Chromatography with Pulsed Amometric Detection (HPAEC-PAD) has emerged as a highly selective and sensitive method for resolving these complex carbohydrate mixtures without the need for derivatization.
Melezitose, a non-reducing trisaccharide, is found in the honeydew of aphids and some plant nectars. Its structural isomers, including the trisaccharide raffinose (B1225341) and disaccharides like sucrose (B13894) and turanose, often coexist in the same samples.[1][2] Distinguishing between these isomers is crucial as their physiological and chemical properties can differ significantly. Ion chromatography provides a powerful solution by separating these molecules based on subtle differences in the acidity of their hydroxyl groups under highly alkaline conditions.[3][4]
Principle of Separation: HPAEC-PAD
High-Performance Anion-Exchange Chromatography (HPAEC) leverages the fact that carbohydrates behave as weak acids in solutions with high pH (typically >12).[5] In a strong alkaline mobile phase, the hydroxyl groups of the sugars deprotonate, creating anions. These anionic forms interact with the positively charged stationary phase of a specialized anion-exchange column, such as the Thermo Scientific™ Dionex™ CarboPac™ series.[6][7][8]
The separation is based on the pKa of the sugar's most acidic hydroxyl group. Isomers with different glycosidic linkages or stereochemistry will have slightly different pKa values, leading to varied retention times on the column.[1] Following separation, the eluents are directed to a Pulsed Amperometric Detector (PAD), which provides highly sensitive, direct detection of carbohydrates by measuring the current generated from their oxidation on a gold electrode surface.[9][10][11] This combination of HPAEC with PAD offers superior selectivity and sensitivity compared to other methods that may require complex sample derivatization.[5][9]
Comparative Analysis of Isomer Separation
The choice of column and eluent conditions is critical for achieving baseline resolution of melezitose and its isomers. The Dionex CarboPac series of columns are specifically designed for high-resolution separation of carbohydrates.[8][12] Below is a summary of typical retention times for melezitose and its common isomers on a CarboPac column, demonstrating the resolving power of the HPAEC-PAD technique.
| Carbohydrate | Type | Typical Retention Time (min) |
| Sucrose | Disaccharide Isomer | ~10.5[13] |
| Turanose | Disaccharide Isomer | ~11.0 - 12.0 |
| Melezitose | Trisaccharide | ~14.0 - 16.0 |
| Raffinose | Trisaccharide Isomer | ~16.0 - 18.0 |
Note: Retention times are approximate and can vary significantly based on the specific column (e.g., CarboPac PA10, PA100, PA200), eluent gradient, flow rate, and temperature. The data illustrates a clear separation between the disaccharides and the trisaccharides, as well as the successful resolution of the trisaccharide isomers melezitose and raffinose.[2]
Experimental Protocol
The following provides a detailed methodology for the separation of melezitose from its isomers using a typical HPAEC-PAD system.
1. Instrumentation:
-
Ion Chromatography System (e.g., Thermo Scientific Dionex ICS-6000 HPIC system) equipped with an eluent generator, degasser, and temperature-controlled column compartment.
-
Pulsed Amperometric Detector with a gold working electrode and a suitable reference electrode (e.g., Ag/AgCl or Pd/H2).[14]
2. Chromatographic Conditions:
-
Analytical Column: Thermo Scientific Dionex CarboPac PA10 (4 x 250 mm) or CarboPac PA200.[2][15] A guard column of the same material is recommended.[7]
-
Mobile Phase/Eluent: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is typically used.
-
Eluent A: Deionized Water
-
Eluent B: 200 mM NaOH
-
Eluent C: 1 M Sodium Acetate in 200 mM NaOH
-
-
Column Temperature: 30 °C.[14]
-
Injection Volume: 10 - 25 µL.
3. Elution Gradient Example:
| Time (min) | % Eluent A (Water) | % Eluent B (NaOH) | % Eluent C (NaOAc) |
|---|---|---|---|
| 0.0 | 90 | 10 | 0 |
| 20.0 | 70 | 10 | 20 |
| 25.0 | 0 | 50 | 50 |
| 30.0 | 0 | 50 | 50 |
| 30.1 | 90 | 10 | 0 |
| 40.0 | 90 | 10 | 0 |
4. PAD Detection:
-
A standard carbohydrate waveform is applied to the gold electrode, involving a repeating sequence of potentials for detection, oxidation, and reduction to clean the electrode surface.[9][10]
5. Sample and Standard Preparation:
-
Prepare stock standards of melezitose, sucrose, turanose, raffinose, and other relevant sugars (e.g., 1 mg/mL in deionized water).
-
Create a mixed working standard by diluting the stock solutions.
-
Prepare samples by dissolving them in deionized water, followed by filtration through a 0.22 µm syringe filter to remove particulates.[14] Dilute as necessary to fall within the calibration range.
Visualizing the Process
To better understand the workflow and the principle of separation, the following diagrams are provided.
References
- 1. Differentiation of isomeric, non-separable carbohydrates using tandem-trapped ion mobility spectrometry – mass spectrometry (tTIMS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cotton.org [cotton.org]
- 3. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. An Introduction to Simple Saccharides and Oligosaccharides, and a Decadal Review of Their Analysis in Food by Ion Chromatography and Ion Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. liu.umd.edu [liu.umd.edu]
- 9. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. news-medical.net [news-medical.net]
A Comparative Guide to Melezitose Quantification: Cross-Validation of HPLC and HPAE-PAD Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of carbohydrates is paramount. This guide provides a detailed comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), for the specific application of melezitose quantification.
Melezitose, a non-reducing trisaccharide, is of interest in various fields, including food science, as an indicator of honey quality and adulteration, and in biopharmaceutical research.[1] The choice of analytical methodology can significantly impact the sensitivity, selectivity, and overall reliability of quantification. This document presents a cross-validation of HPLC-RID and HPAE-PAD, offering supporting experimental data and detailed protocols to aid in methodological selection and implementation.
Principles of Detection
HPLC with Refractive Index Detection (HPLC-RID) is a widely used technique for the analysis of sugars. It operates on the principle of detecting changes in the refractive index of the mobile phase as the analyte elutes from the column. While robust and universally applicable to non-chromophoric compounds like sugars, it is generally less sensitive than other detection methods and can be susceptible to baseline drift due to temperature and pressure fluctuations.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for carbohydrate analysis.[2][3] At high pH, carbohydrates become weak acids and can be separated on a strong anion-exchange column.[2][3] The separated analytes are then detected electrochemically via pulsed amperometry, which involves a repeating sequence of potentials applied to a gold electrode. This allows for the direct detection of non-derivatized carbohydrates with high sensitivity.[2]
Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of melezitose and other sugars using HPLC-RID and HPAE-PAD, based on data from various studies.
| Performance Parameter | HPLC-RID | HPAE-PAD |
| Linearity Range | 100 - 1000 mg/L (for a mix including melezitose)[4] | 5 - 50 mg/L (for melezitose)[4] |
| Correlation Coefficient (r²) | > 0.999[5] | Not explicitly stated for melezitose, but generally high for sugars. |
| Limit of Detection (LOD) | Suitable for routine analysis, but generally higher than HPAE-PAD.[5] | Low-picomole quantities.[3] |
| Limit of Quantification (LOQ) | Suitable for routine analysis.[5] | Femtomolar concentration levels.[2] |
| Precision (RSD%) | < 2.0% (for total sugars)[5] | Not explicitly stated, but high reproducibility is a feature. |
| Accuracy (Recovery %) | 96.78 - 108.88% (for total sugars)[5] | Not explicitly stated. |
| Selectivity | Lower, as RID is a bulk property detector. | Higher, due to the specificity of anion-exchange separation and electrochemical detection for carbohydrates.[6] |
| Sample Preparation | Simple dilution and filtration.[4] | Simple dilution and filtration, no derivatization required.[7] |
Experimental Workflows
The general workflow for chromatographic analysis, applicable to both HPLC and HPAE-PAD, involves several key stages from sample preparation to final data analysis.
Caption: General workflow for melezitose quantification by chromatography.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of melezitose using both HPLC-RID and HPAE-PAD, compiled from published methods.
HPLC-RID Method
This method is adapted from a general sugar analysis protocol and is suitable for the quantification of melezitose in various matrices.[4][8]
-
Instrumentation: A standard HPLC system equipped with a refractive index detector.[4]
-
Column: Waters carbohydrate column (3.9 × 300 mm), 10 µm particle size, with a guard column.[4]
-
Mobile Phase: Acetonitrile:Milli-Q water (85:15 v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Run Time: 40 minutes.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in deionized water. For honey samples, a 5.0 g sample can be dissolved in a 100 mL volumetric flask.[4] Filter the final solution through a 0.45 µm filter before injection.[4]
-
Quantification: An external standard method is used, with calibration curves generated from standard solutions of melezitose.[4]
HPAE-PAD Method
This protocol is based on methods optimized for the detailed analysis of carbohydrates, including melezitose, in complex samples like honey.[4][7]
-
Instrumentation: A DIONEX ICS3000 system or equivalent, equipped with a pulsed amperometric detector with a gold working electrode.[4]
-
Column: Dionex CarboPac PA10 (4 × 250 mm), 10 µm particle size, with a CarboPac PA10 guard column (4 × 50 mm).[4]
-
Mobile Phase: A gradient of Milli-Q water (A) and 200 mM NaOH (B).[4]
-
Gradient Program:
-
0-5 min: 25% B
-
5-15 min: 25-100% B
-
15-23 min: 100% B
-
23-25 min: 100-25% B
-
25-28 min: 25% B[4]
-
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Sample Preparation: Dissolve approximately 0.1 g of the sample in 100 mL of deionized water.[7] Filter the solution through a 0.2 µm filter prior to analysis.[7]
-
Quantification: Quantification is performed using an external standard method with calibration curves from melezitose standards.[4]
Conclusion
Both HPLC-RID and HPAE-PAD are viable techniques for the quantification of melezitose. The choice between the two will largely depend on the specific requirements of the analysis.
HPLC-RID is a cost-effective and straightforward method suitable for routine analysis where high sensitivity is not the primary concern. Its robustness makes it a workhorse in many quality control laboratories.
HPAE-PAD , on the other hand, offers superior sensitivity and selectivity, making it the method of choice for applications requiring the detection of trace amounts of melezitose or for the comprehensive profiling of multiple carbohydrates in complex matrices.[7] The ability to directly detect underivatized carbohydrates at very low concentrations is a significant advantage.[2] For research and development purposes where a detailed and sensitive characterization of carbohydrate content is necessary, HPAE-PAD is the recommended technique.
References
- 1. antecscientific.com [antecscientific.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Structural and Physicochemical Properties of Melezitose, Erlose, and Raffinose
For Immediate Publication
Shanghai, China – December 16, 2025 – This guide presents a comprehensive structural and physicochemical comparison of three trisaccharides of significant interest to the food, pharmaceutical, and biotechnology industries: melezitose, erlose, and raffinose (B1225341). This document provides researchers, scientists, and drug development professionals with a detailed analysis of their monosaccharide composition, glycosidic linkages, and key physical properties, supported by experimental data and standardized protocols.
All three compounds share the same chemical formula (C₁₈H₃₂O₁₆) and a molecular weight of 504.44 g/mol , yet their distinct structural arrangements result in differing physicochemical characteristics.[1][2][3][4] These differences can influence their biological activities, digestibility, and potential applications.
Structural Comparison
The fundamental difference between melezitose, erlose, and raffinose lies in their constituent monosaccharides and the nature of the glycosidic bonds that link them.
Melezitose is a non-reducing trisaccharide composed of two α-D-glucose units and one β-D-fructose unit.[4][5] The structure is characterized by a central fructose (B13574) molecule linked to two glucose molecules. Specifically, it is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(1→2)-α-D-glucopyranoside.[6]
Erlose , an isomer of melezitose, also consists of two α-D-glucose units and one β-D-fructose unit.[2] However, the arrangement differs, with the two glucose units linked together before being attached to the fructose moiety. Its systematic name is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[2][7]
Raffinose is a trisaccharide composed of one α-D-galactose, one α-D-glucose, and one β-D-fructose unit.[3][8] The galactose is linked to the glucose unit, which in turn is linked to the fructose unit. The glycosidic linkages are α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[1][9]
Below is a graphical representation of the structural differences between these three trisaccharides.
Figure 1. Structural comparison of Melezitose, Erlose, and Raffinose.
Physicochemical Properties
The structural variations among these trisaccharides directly impact their physical properties, as summarized in the table below.
| Property | Melezitose | Erlose | Raffinose |
| Molecular Formula | C₁₈H₃₂O₁₆[4] | C₁₈H₃₂O₁₆[1] | C₁₈H₃₂O₁₆[8] |
| Molecular Weight ( g/mol ) | 504.44[4] | 504.44[1] | 504.44 (anhydrous)[9], 594.5 (pentahydrate)[8] |
| Melting Point (°C) | 153-154 (anhydrous)[4], 154-160 (monohydrate) | 80.0-80.5 (Form I, hydrated), 136.5-137.0 (Form II, hydrated)[10] | 80-82 (pentahydrate)[9], 118-119 (anhydrous)[11] |
| Solubility in Water | 50 mg/mL[12] | ≥ 50 mg/mL, 1400-1500 g/L at 25°C[10] | 203 g/L[3], 229.8 g/L at 25°C[11] |
| Appearance | White crystalline powder[13] | White to off-white crystalline powder[1] | White crystalline powder[11] |
Experimental Protocols
Accurate and reproducible determination of the physicochemical properties is essential for research and development. The following are generalized protocols for key analyses.
Determination of Melting Point
Objective: To determine the temperature range over which the trisaccharide transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent or moisture, unless analyzing a specific hydrate.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the interval between these two temperatures.
-
Replicates: Perform the measurement in triplicate and report the average melting range.
Determination of Aqueous Solubility
Objective: To quantify the maximum amount of the trisaccharide that can dissolve in water at a specific temperature.
Methodology:
-
Equilibrium Method: Add an excess amount of the trisaccharide to a known volume of distilled water in a sealed container.
-
Agitation and Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of the dissolved trisaccharide using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).
-
Calculation: Calculate the solubility in g/L or mg/mL based on the concentration of the saturated solution.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate, identify, and quantify the trisaccharide in a sample.
Methodology:
-
System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: A carbohydrate analysis column (e.g., an amino-based column).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v), filtered and degassed.
-
Flow Rate: A constant flow rate, typically 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 35 °C.
-
Standard and Sample Preparation: Prepare standard solutions of the trisaccharides of known concentrations in the mobile phase. Dissolve and dilute samples in the mobile phase. Filter all solutions through a 0.45 µm filter before injection.
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.
-
Data Analysis: Identify the peaks based on the retention times of the standards. Quantify the amount of each trisaccharide by comparing the peak area of the sample with the calibration curve generated from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of the trisaccharide.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the trisaccharide in a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction). Analyze the chemical shifts, coupling constants, and cross-peaks to assign the signals to the respective protons and carbons in the molecule, confirming the monosaccharide composition and the glycosidic linkages.
The following diagram illustrates a generalized workflow for the physicochemical analysis of these trisaccharides.
Figure 2. Generalized workflow for physicochemical property analysis.
This guide provides a foundational comparison of melezitose, erlose, and raffinose. Further experimental work may be required to fully characterize their behavior in specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-Melezitose | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Raffinose | C18H32O16 | CID 439242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Melezitose [drugfuture.com]
- 5. Raffinose | CAS#:512-69-6 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Raffinose, Stachyose, Verbascose Characteristics, Side effects [nutrientsreview.com]
- 8. Raffinose - Wikipedia [en.wikipedia.org]
- 9. Raffinose | 512-69-6 [chemicalbook.com]
- 10. Erlose — Wikipédia [fr.wikipedia.org]
- 11. raffinose, pure [chembk.com]
- 12. D-(+)-Melezitose =97 HPLC 207511-10-2 [sigmaaldrich.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Confirming the Anomeric Configuration of (+)-Melezitose using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy parameters used to confirm the anomeric configuration of the non-reducing trisaccharide, (+)-Melezitose. The experimental data presented herein offers a clear and objective analysis for researchers working on carbohydrate chemistry, drug development, and natural product analysis.
This compound, a trisaccharide found in honeydew and some honeys, is composed of two D-glucopyranose units and one D-fructofuranose unit. Its systematic name is α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside. The determination of the stereochemistry at the anomeric centers is crucial for understanding its biological activity and chemical properties. NMR spectroscopy is a powerful non-invasive technique for this purpose, primarily relying on the analysis of chemical shifts (δ) and spin-spin coupling constants (J).
Comparative Analysis of Anomeric Configurations
The anomeric configuration (α or β) of the glycosidic linkages in this compound can be unequivocally determined by analyzing key NMR parameters of the anomeric protons and carbons. The following table summarizes the expected and experimentally observed values that confirm the α-configuration for the two glucopyranosyl residues and the β-configuration for the fructofuranosyl residue.
| Anomeric Center | Linkage | Expected Configuration | Key NMR Parameter | Typical Value for α-Configuration | Typical Value for β-Configuration |
| Glucose I (Glc I) | Glc(α1→3)Fru | α | 3JH1,H2 | ~2-4 Hz | ~7-9 Hz |
| Fructose (B13574) (Fru) | Fru(β2→1)Glc | β | 13C Chemical Shift (C2) | - | ~104 ppm |
| Glucose II (Glc II) | Fru(2→1α)Glc | α | 3JH1,H2 | ~2-4 Hz | ~7-9 Hz |
Note: Specific experimental values for this compound are required to complete this table and provide a direct comparison. The typical values are based on established principles for glucopyranosides.
Experimental Protocol: NMR Spectroscopic Analysis of this compound
A detailed experimental protocol for the acquisition and analysis of NMR data to determine the anomeric configuration of this compound is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilize the sample twice from D₂O to exchange hydroxyl protons with deuterium, which simplifies the ¹H NMR spectrum by removing the large water signal and signals from exchangeable protons.
-
Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) for NMR analysis.
2. NMR Data Acquisition:
-
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 2 s, acquisition time of 4 s, and a spectral width of 12 ppm.
-
The anomeric proton region (typically 4.5-6.0 ppm) should be carefully examined to identify the signals corresponding to the anomeric protons of the two glucose units. The coupling constants (³JH1,H2) for these signals are critical for determining the anomeric configuration.[1][2]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 2048 scans, relaxation delay of 2 s, and a spectral width of 200 ppm.
-
The chemical shift of the anomeric carbon of the fructofuranosyl unit (C2) is a key indicator of its β-configuration.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue and confirm the H1-H2 coupling network.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are essential for confirming the glycosidic linkages between the monosaccharide units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For α-glycosidic linkages, a NOE between the anomeric proton (H1) and the aglyconic proton at the linkage position is expected.
-
3. Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals of the three monosaccharide residues.
-
Measure the ³JH1,H2 coupling constants for the anomeric protons of the two glucose units. A small coupling constant (typically < 4 Hz) confirms an α-configuration, while a large coupling constant (typically > 7 Hz) would indicate a β-configuration.[1][2]
-
Analyze the chemical shift of the anomeric carbon of the fructose unit (C2). A chemical shift of around 104 ppm is characteristic of a β-fructofuranoside.
-
Confirm the glycosidic linkages and stereochemistry through the analysis of HMBC and NOESY/ROESY correlations.
Workflow for Anomeric Configuration Determination
The following diagram illustrates the logical workflow for confirming the anomeric configuration of this compound using NMR spectroscopy.
By following this comprehensive guide, researchers can confidently confirm the anomeric configuration of this compound and apply these principles to other complex carbohydrates. The use of multi-dimensional NMR techniques provides a robust and reliable method for complete structural elucidation.
References
Comparative study of melezitose metabolism in different Bifidobacterium strains
A detailed examination of the genetic and metabolic diversity in the utilization of the trisaccharide melezitose by various Bifidobacterium species reveals significant strain-specific capabilities, with implications for probiotic and prebiotic development.
Melezitose, a non-digestible trisaccharide found in honeydew and some plant saps, presents a potential prebiotic carbohydrate source. The ability of beneficial gut bacteria, such as bifidobacteria, to metabolize this sugar is crucial for their growth and persistence in the complex gut environment. However, the capacity to utilize melezitose is not widespread among bifidobacteria and appears to be a specialized trait. This guide provides a comparative overview of melezitose metabolism in different Bifidobacterium strains, supported by experimental data on growth, genetic determinants, and the underlying metabolic pathways.
Strain-Specific Growth on Melezitose
The ability to ferment melezitose is highly variable among different Bifidobacterium species and even between strains of the same species. Studies have shown that while some strains of Bifidobacterium breve and Bifidobacterium longum can effectively utilize melezitose as a sole carbon source, other closely related species and strains lack this metabolic capability.
A study investigating eleven strains of B. breve found that seven of them exhibited good growth on a modified de Man, Rogosa, and Sharpe (mMRS) medium supplemented with melezitose.[1] In contrast, another study that examined six bifidobacterial strains, including B. animalis, B. pseudolongum, B. longum, and B. breve, reported that only the B. longum strains were capable of fermenting melezitose.[2] Furthermore, research on B. longum subspecies has indicated that strains of B. longum subsp. infantis and B. longum subsp. suis are unable to grow on melezitose.[3]
The following table summarizes the final optical density (OD600) of various Bifidobacterium breve strains after 16 hours of growth on melezitose, as reported by O'Connell et al. (2013).[1]
| Bifidobacterium breve Strain | Final OD600 on Melezitose |
| UCC2003 | ~1.2 |
| NCFB 2259 | ~1.1 |
| JCM 7019 | ~1.0 |
| 152 | ~1.0 |
| 452 | ~0.9 |
| 690 | ~0.8 |
| JCM 1192 | ~0.7 |
| JCM 7017 | <0.4 |
| 461 | <0.4 |
| 689 | <0.4 |
| NCFB 2257 | <0.4 |
| NCFB 2258 | <0.4 |
Genetic Determinants of Melezitose Metabolism
The genetic basis for melezitose utilization in bifidobacteria has been traced to a specific gene cluster, designated as the 'mel' locus. In Bifidobacterium breve UCC2003, a strain that efficiently metabolizes melezitose, this cluster is located adjacent to a gene cluster for raffinose (B1225341) metabolism.[1] The 'mel' gene cluster is reported to be rare among Bifidobacterium species.[4]
Genomic analysis has revealed the presence of a homologous 'mel' gene cluster in two Bifidobacterium longum strains, KACC 91563 and ATCC 55813, which correlates with their ability to utilize melezitose. Conversely, this gene cluster is absent in other tested strains of B. breve, B. longum (including the commonly studied NCC2705 and ATCC 15697), B. dentium, B. adolescentis, and B. animalis, consistent with their inability to metabolize this trisaccharide.[4]
Proposed Metabolic Pathway for Melezitose
The metabolism of melezitose in capable Bifidobacterium strains is believed to involve its uptake by a specific transport system, followed by intracellular hydrolysis into its constituent monosaccharides, which then enter the central fermentative pathway of bifidobacteria, known as the "bifid shunt".
The proposed pathway for melezitose metabolism is depicted in the following diagram:
Caption: Proposed metabolic pathway for melezitose in Bifidobacterium.
Experimental Protocols
Bacterial Strains and Growth Conditions
Bifidobacterium strains are cultured in a modified de Man, Rogosa, and Sharpe (mMRS) medium. The medium is prepared from its individual components, excluding a carbohydrate source.[1] Prior to inoculation, the mMRS medium is supplemented with 0.05% (wt/vol) cysteine-HCl and 1% (wt/vol) of the desired carbohydrate (e.g., melezitose, glucose as a control).[1] Cultures are incubated anaerobically at 37°C using an anaerobic chamber or gas-generating systems.[1]
Determination of Bacterial Growth
Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) at regular intervals. The specific growth rate (µ) can be calculated from the slope of the linear portion of the semi-logarithmic plot of OD600 versus time during the exponential growth phase. The final OD600 after a fixed period (e.g., 16 hours) is used for endpoint comparisons of growth.[1]
The following diagram illustrates a general workflow for assessing Bifidobacterium growth on different carbohydrates:
Caption: General workflow for Bifidobacterium growth assessment.
Analysis of Carbohydrate Consumption
The consumption of melezitose and the production of its hydrolysis products can be quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1] Supernatants from bacterial cultures are collected at different time points, filtered, and analyzed. A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is typically used as the eluent on a CarboPac series column.[1]
Conclusion
The metabolism of melezitose is a strain-specific trait within the genus Bifidobacterium, primarily observed in select strains of B. breve and B. longum. This capability is conferred by a specific 'mel' gene cluster, which is not widely distributed among bifidobacteria. The ability to utilize melezitose provides a competitive advantage to these strains in environments where this trisaccharide is present. Understanding the genetic and metabolic basis of melezitose utilization is crucial for the rational selection and development of probiotic strains and prebiotic ingredients aimed at modulating the gut microbiota for improved host health. Further research is warranted to fully elucidate the regulation of the 'mel' gene cluster and to explore the prevalence of melezitose-metabolizing bifidobacteria in different human populations.
References
A Comparative Analysis of the Prebiotic Effects of Melezitose, Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic potential of melezitose against the well-established prebiotics, fructooligosaccharides (FOS) and galactooligosaccharides (GOS). The following sections present available experimental data on their impact on the gut microbiota, production of short-chain fatty acids (SCFAs), and the underlying metabolic pathways.
Impact on Gut Microbiota Composition
Prebiotics selectively stimulate the growth and activity of beneficial gut bacteria, most notably Bifidobacterium and Lactobacillus species.
Melezitose: The prebiotic effect of melezitose on the human gut microbiota is not as extensively studied as that of FOS and GOS. However, research has shown that certain strains of bifidobacteria can metabolize melezitose. Specifically, a gene cluster responsible for melezitose metabolism has been identified in Bifidobacterium breve UCC2003.[1] Studies have demonstrated that several B. breve strains and Bifidobacterium longum can utilize melezitose as a sole carbon source for growth.[1] However, this ability is not universal across all bifidobacterial species or even strains within the same species.[1] There is a lack of comprehensive studies using human fecal fermentation models to quantify the broader impact of melezitose on the entire gut microbial community.
Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS): FOS and GOS are recognized for their potent bifidogenic effects. Numerous in vitro studies using human fecal slurries have consistently demonstrated that both FOS and GOS significantly increase the populations of Bifidobacterium.[2][3] Some studies also report a stimulatory effect on Lactobacillus species. The fermentation of FOS and GOS leads to a decrease in the abundance of potentially pathogenic bacteria, such as certain species of Clostridium and Bacteroides.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436), which are crucial for gut health and overall host physiology.
Melezitose: Direct quantitative data on SCFA production from melezitose fermentation by a mixed human gut microbiota is scarce. As specific Bifidobacterium strains can metabolize melezitose, it is expected that its fermentation would lead to the production of acetate, the primary SCFA produced by bifidobacteria. However, the overall profile and quantity of SCFAs produced would depend on the broader microbial community's ability to utilize melezitose and its breakdown products.
Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS): The fermentation of FOS and GOS is well-documented to lead to a significant increase in total SCFA production.[2] Acetate is typically the most abundant SCFA produced, consistent with the growth of bifidobacteria.[4] Propionate and butyrate are also produced, with the specific ratios varying depending on the composition of the individual's gut microbiota and the specific structure of the oligosaccharide.
Quantitative Data Summary
The following table summarizes representative quantitative data from in vitro fermentation studies on the prebiotic effects of FOS and GOS. Data for melezitose is not included due to the lack of comparable studies.
| Prebiotic | Change in Bifidobacterium Population (log10 cells/mL) | Total SCFA Production (mM) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Reference |
| FOS | Significant increase | Significantly higher than control | Predominant SCFA | Increased | Increased | [2] |
| GOS | Significant increase | Significantly higher than control | Predominant SCFA | Increased | Increased | [4] |
Experimental Protocols
In Vitro Fecal Fermentation
Objective: To assess the prebiotic potential of an oligosaccharide by measuring its impact on the composition and metabolic activity of the human gut microbiota in a controlled laboratory setting.
Methodology:
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are pooled and homogenized in an anaerobic environment to create a fecal slurry, which serves as the inoculum.
-
Basal Medium Preparation: A basal nutrient medium containing peptone, yeast extract, and salts is prepared and sterilized. The medium is reduced to create an anaerobic environment.
-
Fermentation Setup: The fecal slurry is added to anaerobic fermentation vessels containing the basal medium and the test oligosaccharide (melezitose, FOS, or GOS) at a specific concentration (e.g., 1% w/v). A control vessel without any added carbohydrate is also included.
-
Incubation: The fermentation vessels are incubated at 37°C under anaerobic conditions for a defined period (e.g., 24 or 48 hours). The pH of the culture is monitored and can be controlled.
-
Sample Analysis: Samples are collected at different time points (e.g., 0, 24, and 48 hours) for analysis.
-
Microbial Composition: DNA is extracted from the samples, and the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is quantified using techniques like quantitative PCR (qPCR) or 16S rRNA gene sequencing.
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Metabolic Workflows
General Oligosaccharide Metabolism by Bifidobacteria
The following diagram illustrates the general pathway for the uptake and metabolism of oligosaccharides by Bifidobacterium.
Caption: General pathway of oligosaccharide metabolism in Bifidobacterium.
Experimental Workflow for Prebiotic Evaluation
The following diagram outlines the typical workflow for evaluating and comparing the prebiotic effects of different oligosaccharides.
References
- 1. Metabolism of Four α-Glycosidic Linkage-Containing Oligosaccharides by Bifidobacterium breve UCC2003 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of the prebiotic effects of two inulin-type fructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isomeric differentiation of melezitose and raffinose using trapped ion mobility spectrometry
The accurate structural characterization of isomeric molecules, such as the trisaccharides melezitose and raffinose (B1225341), presents a significant analytical challenge in fields ranging from food science to drug development. While chemically identical in formula (C₁₈H₃₂O₁₆), their distinct glycosidic linkages result in different three-dimensional structures. Trapped Ion Mobility Spectrometry (TIMS) has emerged as a powerful technique for the gas-phase separation and differentiation of such isomers based on their size, shape, and charge, offering a distinct advantage over traditional mass spectrometry alone.
Melezitose and raffinose are structural isomers. Raffinose is composed of galactose, glucose, and fructose (B13574) with α 1-6 and α 1-2 glycosidic linkages.[1] Melezitose consists of two glucose molecules and one fructose molecule, joined by α 1-2 and α 3-1 glycosidic linkages.[1] These structural nuances, though subtle, are sufficient to alter their collisional cross-section (CCS), a physical property that can be precisely measured by TIMS.
Comparative Analysis of Melezitose and Raffinose using TIMS
Trapped Ion Mobility Spectrometry separates ions based on their mobility in a gas-filled analyzer. The ions are propelled by an electric field against the flow of a buffer gas. Their drift time through the analyzer is proportional to their CCS, a measure of their rotationally averaged projected area. More compact ions experience fewer collisions with the buffer gas and thus travel faster than more elongated isomers.
Experimental data demonstrates the capability of TIMS to differentiate between melezitose and raffinose. In one study, the lithiated adducts of these trisaccharides were analyzed, yielding distinct CCS values. Melezitose was found to have a CCS of 204.0 Ų, while raffinose had a CCS of 209.7 Ų.[1] This difference allows for the baseline separation of melezitose from a mixture also containing raffinose and another isomer, maltotriose (B133400), where raffinose and maltotriose were not fully resolved from each other.[1]
Another study utilizing TIMS with sodiated adducts also successfully separated the isomers.[2] The ability to adjust the ion mobility resolution in TIMS instruments, a feature of the ion mobility expansion (imeX) technology, further enhances the separation of isomeric compounds.[2]
The following table summarizes the experimental data for the differentiation of melezitose and raffinose using TIMS.
| Analyte | Adduct Ion | Collision Cross-Section (CCS) in N₂ (Ų) | Reference |
| Melezitose | [M+Li]⁺ | 204.0 | [1] |
| Raffinose | [M+Li]⁺ | 209.7 | [1] |
| Melezitose | [M+Na]⁺ | Not explicitly stated, but separated from raffinose | [2] |
| Raffinose | [M+Na]⁺ | Not explicitly stated, but separated from melezitose | [2] |
Experimental Protocols
Sample Preparation:
Standard solutions of melezitose and raffinose (e.g., from Sigma-Aldrich) are prepared. For analysis of lithiated or sodiated adducts, the standards are typically dissolved in a solution of methanol/water containing a salt of the desired adduct (e.g., lithium chloride or sodium chloride) at a low concentration (e.g., 1 µg/mL).[2]
Trapped Ion Mobility Spectrometry (TIMS) Analysis:
The sample solutions are introduced into the mass spectrometer via direct infusion using a syringe pump. The analysis is performed on a TIMS-enabled mass spectrometer, such as a Bruker timsTOF.
-
Ionization: Electrospray ionization (ESI) is used to generate the desired adduct ions ([M+Li]⁺ or [M+Na]⁺).
-
TIMS Separation: The ions are accumulated and then separated in the TIMS analyzer based on their mobility. The separation is achieved by applying an electric field gradient that works against a gas flow. The voltage is then ramped down, releasing the ions according to their mobility.
-
Mass Analysis: Following the TIMS separation, the ions are analyzed by a time-of-flight (TOF) mass analyzer to determine their mass-to-charge ratio.
-
Data Analysis: The data is processed to generate mobilograms, which are plots of ion intensity as a function of their drift time (or 1/K₀, a measure of ion mobility). The arrival times are then used to calculate the CCS values. Calibration of CCS values is typically performed using a standard mixture with known CCS values, such as the ESI-L Low Concentration Tune Mix (Agilent Technologies).[2]
Visualizing the Workflow and Structures
The following diagrams illustrate the experimental workflow for the TIMS-based differentiation of melezitose and raffinose, as well as their structural relationship.
Caption: Experimental workflow for TIMS analysis of melezitose and raffinose.
Caption: Structural relationship of melezitose and raffinose isomers.
References
Comparative Bioactivity of Melezitose and Its Hydrolysis Products: A Guide for Researchers
A comprehensive analysis of the distinct biological activities of melezitose, glucose, and turanose, providing researchers, scientists, and drug development professionals with a comparative guide supported by experimental data and detailed protocols.
This guide offers an objective comparison of the bioactivity of the trisaccharide melezitose and its enzymatic hydrolysis products, the monosaccharide glucose, and the disaccharide turanose. While existing research provides valuable insights into the individual roles of these sugars in various biological systems, direct comparative studies are limited. This document synthesizes available data from plant and mammalian cell studies to highlight their differential effects on key signaling pathways and metabolic processes.
Introduction to Melezitose and its Hydrolysis Products
Melezitose is a non-reducing trisaccharide composed of two glucose molecules and one fructose (B13574) molecule. It is naturally found in the honeydew of sap-eating insects.[1][2] Upon hydrolysis, melezitose breaks down into one molecule of glucose and one molecule of turanose, an isomer of sucrose (B13894).[2]
-
Glucose: A primary source of energy for most living organisms and a central signaling molecule that regulates numerous metabolic pathways.
-
Turanose: A structural isomer of sucrose that is generally considered non-metabolizable by higher plants but functions as a signaling molecule.
-
Melezitose: A trisaccharide with emerging evidence of specific bioactivities, including anti-inflammatory effects.
Comparative Bioactivity Data
The following tables summarize the known bioactivities of melezitose, glucose, and turanose, drawn from discrete studies in plant and mammalian systems.
Table 1: Comparative Bioactivity in Plant Cells (Tomato, Solanum lycopersicum)
| Feature | Melezitose | Glucose | Turanose |
| Metabolism | Data not available | Metabolized | Non-metabolizable |
| MAPK Pathway Activation | Data not available | No activation | Strong activation |
| Gene Expression (Lin6) | Data not available | Induction | Strong induction |
| Gene Expression (RbcS) | Data not available | Repression | No effect |
Table 2: Comparative Bioactivity in Mammalian Systems
| Feature | Melezitose | Glucose | Turanose |
| Primary Bioactivity | Anti-inflammatory | Pro-inflammatory/Energy source | Data not available |
| Mechanism of Action | Inhibition of PGK1 in the glycolytic pathway[3][4] | Substrate for glycolysis; can induce inflammatory responses[5][6][7] | Data not available |
| Effect on Inflammation | Decreases pro-inflammatory cytokines[3] | Can increase inflammatory markers (e.g., hs-CRP)[5] | Data not available |
Signaling Pathways and Mechanisms of Action
The bioactivities of these sugars are mediated through distinct signaling pathways.
Plant Cell Signaling: MAPK Activation by Turanose
In tomato cells, turanose, unlike the metabolizable sugar glucose, acts as a stress signaling molecule by activating the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is typically involved in plant defense and stress responses. Glucose, being a primary metabolite, does not trigger this signaling pathway. The effect of melezitose on this pathway has not been reported.
Mammalian Cell Signaling: Melezitose Inhibition of Glycolysis
In mammalian cells, melezitose has been shown to exert anti-inflammatory effects by directly targeting and inhibiting Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[3][4] This inhibition leads to a reduction in ATP production and the accumulation of glycolytic intermediates, which in turn suppresses inflammatory responses. Glucose, in contrast, is the primary substrate for this pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Acid Hydrolysis of Melezitose
This protocol describes the breakdown of melezitose into its constituent monosaccharides, glucose and turanose.
References
- 1. (+)-Melezitose | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10030-67-8, D-Melezitose, CAS:10030-67-8 [chemsynlab.com]
- 3. Melezitose inhibited glycolytic pathway and enhances anti-Crohn's disease activity via binding to PGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute effects of feeding fructose, glucose and sucrose on blood lipid levels and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Glucose vs. Fructose Beverages on Low-Grade Systemic Inflammation | Food Systems, Nutrition, and Health [foodsystems.uw.edu]
- 7. Differential effects of sugar and fat on adipose tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Melezitose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of (+)-Melezitose, a non-hazardous trisaccharide.
Summary of Chemical Data
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with appropriate care.[1][2] Below is a summary of its key chemical and safety data.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1][2] |
| Appearance | White solid | [3] |
| Combustibility | Combustible | [1] |
| Hazardous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) (in case of fire) | [1][4] |
| Incompatibilities | Strong oxidizing agents | [1][4] |
Experimental Protocols: Disposal Procedures
The following protocols outline the recommended procedures for the disposal of this compound. These steps are based on general best practices for non-hazardous laboratory chemical waste and information from safety data sheets.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize any potential for irritation.[5]
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a particulate filter respirator.[1]
-
Lab Coat: A standard lab coat should be worn.
Step 2: Waste Characterization and Segregation
Properly characterize the waste to ensure it is not contaminated with any hazardous materials.
-
Uncontaminated this compound: If the this compound is pure and unused, it can be disposed of as non-hazardous solid waste.
-
Contaminated this compound: If the this compound is mixed with hazardous solvents or other chemicals, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste procedures. Do not mix with incompatible waste streams, particularly strong oxidizing agents.[1][4]
Step 3: Small Quantity Disposal (Uncontaminated)
For small quantities of uncontaminated this compound, follow these steps:
-
Consult Local Regulations: Always check your institution's specific guidelines and local regulations for the disposal of non-hazardous chemical waste. Some institutions may permit disposal in the regular trash.
-
Containerization: Place the solid this compound in a sealed, clearly labeled container. The label should indicate the contents ("this compound, Non-hazardous") and the date.
-
Disposal: Dispose of the sealed container in the designated laboratory solid waste stream, as per your institution's policy. Avoid creating dust during transfer.
Step 4: Large Quantity Disposal (Uncontaminated)
For larger quantities of uncontaminated this compound:
-
Consult Environmental Health and Safety (EHS): Contact your institution's EHS department for guidance on bulk disposal.
-
Packaging: Package the this compound in a sturdy, sealed container. Ensure the container is clearly labeled with the chemical name and marked as "Non-hazardous waste for disposal."
-
Arranging Pickup: Arrange for a pickup with your institution's waste management service.
Step 5: Spill Cleanup and Disposal
In the event of a spill:
-
Restrict Access: Cordon off the area to prevent further spread.
-
Ventilate: If significant dust is generated, ensure the area is well-ventilated.
-
Cleanup: Mechanically collect the spilled solid.[1] Use a dustpan and brush or a vacuum with a HEPA filter. Avoid dry sweeping that can create airborne dust.
-
Containerize: Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a sealed container.
-
Labeling and Disposal: Label the container as "Spill Debris: this compound" and dispose of it as solid waste, following the procedures outlined above.
Important Considerations:
-
Avoid Drains: Do not dispose of this compound down the drain.[1]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.[1] Empty containers should be disposed of as unused product.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling (+)-Melezitose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling (+)-Melezitose, including operational and disposal plans. The following procedural guidance is designed to answer specific operational questions, fostering a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Although this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or goggles | Should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile, latex) should be worn.[3][5] |
| Lab coat/Protective clothing | To prevent skin exposure.[3][5] | |
| Respiratory Protection | Dust mask or respirator | Recommended when there is a potential for dust formation.[1][3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or irritation occurs.[3][4] |
Operational Procedures
Proper handling and storage are critical for maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Use with adequate general or local exhaust ventilation to minimize airborne concentrations.[3][4]
-
Avoiding Dust: Minimize dust generation and accumulation.[4][6] Avoid breathing dust.[3]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4][7]
-
Contact Avoidance: Avoid contact with eyes, skin, and clothing.[3][4]
Storage:
-
Container: Store in a tightly closed container.[3]
-
Conditions: Keep in a cool, dry place.[3][7] Protect from moisture as the substance is hygroscopic.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][5]
Emergency Procedures and First Aid
In the event of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention if you feel unwell.[2][3][8] |
Spill Response: In case of a spill, ensure the area is well-ventilated. Wear appropriate PPE. For small spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid generating dust.[6]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Waste Material: Consult with a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[1][4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.[1]
Visualized Workflows
To further clarify the procedural guidance, the following diagrams illustrate the key workflows for handling this compound.
Caption: Standard laboratory workflow for handling this compound.
Caption: Step-by-step protocol for responding to a this compound spill.
References
- 1. carlroth.com [carlroth.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. D-(+)-MELEZITOSE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
